HS-Peg5-CH2CH2N3
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O5S/c13-15-14-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFXZXQEEWQBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to HS-Peg5-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg5-CH2CH2N3 is a heterobifunctional crosslinking reagent that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. This polyethylene glycol (PEG)-based linker is characterized by a terminal thiol group (-SH) on one end and an azide group (-N3) on the other, separated by a five-unit PEG spacer. This unique architecture allows for the sequential and chemoselective conjugation of two different molecules, making it an invaluable component in the construction of complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2]
The thiol group offers a reactive handle for conjugation to maleimides, sulfhydryls, or metal surfaces, while the azide group is primed for participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] The PEG spacer enhances the solubility and bioavailability of the resulting conjugates and provides flexibility, which can be crucial for biological activity.[4] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Core Properties and Specifications
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate experimental design, including molar calculations and characterization of conjugates.
| Property | Value | Source(s) |
| Chemical Formula | C12H25N3O5S | |
| Molecular Weight | 323.41 g/mol | |
| CAS Number | 1449390-11-7 | |
| Appearance | Colorless Liquid | |
| Purity | >95% | |
| Solubility | Soluble in water, ethanol, chloroform, and DMSO | |
| Storage Conditions | -18°C for long-term storage, protect from light and oxygen |
Key Applications and Reaction Mechanisms
The utility of this compound stems from its ability to participate in two distinct and highly specific conjugation reactions. This allows for a modular approach to the synthesis of complex bioconjugates.
Thiol-Maleimide Conjugation
The thiol group of this compound reacts readily with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly specific for thiols at neutral pH (6.5-7.5) and is a cornerstone of protein modification, particularly for labeling proteins at cysteine residues.
Azide-Alkyne "Click Chemistry"
The azide moiety of this compound is a versatile functional group for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.
In the presence of a copper(I) catalyst, the azide group undergoes a [3+2] cycloaddition with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. This reaction is highly robust and can be performed in aqueous conditions, making it suitable for a wide range of biomolecules.
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the SPAAC reaction can be employed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group without the need for a metal catalyst.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a maleimide-functionalized protein.
Materials:
-
Maleimide-functionalized protein
-
This compound
-
Degassed reaction buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., gel filtration, HPLC)
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-functionalized protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Optional Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free up thiol groups for other applications (not for the maleimide reaction itself), add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. Note: This step is generally not necessary if the target is the maleimide group.
-
Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted this compound and byproducts using gel filtration, dialysis, or HPLC.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized product from Protocol 1.
Materials:
-
Azide-functionalized molecule (e.g., protein-Peg5-N3)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction Buffer: PBS or Tris buffer, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Azide-functionalized molecule in reaction buffer.
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).
-
20 mM CuSO4 in water.
-
50 mM THPTA or TBTA in water/DMSO.
-
100 mM sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a reaction tube, combine the azide-functionalized molecule and a 2-10 fold molar excess of the alkyne-containing molecule.
-
Prepare Copper/Ligand Premix: In a separate tube, mix the CuSO4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is recommended.
-
Initiate the Reaction:
-
Add the copper/ligand premix to the azide/alkyne mixture. The final copper concentration is typically 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be 5-10 times the copper concentration.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the conjugate using appropriate chromatography techniques (e.g., size exclusion, affinity chromatography) to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of an azide-functionalized molecule with a strained alkyne (e.g., DBCO-functionalized molecule).
Materials:
-
Azide-functionalized molecule (e.g., protein-Peg5-N3)
-
DBCO- or BCN-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4, or other amine-free buffer
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the DBCO- or BCN-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction: Add a 2-20 fold molar excess of the strained alkyne stock solution to the solution of the azide-functionalized molecule. Keep the final concentration of the organic solvent below 10% to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.
-
Purification: Purify the conjugate using standard methods such as gel filtration, dialysis, or affinity chromatography to remove unreacted starting materials.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments and the central role of this compound in constructing a PROTAC.
Caption: A generalized experimental workflow demonstrating the two-step conjugation process using this compound.
Caption: Logical relationship diagram for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined structure, coupled with the highly specific and efficient nature of thiol-maleimide and azide-alkyne "click" chemistries, makes it an indispensable tool for researchers in drug development, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a variety of innovative research endeavors.
References
An In-depth Technical Guide to HS-Peg5-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of HS-Peg5-CH2CH2N3, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's core attributes, provides structured data for easy reference, outlines key experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Core Concepts: Chemical Structure and Properties
This compound, also known as Thiol-PEG5-azide, is a versatile chemical tool widely employed in the fields of bioconjugation and medicinal chemistry.[1][2] Its structure features a thiol (-SH) group at one terminus and an azide (-N3) group at the other, connected by a flexible five-unit polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for the sequential or orthogonal conjugation of two different molecules.
The thiol group offers a reactive handle for covalent modification of molecules containing maleimide, vinyl sulfone, or OPSS functionalities, as well as for attachment to metal surfaces.[1] The azide group serves as a bioorthogonal moiety, enabling its participation in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation with alkyne-containing molecules. The PEG spacer enhances the solubility and flexibility of the resulting conjugate, which can be advantageous in biological systems.
A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Chemical Structure:
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C12H25N3O5S | |
| Molecular Weight | 323.41 g/mol | |
| CAS Number | 1449390-11-7 | |
| Appearance | Colorless liquid or oil | |
| Purity | Typically ≥90% | |
| Solubility | Soluble in water, ethanol, chloroform, and DMSO | |
| Storage | Store at -20°C, desiccated and protected from light. For long-term storage, -18°C is recommended, avoiding light and oxygen. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Thiol-Maleimide Conjugation Protocol
This protocol outlines the conjugation of the thiol group of this compound to a maleimide-functionalized protein.
Materials:
-
This compound
-
Maleimide-activated protein (e.g., antibody, enzyme)
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., size-exclusion chromatography)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Preparation of Linker Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the linker over the protein.
-
Incubation: Flush the reaction vial with an inert gas, seal it tightly, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted linker and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol to a final concentration of 50% is recommended for frozen storage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the "click" reaction between the azide group of a molecule conjugated with this compound and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., protein-PEG5-azide conjugate from section 2.1)
-
Alkyne-containing molecule (e.g., a small molecule drug, a fluorescent probe)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer (e.g., PBS, Tris buffer, pH 7-8)
-
DMSO or DMF
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or DMF.
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne).
-
Add the copper ligand solution. A 5:1 ligand to copper ratio is often used.
-
Add the CuSO4 solution. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC.
Mandatory Visualizations
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a Proteolysis Targeting Chimera (PROTAC), a key application for this compound as a linker.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Bioconjugation
The diagram below outlines a typical experimental workflow for conjugating a protein to a small molecule using this compound.
Caption: Experimental workflow for bioconjugation.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Thiol-PEG-Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of heterobifunctional Thiol-PEG-azide (HS-PEG-N₃) linkers. These versatile molecules are integral components in bioconjugation, drug delivery systems, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). The orthogonal reactivity of the thiol and azide groups allows for the sequential and specific conjugation of different molecular entities, making them invaluable tools in chemical biology and medicinal chemistry.
Synthesis of Thiol-PEG-Azide
The synthesis of Thiol-PEG-azide typically commences with a commercially available polyethylene glycol (PEG) diol. The process involves a multi-step synthetic route designed to asymmetrically functionalize the two terminal hydroxyl groups. A common and effective strategy involves the following key transformations:
-
Monotosylation of PEG-diol: One hydroxyl group is selectively activated by conversion to a tosylate, a good leaving group. This is a critical step to ensure monofunctionalization at one end.
-
Azidation: The tosyl group is then displaced by an azide nucleophile, typically using sodium azide, to introduce the azide functionality.
-
Conversion of the Remaining Hydroxyl to a Thiol: The other hydroxyl group is converted to a thiol. A common method involves an intermediate thioacetate, which is subsequently hydrolyzed to yield the free thiol. This two-step process helps to avoid the oxidative formation of disulfide bonds that can occur with direct thiolation methods.[1]
Below are the detailed experimental protocols for each step.
Experimental Protocols
Materials and General Methods:
All reagents should be of analytical grade and used as received unless otherwise noted. Polyethylene glycol (PEG) diol of the desired molecular weight should be dried under vacuum before use to remove any residual water. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Step 1: Monotosylation of PEG-diol (HO-PEG-OTs)
This procedure is adapted from a method utilizing silver oxide to promote selective monotosylation.[1]
-
Reagents:
-
PEG-diol (1 equivalent)
-
Toluene (anhydrous)
-
Silver (I) oxide (Ag₂O, 1.5 equivalents)
-
Potassium iodide (KI, 0.2 equivalents)
-
p-Toluenesulfonyl chloride (TsCl, 1.05 equivalents)
-
-
Procedure:
-
Dissolve the dried PEG-diol in anhydrous toluene in a round-bottom flask.
-
Add Ag₂O and KI to the solution.
-
Stir the mixture vigorously at room temperature.
-
Add TsCl in one portion to the stirring mixture.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove insoluble silver salts.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by precipitation in cold diethyl ether or by column chromatography.
-
Step 2: Azidation of Monotosylated PEG (HO-PEG-N₃)
-
Reagents:
-
HO-PEG-OTs (1 equivalent)
-
Dimethylformamide (DMF, anhydrous)
-
Sodium azide (NaN₃, 5 equivalents)
-
-
Procedure:
-
Dissolve the HO-PEG-OTs in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 90 °C and stir overnight.
-
After cooling to room temperature, remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Step 3: Conversion of Hydroxyl to Thiol via Thioacetate Intermediate
3a. Thioacetylation of HO-PEG-N₃ (AcS-PEG-N₃)
-
Reagents:
-
HO-PEG-N₃ (1 equivalent)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (NEt₃, excess)
-
p-Toluenesulfonyl chloride (TsCl, excess) - Note: This is to first activate the hydroxyl group.
-
Potassium carbonate (K₂CO₃, excess)
-
Thioacetic acid (CH₃COSH, excess)
-
Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
First, activate the remaining hydroxyl group by reacting HO-PEG-N₃ with TsCl and NEt₃ in DCM overnight at room temperature to form TsO-PEG-N₃. Purify by precipitation in diethyl ether.[1]
-
Dissolve the resulting TsO-PEG-N₃ in anhydrous DMF.
-
Add K₂CO₃ and thioacetic acid to the solution.
-
Stir the mixture at room temperature overnight.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer, concentrate, and precipitate the product in cold diethyl ether.
-
3b. Hydrolysis of Thioacetate to Thiol (HS-PEG-N₃)
-
Reagents:
-
AcS-PEG-N₃ (1 equivalent)
-
Methanol (MeOH)
-
Ammonia solution (7N in MeOH)
-
-
Procedure:
-
Dissolve AcS-PEG-N₃ in a 7N solution of ammonia in methanol.
-
Stir the solution at room temperature under an inert atmosphere for at least 24 hours.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Dissolve the crude product in a minimal amount of DCM and precipitate in cold diethyl ether.
-
Collect the final Thiol-PEG-azide product by filtration and dry under vacuum. Store at -20°C under an inert atmosphere to prevent oxidation of the thiol group.
-
Quantitative Data Summary
The yields for each step can vary depending on the molecular weight of the PEG and the specific reaction conditions. However, with careful execution, high yields are achievable.
| Step | Product | Typical Yield | Reference |
| 1. Monotosylation | HO-PEG-OTs | 70-85% | [1] |
| 2. Azidation | HO-PEG-N₃ | >95% | [1] |
| 3a. Thioacetylation | AcS-PEG-N₃ | ~95% | |
| 3b. Hydrolysis | HS-PEG-N₃ | ~95% |
Characterization of Thiol-PEG-Azide
Thorough characterization is essential to confirm the structure and purity of the synthesized Thiol-PEG-azide linker. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are used to verify the successful functionalization at each step of the synthesis.
¹H NMR Spectroscopy
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| PEG backbone (-CH₂CH₂O-) | 3.64 | singlet (broad) | The large, characteristic peak for the repeating ethylene glycol units. |
| -CH₂-N₃ | ~3.3-3.4 | triplet | Appearance of this signal confirms successful azidation. |
| -CH₂-SH | ~2.7 | triplet | Appearance of this signal indicates the presence of the thiol group. |
| -SH | ~1.6 | triplet | This signal for the thiol proton can sometimes be broad and may exchange with deuterated solvents. |
| Aromatic protons (from tosyl group) | ~7.3-7.8 | multiplets | Present in tosylated intermediates. |
| Methyl protons (from tosyl group) | ~2.4 | singlet | Present in tosylated intermediates. |
| Methyl protons (from thioacetate) | ~2.3 | singlet | Present in the thioacetate intermediate. |
¹³C NMR Spectroscopy
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| PEG backbone (-CH₂CH₂O-) | ~70.5 | The major peak for the repeating units. |
| -CH₂-N₃ | ~50.6 | Confirms the presence of the azide-terminated carbon. |
| -CH₂-SH | ~24.5 | Indicates the presence of the thiol-terminated carbon. |
| Carbonyl (from thioacetate) | ~195.6 | Present in the thioacetate intermediate. |
| Methyl (from thioacetate) | ~30.7 | Present in the thioacetate intermediate. |
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weight distribution of polymers like PEG. For Thiol-PEG-azide, MALDI-TOF MS can confirm the successful addition of the functional groups by observing the corresponding mass shift. The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length, with the mass difference between adjacent peaks being 44 Da (the mass of one ethylene glycol repeating unit). It is important to note that azide-functionalized polymers can sometimes undergo fragmentation (loss of N₂) during MALDI analysis, which may lead to the appearance of additional peak series.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a valuable technique for assessing the purity of the final Thiol-PEG-azide product and for purifying it from starting materials and byproducts. Due to the lack of a strong UV chromophore in the PEG backbone, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.
Typical RP-HPLC Conditions:
-
Column: C18 or C4 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Detector: ELSD, CAD, or MS.
The retention time of the PEG derivatives will change with each synthetic modification, providing a means to monitor the reaction progress.
Visualization of Workflows
Synthesis Workflow
Caption: Synthetic route for Thiol-PEG-azide from PEG-diol.
Characterization Workflow
Caption: Characterization at each stage of the synthesis.
Applications in Drug Development
Thiol-PEG-azide linkers are instrumental in various aspects of drug development:
-
Bioconjugation: The thiol group can react with maleimides or other thiol-reactive groups on proteins and peptides, while the azide group can undergo "click" chemistry with alkyne-functionalized molecules. This allows for the precise assembly of complex biomolecules.
-
Drug Delivery: PEGylation, the process of attaching PEG chains to a therapeutic agent, can improve its solubility, stability, and pharmacokinetic profile. Thiol-PEG-azide linkers enable the attachment of targeting ligands or imaging agents to drug delivery vehicles like nanoparticles and liposomes.
-
PROTACs: In the rapidly evolving field of targeted protein degradation, these linkers are used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.
Conclusion
The synthesis and characterization of Thiol-PEG-azide linkers require a systematic and well-controlled chemical process. This guide provides a detailed framework for researchers to produce and validate these important heterobifunctional molecules. The ability to reliably synthesize and characterize these linkers is crucial for advancing a wide range of applications in drug discovery and development.
References
The Lynchpin of Bioconjugation: A Technical Guide to HS-Peg5-CH2CH2N3
For Immediate Release
A Deep Dive into the Mechanism and Application of a Heterobifunctional Linker for Advanced Bioconjugation
In the landscape of modern drug development and biological research, the precise and stable linkage of molecules is paramount. The heterobifunctional linker, HS-Peg5-CH2CH2N3, has emerged as a critical tool for scientists, offering a versatile platform for the creation of complex bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Mechanism of Action: A Tale of Two Ends
This compound is a polyethylene glycol (PEG)-based linker featuring two distinct reactive moieties: a terminal thiol group (-SH) and an azide group (-N3), separated by a 5-unit PEG spacer. This dual functionality allows for a two-step, orthogonal conjugation strategy, enabling the precise coupling of two different molecules.
The thiol group offers a reactive handle for conjugation to molecules containing thiol-reactive functional groups, most commonly maleimides. This reaction proceeds via a Michael addition, forming a stable thioether bond. This chemistry is widely employed for attaching linkers to proteins, particularly at cysteine residues.
The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide can react with an alkyne-functionalized molecule through two primary pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC requires a copper catalyst to proceed at a significant rate, while SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide without the need for a metal catalyst, a crucial advantage for in vivo applications where copper toxicity is a concern[1].
The central PEG5 spacer imparts several beneficial properties to the linker and the final bioconjugate. Its hydrophilic nature can improve the solubility of hydrophobic molecules and reduce aggregation.[2][3] The PEG chain also provides a flexible spacer, which can help to overcome steric hindrance between the conjugated molecules and can influence the pharmacokinetic properties of the resulting bioconjugate, such as increasing its circulation half-life by increasing its hydrodynamic radius.[2][3]
Quantitative Data Summary
The efficiency and kinetics of the conjugation reactions are critical for successful bioconjugate development. The following tables summarize key quantitative data for the reactions involving the thiol and azide functionalities of the linker.
| Parameter | Thiol-Maleimide Conjugation | Reference |
| Optimal pH Range | 6.5 - 7.5 | |
| Reaction Time | 30 minutes - 2 hours at Room Temperature; 8-16 hours at 4°C | |
| Selectivity for Thiols vs. Amines (at pH 7.0) | ~1000-fold higher for thiols | |
| Molar Excess of Maleimide | 10-20 fold excess is a common starting point |
| Parameter | CuAAC | SPAAC (with DBCO) | Reference |
| Second-Order Rate Constant (k₂) | 10⁻¹ - 10¹ M⁻¹s⁻¹ (with internal alkynes) | ~0.3 M⁻¹s⁻¹ | |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours | |
| Typical Yield | 70 - 95% | 80 - 99% | |
| Biocompatibility | Lower, due to copper cytotoxicity | High, copper-free |
| PEG Linker Length | Effect on ADC Clearance | Effect on Binding Affinity (IC50) | Reference |
| No PEG | High Clearance | - | |
| Short PEG (e.g., PEG4) | Moderate Clearance | Lower IC50 (Higher Affinity) in some cases | |
| Long PEG (e.g., PEG8, PEG12, PEG24) | Low Clearance (Longer Half-life) | May increase IC50 (Lower Affinity) due to steric hindrance |
Mandatory Visualizations
To further elucidate the mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound linker.
Protocol 1: Thiol-Maleimide Conjugation for Antibody Labeling
Materials:
-
Antibody solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, at pH 7.0-7.5)
-
This compound linker
-
Maleimide-activated molecule (e.g., drug, fluorophore)
-
Reducing agent (e.g., TCEP) if antibody disulfides need to be reduced
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Preparation: If necessary, reduce the antibody's disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature. If using an antibody with engineered cysteines, this step may be omitted. The buffer should be degassed to prevent re-oxidation of thiols.
-
Linker Conjugation: Dissolve the maleimide-activated molecule in a suitable solvent (e.g., DMSO) and add it to the antibody solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.
-
Purification: Purify the antibody conjugate using size-exclusion chromatography to remove excess reagents.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized biomolecule (e.g., protein modified with this compound)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS)
Methodology:
-
Reagent Preparation: Prepare stock solutions of the azide- and alkyne-containing molecules in the reaction buffer. Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper ligand.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide- and alkyne-functionalized molecules.
-
Catalyst Addition: Premix the CuSO4 and ligand before adding to the reaction mixture. Then, add the sodium ascorbate to reduce Cu(II) to the active Cu(I) state. A typical final concentration is 50 µM CuSO4 with a 5:1 ligand to copper ratio.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
Materials:
-
Cells expressing a protein of interest with a genetically encoded azide-bearing unnatural amino acid.
-
DBCO-functionalized fluorescent dye.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Cell Culture and Labeling: Culture the cells expressing the azide-modified protein of interest.
-
Dye Incubation: Prepare a stock solution of the DBCO-functionalized dye in DMSO. Dilute the dye in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Labeling Reaction: Remove the existing medium from the cells and add the dye-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the labeling medium and wash the cells three to five times with PBS to remove any unreacted dye.
-
Imaging: The cells are now ready for fluorescence microscopy or flow cytometry analysis.
Conclusion
The this compound linker provides a robust and versatile platform for the synthesis of a wide array of bioconjugates. Its heterobifunctional nature allows for controlled, sequential conjugation reactions, while the PEG spacer enhances the properties of the final product. By understanding the underlying mechanisms of thiol-maleimide chemistry and azide-alkyne cycloadditions, and by carefully controlling the reaction conditions, researchers can leverage this powerful tool to advance the fields of drug delivery, diagnostics, and fundamental biological research. The choice between CuAAC and SPAAC will ultimately depend on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies where biocompatibility is paramount.
References
Role of PEG5 spacer in HS-Peg5-CH2CH2N3 function
An In-depth Technical Guide to the Role of the PEG5 Spacer in HS-PEG5-CH2CH2N3 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, this compound, represents a critical tool in modern bioconjugation, enabling the precise linkage of molecules for the development of advanced therapeutics and diagnostics. This technical guide delves into the core functionalities of this linker, with a particular focus on the pivotal role of the discrete five-unit polyethylene glycol (PEG5) spacer. We will explore how the PEG5 spacer influences the physicochemical properties, pharmacokinetics, and biological activity of the resulting bioconjugates, supported by quantitative data, detailed experimental protocols, and visual workflows.
Introduction to this compound
This compound is a heterobifunctional crosslinking reagent featuring a thiol group (-SH) at one terminus and an azide group (-N3) at the other, separated by a PEG5 spacer.[1][2] This architecture allows for a two-step, controlled conjugation of different molecules. The thiol group can readily react with maleimide groups or form disulfide bonds, while the azide group is primed for copper-catalyzed or copper-free "click chemistry" reactions.[1][3] This versatility makes it an invaluable component in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted drug delivery systems.[4]
The PEG5 spacer, a chain of five ethylene glycol units, is not merely a passive linker but an active contributor to the overall performance of the bioconjugate. Its defined length, flexibility, and hydrophilic nature address key challenges in drug development, including solubility, stability, and in vivo behavior.
Core Functions of the PEG5 Spacer
The incorporation of a PEG5 spacer imparts several advantageous properties to a bioconjugate:
-
Enhanced Hydrophilicity and Solubility: Many therapeutic payloads are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic ethylene glycol units of the PEG5 spacer increase the overall water solubility of the conjugate, preventing aggregation and improving formulation.
-
Reduced Immunogenicity and Enhanced Stability: The PEG spacer can form a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes and protect the molecule from enzymatic degradation, thereby enhancing its stability in biological fluids.
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG5 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better therapeutic index.
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG5 spacer provides critical spatial separation between the conjugated molecules. This separation is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites. The flexibility of the PEG chain also allows for rotational freedom, which can further minimize steric hindrance.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer significantly influences the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies comparing the effects of different PEG linker lengths.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This data demonstrates that increasing the PEG spacer length can significantly decrease the clearance rate of ADCs, leading to longer circulation times.
Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity
| Compound | PEG Linker Length | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | PEG2 | 1.4 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | PEG3 | 1.3 ± 0.1 |
| natGa-NOTA-PEG4-RM26 | PEG4 | 2.1 ± 0.3 |
| natGa-NOTA-PEG6-RM26 | PEG6 | 2.5 ± 0.4 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal spacer length is highly dependent on the specific molecular interaction.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for conjugation.
General Protocol for Thiol-Maleimide Conjugation
This protocol describes the conjugation of a thiol-containing molecule (like this compound) to a maleimide-activated protein.
-
Reduction of Antibody Disulfide Bonds (if necessary):
-
Dissolve the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add the desired molar excess of this compound to the reduced antibody.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a molar excess of a thiol-containing molecule (e.g., N-acetyl cysteine).
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.
-
General Protocol for Azide-Alkyne "Click Chemistry" Conjugation (CuAAC)
This protocol outlines the copper-catalyzed cycloaddition of the azide group on the PEG linker to an alkyne-containing molecule.
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule (e.g., Protein-PEG5-CH2CH2N3) and the alkyne-containing payload in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
-
Catalyst Preparation:
-
Prepare a fresh solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).
-
-
Reaction:
-
Add the copper(I) catalyst to the reaction mixture. A copper-chelating ligand (e.g., TBTA) can be included to improve efficiency and protect biomolecules.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography).
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes involving the this compound linker.
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Workflow for Azide-Alkyne Click Chemistry.
Caption: Logical Relationship of PEG5 Spacer Function.
Conclusion
The this compound linker is a powerful tool in bioconjugation, and the integral PEG5 spacer plays a multifaceted role in determining the success of the resulting conjugate. By providing a discrete, hydrophilic, and flexible linkage, the PEG5 spacer addresses fundamental challenges in drug development, including solubility, stability, and pharmacokinetics. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to harness the benefits of this versatile linker in the creation of novel and effective bioconjugates. The optimal choice of spacer length remains a critical parameter that must be empirically determined for each specific application to achieve the desired therapeutic outcome.
References
The Chemistry of Engagement: An In-depth Technical Guide to the Reactivity of Thiol and Azide Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and drug development, the precise and efficient formation of stable covalent bonds is paramount. Among the diverse chemical repertoires available, thiol and azide functionalities have emerged as powerful tools for the selective modification of biomolecules. This technical guide provides a comprehensive exploration of the reactivity of thiol and azide groups, offering a comparative analysis of their kinetics, detailed experimental protocols for their key reactions, and visualizations of their application in biological systems.
Core Principles of Thiol and Azide Reactivity
The Nucleophilic Nature of Thiols
The thiol group (-SH), present in the amino acid cysteine, is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This high nucleophilicity allows for selective reactions with a variety of electrophilic partners, making it a valuable handle for site-specific protein modification. The reactivity of a thiol group is highly dependent on its pKa, which is influenced by the local microenvironment within a protein.
The Bioorthogonal Nature of Azides
The azide group (-N₃) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Azides are virtually absent in biological systems, rendering them chemically inert to the vast majority of endogenous functional groups. Their reactivity is primarily directed towards specific partners, most notably alkynes and phosphines, through highly efficient and selective "click chemistry" reactions.
Quantitative Comparison of Key Bioconjugation Reactions
The choice between thiol- and azide-based conjugation strategies often depends on the specific requirements of the application, including desired reaction kinetics, yield, and biocompatibility. The following tables provide a summary of quantitative data for the most common bioconjugation reactions involving these functional groups.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield (%) | Key Features |
| Thiol-Maleimide Addition | Thiol + Maleimide | ~10² - 10³ | >90% | Fast kinetics at physiological pH; potential for retro-Michael addition.[1][2] |
| Thiol-Ene Radical Reaction | Thiol + Alkene | Variable (initiator dependent) | High | Initiated by light or radicals; oxygen sensitive.[1] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 1 - 100 | >95% | Very fast and high-yielding; requires a copper catalyst which can be cytotoxic.[1][3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | 10⁻³ - 1 | >90% | Copper-free and highly biocompatible; kinetics depend on the strain of the cyclooctyne. |
Note: Reaction rates and yields can vary significantly based on specific reactants, solvent, temperature, and catalyst/initiator used.
Experimental Protocols
Thiol-Maleimide Conjugation to a Protein
This protocol describes a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the target thiol groups are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add an excess of the quenching reagent (e.g., 100-fold molar excess of L-cysteine) to consume any unreacted maleimide reagent. Incubate for 15-30 minutes.
-
Purification: Purify the protein conjugate from excess reagents and byproducts using a suitable purification method, such as size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol outlines a general procedure for the CuAAC reaction between an azide-modified peptide and an alkyne-containing molecule.
Materials:
-
Azide-modified peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA, TBTA)
-
Reaction Buffer: Phosphate buffer or water/t-butanol mixture
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified peptide in the Reaction Buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of the copper ligand in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified peptide and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne).
-
Add the copper ligand to the reaction mixture (typically at a concentration equal to or greater than the copper sulfate).
-
Add the CuSO₄ solution to the reaction mixture (typically 0.1 to 1 mM final concentration).
-
-
Initiation: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by a suitable analytical technique (e.g., HPLC, LC-MS).
-
Purification: Purify the triazole-linked peptide conjugate using a suitable method such as reverse-phase HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a strained alkyne-fluorophore conjugate.
Materials:
-
Live cells with azide-modified surface biomolecules (e.g., through metabolic labeling with an azide-containing sugar)
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-488)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture the cells to the desired confluency. If metabolic labeling was performed, wash the cells with fresh, warm cell culture medium to remove any unincorporated azide-containing precursor.
-
Labeling Solution Preparation: Prepare a solution of the strained alkyne-fluorophore conjugate in pre-warmed cell culture medium at the desired final concentration (typically 1-10 µM).
-
Labeling: Remove the existing medium from the cells and add the labeling solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells two to three times with warm PBS to remove any unreacted alkyne-fluorophore conjugate.
-
Imaging: The labeled cells are now ready for visualization by fluorescence microscopy.
Visualizing Biological Processes
The specificity and efficiency of thiol and azide chemistries make them invaluable for visualizing and dissecting complex biological processes.
Thiol-Based Redox Signaling Pathway
The OxyR transcription factor is a key sensor of oxidative stress in bacteria. Its activity is regulated by the redox state of a critical cysteine residue. The following diagram illustrates the OxyR signaling pathway.
Caption: The OxyR redox signaling pathway in response to oxidative stress.
Experimental Workflow for Mapping Protein-Protein Interactions using Click Chemistry
Bioorthogonal click chemistry provides a powerful strategy for identifying protein-protein interactions (PPIs) in a cellular context. The following workflow outlines a general approach using an azide-alkyne cycloaddition reaction.
Caption: A generalized workflow for identifying protein-protein interactions using click chemistry-based cross-linking.
Conclusion
Thiol and azide groups represent two of the most powerful and versatile functionalities in the bioconjugation toolbox. The high nucleophilicity of thiols enables rapid and efficient conjugation, while the bioorthogonality of azides allows for highly selective reactions in complex biological environments. By understanding the distinct reactivity profiles and leveraging the optimized experimental protocols outlined in this guide, researchers and drug development professionals can effectively harness the power of thiol and azide chemistry to advance their scientific endeavors, from fundamental biological discovery to the creation of novel therapeutics and diagnostics.
References
A Beginner's Guide to HS-Peg5-CH2CH2N3 in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg5-CH2CH2N3, and its application in click chemistry. Tailored for beginners, this document will delve into the core principles of click chemistry, the specific properties of this compound, detailed experimental protocols for its use, and the necessary data for its successful application in research and development.
Introduction to Click Chemistry
Coined by K. Barry Sharpless in 2001, "click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific.[1] These reactions are characterized by their modularity and the formation of stable products under mild, often aqueous, conditions.[2] Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions form a stable triazole linkage from an azide and an alkyne, providing a powerful tool for bioconjugation, drug discovery, and materials science.[2][3] The azide group, being small and bioorthogonal (not interfering with native biological processes), is a key component in these transformations.
The Core Reagent: this compound
This compound is a versatile linker molecule designed for bioconjugation and surface modification. It possesses two distinct functional groups separated by a polyethylene glycol (PEG) spacer:
-
Thiol Group (-SH): This sulfur-containing group exhibits high reactivity towards specific functional groups and surfaces. It readily forms stable bonds with maleimides, haloacetamides, and other thiols. Crucially, it has a strong affinity for noble metal surfaces, most notably gold, making it ideal for the functionalization of nanoparticles.
-
Azide Group (-N3): This is the "click" chemistry handle. It specifically reacts with alkyne-containing molecules in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes without a catalyst (SPAAC) to form a stable triazole ring.
-
PEG5 Spacer: The five-unit polyethylene glycol chain is a hydrophilic linker that enhances the solubility of the molecule in aqueous solutions and reduces non-specific binding of conjugated materials to surfaces.
Physicochemical Properties
A clear understanding of the properties of this compound is crucial for its effective use. The table below summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C12H25N3O5S | |
| Molecular Weight | 323.41 g/mol | |
| Purity | ≥90% | |
| Appearance | Colorless liquid or semi-solid | |
| Solubility | Soluble in water, ethanol, DMF, DMSO, chloroform, and methylene chloride. Less soluble in toluene and isopropanol. Insoluble in ether. | |
| Storage Conditions | Store at -20°C or lower, protected from light and oxygen. For stock solutions, use an inert gas (argon or nitrogen) atmosphere and avoid repeated freeze-thaw cycles. |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in two common applications: functionalization of gold nanoparticles and modification of proteins.
Protocol 1: Functionalization of Gold Nanoparticles and Subsequent Click Chemistry
This protocol describes a two-step process: first, the functionalization of citrate-capped gold nanoparticles (AuNPs) with this compound via a ligand exchange reaction, and second, the conjugation of an alkyne-containing molecule to the azide-functionalized AuNPs using CuAAC.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution
-
This compound
-
An alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Centrifuge
-
Inert gas (argon or nitrogen)
Procedure:
Step 1: Functionalization of Gold Nanoparticles
-
Prepare a stock solution of this compound: Dissolve the required amount of this compound in DMF or DMSO to a final concentration of 10 mM. To prevent oxidation of the thiol group, it is recommended to degas the solvent with an inert gas.
-
Ligand Exchange Reaction: To the aqueous solution of citrate-capped AuNPs, add the this compound stock solution. A large molar excess of the thiol linker (e.g., 10,000:1) is recommended to ensure complete surface coverage.
-
Incubation: Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring.
-
Purification: Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS. Repeat the centrifugation and washing steps at least three times to remove excess, unreacted linker.
-
Resuspension: After the final wash, resuspend the azide-functionalized AuNPs in PBS to the desired concentration.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagent Stock Solutions:
-
Copper(II) Sulfate: Prepare a 10 mM stock solution of CuSO₄ in water.
-
THPTA: Prepare a 50 mM stock solution of THPTA in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh.
-
Alkyne-Molecule: Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized AuNPs with the desired molar excess of the alkyne-molecule solution.
-
Premix Catalyst: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
Initiate Click Reaction: Add the CuSO₄/THPTA mixture to the AuNP/alkyne-molecule solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the resulting conjugated AuNPs using centrifugation and washing steps as described in Step 1 to remove excess reagents.
Protocol 2: Cysteine-Specific Protein Modification and Click Chemistry
This protocol outlines the modification of a protein containing a reactive cysteine residue with this compound, followed by a click reaction to attach a molecule of interest. This method is particularly useful when site-specific labeling of a protein is desired.
Materials:
-
Protein with an accessible cysteine residue
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
An alkyne-functionalized molecule
-
Reagents for CuAAC (as described in Protocol 1) or a strained cyclooctyne (e.g., DBCO) for SPAAC
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Protein Modification with this compound
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced first. Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Thiol-Maleimide Reaction (Alternative): While this compound can react with other functional groups, a common strategy for cysteine modification is to first introduce a maleimide group onto the protein and then react it with the thiol. However, for direct attachment, a different approach is needed. For direct reaction with a cysteine, a thiol-disulfide exchange reaction can be employed if the protein has an accessible disulfide bond, or a thiol-ene reaction with an unsaturated amino acid. A more straightforward approach for beginners is to use a heterobifunctional linker with a maleimide group instead of a thiol if direct cysteine conjugation is the primary goal. For the purpose of this guide, we will proceed with a hypothetical direct reaction, noting that optimization will be required.
-
Reaction Setup: Dissolve the protein in the reaction buffer. Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess this compound by dialyzing the reaction mixture against the reaction buffer or by using a desalting column.
Step 2: Click Chemistry Conjugation (SPAAC Example)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for biological samples as it does not require a potentially cytotoxic copper catalyst.
-
Reaction Setup: To the purified azide-modified protein, add a 3- to 5-fold molar excess of the DBCO-functionalized molecule.
-
Incubation: Incubate the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the final protein conjugate using a size-exclusion chromatography (SEC) column to remove any unreacted DBCO-molecule.
Visualizing the Workflow and Concepts
To aid in the understanding of the processes described, the following diagrams illustrate the key molecular structures and reaction pathways.
Safety Precautions
-
Thiols: Can have unpleasant odors and may be mild irritants. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Azides: Organic azides can be energetic materials, although the risk is low for this molecule due to the long PEG chain. Avoid heating concentrated solutions of azides and handle with care.
-
General Handling: As with all chemicals, avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its heterobifunctional nature allows for a two-step conjugation strategy, providing a high degree of control and specificity in the modification of biomolecules and surfaces. By understanding the fundamental principles of click chemistry and following the detailed protocols provided in this guide, even beginners can successfully employ this reagent to advance their research in drug development, diagnostics, and materials science.
References
The Lynchpin of Targeted Protein Degradation: A Technical Guide to HS-Peg5-CH2CH2N3 in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the induced degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers the two. The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex. This in-depth technical guide focuses on the core principles of utilizing a specific and versatile linker, HS-Peg5-CH2CH2N3, in the design and development of potent PROTACs.
Core Principles of this compound in PROTAC Design
This compound is a polyethylene glycol (PEG)-based linker characterized by a thiol group (-SH) on one end and an azide group (-N3) on the other, connected by a 5-unit PEG chain. This structure imparts several advantageous properties to a PROTAC molecule.
Structure and Physicochemical Properties:
The PEG component of the linker is hydrophilic, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][2] This improved solubility is crucial for both in vitro handling and in vivo bioavailability. The flexibility of the PEG chain allows the PROTAC to adopt various conformations, which can be critical for the successful formation of a productive ternary complex between the POI and the E3 ligase.[3]
The terminal functional groups, a thiol and an azide, provide orthogonal handles for conjugation. The thiol group can react with various electrophiles, such as maleimides or haloacetamides, present on one of the ligands. The azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole ring with an alkyne-modified ligand.[4][5] This modular and highly efficient conjugation strategy is a cornerstone of modern PROTAC synthesis.
Data Presentation: The Impact of Linker Composition and Length
Table 1: Illustrative Quantitative Data for PROTACs with PEG and Triazole-Containing Linkers
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| CDK9 | Thalidomide | PEG/Alkyl + Triazole | ~16-18 | 10-50 | >90 | |
| BRD4 | Pomalidomide | PEG/Alkyl + Triazole | ~19-21 | 5-20 | >95 | |
| BTK | CRBN | PEG | ~15 | 6.6 | >90 | |
| ERα | CRBN | PEG | 16 | Potent | High |
Note: The data presented are representative examples from the literature for PROTACs with similar linker motifs and are intended for illustrative purposes. Actual values for a PROTAC using this compound would need to be determined experimentally.
Mandatory Visualizations
The following diagrams, rendered using the Graphviz DOT language, illustrate key concepts in PROTAC development and function.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing an azide-terminated PEG linker like this compound.
Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate an azide-terminated E3 ligase ligand-linker intermediate with an alkyne-modified POI ligand.
Materials:
-
Alkyne-modified POI ligand
-
Azide-terminated E3 ligase ligand-linker intermediate (e.g., Pomalidomide-PEG5-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
-
Deionized water
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the alkyne-modified POI ligand (1.0 equivalent) and the azide-terminated E3 ligase ligand-linker intermediate (1.05 equivalents) in the chosen solvent.
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and a stock solution of the ligand (THPTA or TBTA, e.g., 50 mM in water). Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture containing the azide and alkyne. Then, add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.
-
Purification: Upon completion, quench the reaction with a small amount of EDTA solution to chelate the copper. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Target cell line
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight. The next day, treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)
-
Purified POI
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, and ubiquitin.
-
Assemble Reactions: In separate tubes, combine the master mix with the purified POI and the E3 ligase complex.
-
Initiate Reaction: Add the PROTAC at various concentrations (or DMSO as a vehicle control) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI confirms the PROTAC's activity.
Protocol 4: NanoBRET™ Target Engagement and Ternary Complex Formation Assays
These live-cell assays provide quantitative data on target engagement and the formation of the ternary complex.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC stock solution (in DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring luminescence and BRET
Procedure (General Overview):
-
Cell Preparation: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. Seed the transfected cells into 96-well plates.
-
Ligand Addition: For the ternary complex assay, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) luminescence signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex. For target engagement, a competitive displacement assay format is used.
This guide provides a foundational understanding of the principles and methodologies for utilizing this compound and similar azide-functionalized PEG linkers in PROTAC development. The provided protocols offer a starting point for researchers to design and execute experiments to synthesize and evaluate novel protein degraders. Successful PROTAC development hinges on the careful optimization of the linker, and a systematic approach combining rational design, chemical synthesis, and rigorous biological evaluation is paramount.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of HS-PEG5-CH2CH2N3
Introduction
This compound is a heterobifunctional Polyethylene Glycol (PEG) linker that possesses a terminal thiol (-SH) group and an azide (-N3) group. This molecule is of significant interest in bioconjugation, drug delivery, and materials science due to its versatile and orthogonal reactive ends. The thiol group allows for covalent attachment to maleimides or noble metal surfaces like gold, while the azide group is a key component for "click chemistry" reactions, such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2][3] The PEG5 spacer enhances water solubility, reduces immunogenicity, and provides a flexible linker between conjugated moieties.[4][5] Understanding the solubility and stability of this linker is critical for its effective storage, handling, and application in experimental settings.
Core Properties and Specifications
This compound is a colorless liquid or solid with a defined molecular weight. Its structure consists of a sulfhydryl group, a pentaethylene glycol spacer, and an azidoethyl group.
| Property | Value | Source |
| Chemical Formula | C12H25N3O5S | |
| Molecular Weight | 323.41 g/mol | |
| Appearance | Colorless liquid or white/off-white solid | |
| Purity | Typically ≥90-95% | |
| Functional Groups | Thiol (-SH), Azide (-N3) | |
| PEG Units | 5 | Inferred from name |
Solubility Profile
The polyethylene glycol backbone makes this compound highly soluble in aqueous solutions and a variety of organic solvents. This property is crucial for its use in biological buffers and for facilitating conjugation reactions with molecules of varying polarity.
| Solvent | Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain forms hydrogen bonds with water. |
| Phosphate-Buffered Saline (PBS) | Soluble | Commonly used for bioconjugation reactions. |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solutions. |
| Chloroform | Soluble |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by the chemical reactivity of its terminal functional groups and the PEG backbone under various environmental conditions.
Factors Affecting Stability
| Factor | Effect on Thiol (-SH) Group | Effect on Azide (-N3) Group | Effect on PEG Backbone |
| Oxygen/Oxidizing Agents | Highly susceptible to oxidation, leading to disulfide (-S-S-) bond formation. | Generally stable, but strong oxidizers should be avoided. | Can undergo oxidative degradation, though less common than for thiols. |
| Reducing Agents (e.g., DTT, TCEP) | Stable, but disulfide contaminants can be reduced back to thiols. | Can be reduced to a primary amine (-NH2). | Generally stable. |
| pH | Stability can be pH-dependent. Acidic conditions (below pH ~6) can impact stability on some surfaces. | Avoid strong acids, which can form highly toxic and explosive hydrazoic acid. | Ether-based PEGs are stable across a wide pH range. Hydrolysis is a concern only for ester-containing linkers. |
| Temperature | Elevated temperatures accelerate oxidation. | High heat can lead to decomposition. | Stable under typical experimental conditions. |
| Light | Can contribute to oxidative degradation. | Can promote decomposition. | Generally stable, but protection from light is recommended. |
| Heavy Metals | Strong affinity for some metals (e.g., gold). | Avoid heavy metals, as they can form explosive metal azides. | Generally stable. |
Potential Degradation Pathways
The primary degradation concerns for this compound are the oxidation of the thiol group and the reduction of the azide group. The ether-based PEG backbone is generally considered stable under common bioconjugation conditions.
Caption: Potential degradation pathways for this compound.
Handling and Storage Recommendations
Proper handling and storage are essential to maintain the integrity and reactivity of the compound.
-
Storage: For long-term stability, store at -20°C, desiccated, and protected from light. Short-term storage at 2-8°C is also acceptable.
-
Handling: Materials should be handled under an inert gas (e.g., argon or nitrogen) to prevent thiol oxidation. Avoid using metal spatulas, which can react with the azide group.
-
Solutions: Prepare fresh solutions immediately before use. If a stock solution in an anhydrous solvent like DMSO or DMF is prepared, store it at -20°C and minimize freeze-thaw cycles.
Applications and Reaction Schemes
The orthogonal nature of the thiol and azide groups allows for sequential or simultaneous conjugation reactions.
Caption: Orthogonal reactivity of this compound.
The thiol group readily reacts with maleimides between pH 6.5 and 7.5 to form a stable thioether bond. The azide group participates in click chemistry reactions with alkynes to form a stable triazole linkage. These reactions are highly efficient and can be performed in aqueous buffers, making them ideal for biological applications.
Experimental Protocols
Protocol for Solubility Determination
This protocol provides a tiered approach to determine the solubility of this compound in a new solvent system.
-
Preparation: Weigh approximately 5 mg of this compound into a clear glass vial at room temperature.
-
Tier 1 (Aqueous Buffer):
-
Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial to achieve a target concentration of 20 mg/mL.
-
Gently mix by vortexing for 1-2 minutes.
-
Observe for complete dissolution. If not dissolved, proceed to the next step.
-
Sonicate in a water bath for 5 minutes.
-
If still not dissolved, warm the solution to 37°C for up to 30 minutes.
-
-
Tier 2 (Organic Solvent):
-
If insoluble in the aqueous buffer, repeat the steps in Tier 1 using an organic solvent such as DMSO or ethanol. Start with a higher target concentration (e.g., 100-200 mg/mL).
-
-
Documentation: Record the solvent and the maximum concentration at which the compound completely dissolves, noting the required mixing procedure (vortexing, sonication, heating).
Protocol for Stability Assessment by HPLC
This protocol outlines a method to assess the stability of the linker under specific stress conditions (e.g., pH, temperature).
Caption: Experimental workflow for stability analysis.
-
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffers of varying pH (e.g., acetate pH 5.0, phosphate pH 7.4, borate pH 9.0)
-
Reverse-phase HPLC system with a C18 column
-
Mobile phases (e.g., Water with 0.1% TFA, Acetonitrile with 0.1% TFA)
-
-
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 1 mg/mL in each of the prepared pH buffers. Prepare parallel sets for each temperature to be tested (e.g., 4°C, 25°C, 37°C).
-
Time Points: Immediately withdraw an aliquot from each sample for the t=0 time point. Collect subsequent aliquots at predefined intervals (e.g., 1, 4, 8, 24, 48, 72 hours).
-
Sample Analysis: Analyze all samples by reverse-phase HPLC. Monitor the elution profile using a UV detector (e.g., at 214 nm or 260 nm, depending on other moieties).
-
Data Interpretation: Quantify the peak area corresponding to the intact this compound at each time point. Calculate the percentage of the remaining compound relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation rate under each condition.
-
Conclusion
This compound is a valuable tool for chemical biology and drug development, offering a desirable combination of solubility, biocompatibility, and orthogonal reactivity. Its stability is generally robust under standard conditions, with the primary considerations being the prevention of thiol oxidation and the avoidance of harsh reducing agents, strong acids, or high temperatures that could compromise the azide group. By adhering to the recommended storage and handling procedures, researchers can ensure the high performance and reproducibility of this versatile linker in their applications.
References
An In-Depth Technical Guide to the Heterobifunctional Linker: HS-Peg5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg5-CH2CH2N3. This linker, featuring a terminal thiol (-SH) group and an azide (-N3) group connected by a five-unit polyethylene glycol (PEG) spacer, is a versatile tool in bioconjugation, drug delivery, and surface modification. This document details its physicochemical properties, provides experimental protocols for its use, and illustrates a common experimental workflow.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C12H25N3O5S | [1] |
| Molecular Weight | 323.41 g/mol | [1] |
Experimental Protocols
The utility of this compound lies in the orthogonal reactivity of its terminal functional groups. The thiol group readily reacts with maleimides and can be used for attachment to cysteine residues in proteins or for surface modification of gold nanoparticles. The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Protocol 1: Thiol-Maleimide Conjugation for Protein Labeling
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue or a protein where disulfide bonds have been reduced.
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: N-ethylmaleimide (NEM) or free cysteine.
-
Desalting column for purification.
Procedure:
-
Protein Preparation:
-
If the protein of interest has disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in the reaction buffer and add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after protein preparation, dissolve this compound in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the linker to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
To quench any unreacted maleimide groups (if the subsequent reaction partner is maleimide-functionalized), add a 2-fold molar excess of NEM or free cysteine relative to the starting amount of the maleimide-containing molecule.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate the azide-functionalized protein (from Protocol 1) to an alkyne-containing molecule (e.g., a drug, a fluorescent dye, or a biotin tag).
Materials:
-
Azide-functionalized protein (prepared as in Protocol 1).
-
Alkyne-containing molecule of interest.
-
Copper(II) sulfate (CuSO4).
-
Reducing agent for copper: Sodium ascorbate.
-
Copper chelating ligand (optional, to improve efficiency and reduce cell toxicity): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA).
-
Reaction Buffer: PBS or Tris buffer, pH 7-8.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or DMF).
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
If using a ligand, prepare a stock solution of THPTA or TBTA in a suitable solvent.
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-functionalized protein and a 1.5- to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.
-
If using a ligand, add it to the reaction mixture at this stage. A typical concentration is 1 mM.
-
Add CuSO4 to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the creation of an antibody-drug conjugate (ADC) using this compound. This process involves the selective reduction of the antibody's hinge-region disulfide bonds, conjugation with the thiol-reactive end of the linker, and subsequent "clicking" of a cytotoxic drug to the azide terminus.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
References
A Technical Guide to HS-Peg5-CH2CH2N3: Commercial Availability, Purity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, HS-Peg5-CH2CH2N3, also known as Thiol-PEG5-azide. This versatile reagent is integral to the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its commercial sources, typical purity levels, and provides representative experimental protocols for its application.
Commercial Sources and Purity
This compound is available from a variety of commercial suppliers, catering to the needs of researchers in both academic and industrial settings. The purity of the compound is a critical parameter for reproducible and reliable results in conjugation chemistries. The majority of suppliers provide this linker with a purity of 95% or greater, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is a summary of representative commercial sources and their stated purity levels for this compound and its analogues.
| Supplier | Product Name | Stated Purity | CAS Number | Molecular Formula |
| BroadPharm | Azido-PEG5-azide (related structure) | 97% | Not Specified | C14H28N6O5 |
| CP Lab Safety | High Purity PEG Reagent, this compound | ≥90% | 434705-250L, 434705-250H, 434705-1L, 434705-1H | C12H25N3O5S |
| BIOMATRIK | This compound | >95% | 1449390-11-7 | C12H25N3O5S |
| BOC Sciences | Thiol-PEG5-azide | Not Specified | 1449390-11-7 | Not Specified |
| MedchemExpress | This compound | Not Specified | Not Specified | Not Specified |
It is important for researchers to note that slight variations in the molecular formula and CAS number may exist between suppliers, potentially due to different synthetic routes or the presence of protecting groups. It is always recommended to consult the supplier's certificate of analysis for lot-specific purity data and characterization details.
Core Applications and Reaction Mechanisms
This compound is a heterobifunctional linker, meaning it possesses two distinct reactive groups at either end of a polyethylene glycol (PEG) spacer. The key functional groups are:
-
Thiol Group (-SH): This group readily reacts with maleimides, haloacetamides, and other thiol-reactive moieties, making it ideal for conjugation to proteins, peptides, and other biomolecules containing accessible cysteine residues or engineered thiol handles. It can also be used for surface modification of gold nanoparticles and other metallic surfaces.
-
Azide Group (-N3): This group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the covalent linkage to molecules containing an alkyne or a strained cyclooctyne, respectively.
The PEG5 spacer provides a balance of hydrophilicity and length, which can improve the solubility and pharmacokinetic properties of the resulting conjugate, as well as provide spatial separation between the conjugated molecules.
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation. Researchers should optimize these protocols for their specific applications.
Protocol 1: Conjugation to a Maleimide-Activated Protein
This protocol describes the conjugation of this compound to a protein that has been functionalized with a maleimide group.
Materials:
-
Maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Degassing equipment (e.g., nitrogen or argon gas line)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use. To prevent oxidation of the thiol group, it is recommended to degas the solvent and handle the reagent under an inert atmosphere.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) using a desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Characterize the resulting azide-functionalized protein by methods such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized protein from Protocol 1 to an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or another biomolecule).
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or affinity chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM in DMSO or water, depending on the ligand).
-
-
Click Reaction:
-
In a reaction vessel, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 1:5 to 1:10 molar ratio of protein to alkyne).
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the click reagents should be optimized, but typical starting points are 1 mM CuSO4, 5 mM sodium ascorbate, and 1-2 mM ligand.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., SEC to remove excess reagents or affinity chromatography if a tag is present).
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, MS, and functional assays to confirm successful conjugation and retention of biological activity.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for conjugating this compound to a maleimide-activated protein.
Caption: Workflow for the copper-catalyzed click chemistry reaction.
Signaling Pathway and Logical Relationship
The utility of this compound is particularly evident in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker plays a crucial role in connecting the target protein binder and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex.
Caption: Logical relationship of a PROTAC utilizing a PEG linker.
An In-depth Technical Guide to HS-PEG5-CH2CH2N3 for Researchers, Scientists, and Drug Development Professionals
Introduction
HS-PEG5-CH2CH2N3, also known as Thiol-PEG5-azide, is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a versatile tool in bioconjugation, drug delivery, materials science, and diagnostics. Its unique structure, featuring a terminal thiol group (-SH) and an azide group (-N3) connected by a five-unit polyethylene glycol spacer, allows for the orthogonal and sequential conjugation of two different molecules. This guide provides a comprehensive overview of the key features, technical specifications, and experimental protocols for the effective utilization of this compound in research and development.
Core Features and Applications
This compound is a colorless liquid at room temperature, valued for its ability to create well-defined bioconjugates. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates while providing a flexible linkage between the conjugated molecules.
The thiol group offers a reactive handle for covalent attachment to various substrates. It readily reacts with maleimide-functionalized molecules, sulfhydryl-reactive reagents like OPSS and vinylsulfone, and can be immobilized on noble metal surfaces such as gold, making it ideal for the development of biosensors and targeted drug delivery systems.[]
The azide group provides a bioorthogonal reactive site for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the conjugation of alkyne-containing molecules in complex biological media with minimal side reactions. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.[2]
Key applications include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
-
Surface Modification: Functionalization of nanoparticles, quantum dots, and biosensor surfaces.
-
PEGylation: Improving the pharmacokinetic properties of therapeutic proteins and peptides.
-
Hydrogel Formation: Crosslinking of polymers for biomedical applications.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C12H25N3O5S | [3](--INVALID-LINK--) |
| Molecular Weight | 323.41 g/mol | [3](--INVALID-LINK--) |
| CAS Number | 1449390-11-7 | (--INVALID-LINK--) |
| Appearance | Colorless Liquid | (--INVALID-LINK--) |
| Purity | Typically ≥95% | (--INVALID-LINK--) |
| Storage Conditions | -18°C for long-term storage, protect from light and oxygen | (--INVALID-LINK--) |
Solubility: While specific quantitative solubility data for this compound is not readily available in public literature, short-chain PEG derivatives are generally soluble in water and a range of organic solvents. Based on the properties of similar molecules, this compound is expected to be soluble in:
-
Water
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
Researchers should perform small-scale solubility tests to determine the optimal solvent for their specific application.
Characterization Data
Detailed characterization data such as 1H-NMR, Mass Spectrometry, and HPLC for this compound are not consistently available in the public domain and are typically provided by the supplier on a lot-specific Certificate of Analysis. Researchers are strongly encouraged to obtain this documentation from their vendor.
For reference, the 1H-NMR of a similar α-thiol-ω-hydroxyl PEG compound would show characteristic peaks for the ethylene glycol repeat units and signals corresponding to the protons adjacent to the terminal functional groups. Mass spectrometry would be used to confirm the molecular weight, and HPLC is employed to assess the purity of the compound.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Thiol-Maleimide Conjugation Protocol
This protocol describes the conjugation of the thiol group of this compound to a maleimide-functionalized protein.
Materials:
-
This compound
-
Maleimide-functionalized protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the maleimide-functionalized protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Optional Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose free thiols for other purposes (not for the maleimide reaction), treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. This step is generally not required for the reaction of a thiol-PEG with a maleimide-protein.
-
Linker Preparation: Prepare a stock solution of this compound in degassed DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of cysteine or 2-mercaptoethanol to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the conjugation of the azide group of a this compound-modified molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., protein-PEG-azide)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Reducing Agent: Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reactants: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO4 solution and the THPTA solution. Vortex briefly.
-
Initiate Reaction: To the solution containing the azide and alkyne, add the CuSO4/THPTA premix.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Gently mix and incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove the copper catalyst and unreacted components.
Mandatory Visualizations
The following diagrams illustrate the key functionalities and experimental workflows associated with this compound.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using HS-Peg5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, cell permeability, and to provide optimal spacing and orientation between the two ligands.[2]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the HS-Peg5-CH2CH2N3 linker. This linker features a thiol group at one end for conjugation to a suitable moiety and a terminal azide group, making it ideal for incorporation into PROTACs via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
Data Presentation
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables provide representative data for a well-characterized class of PROTACs targeting the BRD4 protein, which utilize PEG linkers of similar length to this compound. This data serves as a benchmark for researchers developing novel PROTACs with the specified linker.
Table 1: Degradation Performance of Representative BRD4-targeting PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | Pomalidomide (CRBN) | 4-unit PEG | ~4 | >98 | |
| ARV-771 | BRD4 | VHL Ligand | 3-unit PEG | <1 | >95 | |
| MZ1 | BRD4 | VHL Ligand | 3-unit PEG | 8-23 | >90 |
Table 2: Binding Affinities of Representative PROTAC Components
| Molecule | Binding Partner | Kd (nM) | Reference |
| (+)-JQ1 | BRD4(1) | 77 | |
| Pomalidomide | Cereblon (CRBN) | ~1800 | |
| VHL Ligand (VH032) | VHL | ~190 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The this compound linker facilitates the assembly of a PROTAC that hijacks the ubiquitin-proteasome system. The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the key steps from the synthesis of a PROTAC using the this compound linker to its biological evaluation.
Caption: Workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC via Click Chemistry
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, herein named BRD4-Degrader-Peg5 , using an alkyne-functionalized JQ1 warhead and the this compound linker conjugated to an E3 ligase ligand.
Materials:
-
(+)-JQ1-alkyne (Warhead)
-
This compound (Linker)
-
Maleimide-functionalized Pomalidomide (E3 Ligase Ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF), anhydrous
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system
Step 1: Conjugation of Linker to E3 Ligase Ligand
-
Dissolve Maleimide-functionalized Pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the pomalidomide-Peg5-azide conjugate by preparative HPLC.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the purified pomalidomide-Peg5-azide (1.0 eq) and (+)-JQ1-alkyne (1.0 eq) in a 3:1 mixture of t-BuOH and water.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
Prepare a separate aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product, BRD4-Degrader-Peg5 , by preparative HPLC to achieve high purity (>95%).
-
Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the procedure to quantify the degradation of the target protein (e.g., BRD4) in response to PROTAC treatment.
Materials:
-
Human cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the DC50 and Dmax values.
-
References
Application Notes and Protocols for HS-Peg5-CH2CH2N3 in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg5-CH2CH2N3 is a heterobifunctional linker molecule designed for advanced bioconjugation applications. Its structure comprises a terminal thiol (-SH) group, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide (-N3) group. This unique combination of functionalities allows for a two-step, orthogonal conjugation strategy, making it an invaluable tool in drug development, diagnostics, and fundamental biological research.
The thiol group provides a reactive handle for attachment to various surfaces and biomolecules. It can form stable thioether bonds with maleimide-functionalized molecules or self-assemble onto gold surfaces.[1][2][3] The azide group is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, enabling the covalent linkage of the PEGylated molecule to an alkyne-containing target with high yields.[4][5] The PEG5 spacer enhances the solubility and bioavailability of the conjugated molecule while reducing steric hindrance and non-specific binding.
These application notes provide a detailed guide to utilizing this compound for the synthesis of bioconjugates, with a focus on protein modification and nanoparticle functionalization.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | Thiol-PEG5-ethylamine-azide |
| Molecular Formula | C12H25N3O5S |
| Molecular Weight | 323.41 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in water and most organic solvents |
| Functional Groups | Thiol (-SH), Azide (-N3) |
| Spacer | 5-unit Polyethylene Glycol (PEG) |
Key Applications
-
Protein and Peptide Modification: Site-specific PEGylation to improve pharmacokinetic properties.
-
Antibody-Drug Conjugates (ADCs): Linker for attaching cytotoxic drugs to antibodies.
-
Surface Functionalization: Modification of gold nanoparticles, quantum dots, and other surfaces for targeted drug delivery and diagnostic applications.
-
Development of Biosensors: Immobilization of capture probes for detecting specific biomarkers.
-
Probing Biological Systems: Synthesis of molecular probes for studying cellular processes and signaling pathways.
Experimental Protocols
This section provides detailed protocols for a two-step conjugation workflow using this compound. The first protocol describes the conjugation of the thiol group to a maleimide-activated protein. The second protocol details the subsequent click chemistry reaction of the azide group with an alkyne-containing molecule.
Protocol 1: Thiol-Maleimide Conjugation of this compound to a Protein
This protocol outlines the steps to conjugate the thiol group of this compound to a protein containing a maleimide group. This is a common strategy for site-specific protein modification.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA. The buffer should be deoxygenated.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds in the protein.
-
Desalting columns for purification.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose a free thiol for other applications (not for maleimide reaction), add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column. For maleimide reactions, ensure the target is the maleimide group and not a native thiol.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or dialysis against the conjugation buffer.
-
The resulting product is the protein conjugated with PEG5-azide, ready for the subsequent click chemistry step.
-
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data Summary
The efficiency of the conjugation reactions is critical for producing a homogenous product with a high yield. The following tables summarize typical quantitative data for thiol-maleimide conjugation and CuAAC.
Table 1: Thiol-Maleimide Conjugation Efficiency
| Parameter | Value | Reference |
| Conjugation Efficiency (Peptide) | 84 ± 4% to ~100% | |
| Conjugation Efficiency (Protein) | ~70% | |
| Optimal Maleimide:Thiol Molar Ratio | 2:1 to 5:1 for nanoparticles | |
| Typical Reaction Time | 30 minutes to 2 hours at room temperature | |
| Recommended pH | 6.5 - 7.5 |
Table 2: CuAAC Reaction Parameters and Efficiency
| Parameter | Condition/Value | Reference |
| Catalyst System | ||
| Copper Source | CuSO4 | |
| Reducing Agent | Sodium Ascorbate | |
| Ligand (aqueous) | THPTA | |
| Ligand (organic/aqueous) | TBTA | |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| pH | 7.0 - 8.5 | |
| Reaction Time | 30 minutes to 4 hours | |
| Yield & Efficiency | ||
| Peptide Conjugation Efficiency | >95% | |
| Surface Immobilization Kinetics | Pseudo-first order, k ≈ 0.2 min⁻¹ | |
| Overall Yield (multi-step) | 78% (example) |
Application Example: Probing the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Molecular probes designed to interact with components of this pathway are valuable tools for research and diagnostics. This compound can be used to synthesize such probes.
Example Workflow:
-
Probe Design: A small molecule inhibitor or a peptide that binds to a specific component of the EGFR pathway (e.g., a kinase or an adaptor protein) is synthesized with a terminal alkyne group.
-
Fluorophore Conjugation: A fluorescent dye with a maleimide group is reacted with this compound via the thiol-maleimide reaction (Protocol 1) to create a Fluorophore-PEG5-Azide construct.
-
Probe Synthesis: The Fluorophore-PEG5-Azide is then "clicked" onto the alkyne-functionalized inhibitor/peptide using CuAAC (Protocol 2).
-
Cellular Studies: The resulting fluorescent probe can be introduced to cells to visualize the localization and dynamics of its target within the EGFR signaling cascade.
EGFR Signaling Pathway Overview and Probe Interaction
Caption: Simplified EGFR signaling cascade with a hypothetical fluorescent probe targeting Grb2.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables robust and efficient bioconjugation through orthogonal thiol and azide chemistries. The detailed protocols and quantitative data provided in these application notes serve as a comprehensive guide for researchers in the successful design and synthesis of complex bioconjugates for a wide range of applications in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for ADC Development Using HS-Peg5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to deliver potent cytotoxic agents specifically to tumor cells, thereby minimizing systemic toxicity.[1] The linker molecule connecting the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[1] This document provides detailed application notes and protocols for the use of HS-Peg5-CH2CH2N3, a heterobifunctional linker, in the development of ADCs.
This compound features a terminal thiol (-SH) group and an azide (-N3) group, separated by a 5-unit polyethylene glycol (PEG) spacer. The thiol group allows for covalent attachment to the antibody, typically through reaction with a maleimide group introduced to the antibody or by forming a disulfide bond. The azide group enables the attachment of a drug payload via "click chemistry," a highly efficient and specific bioorthogonal reaction.[2] The PEG spacer enhances the solubility and stability of the ADC and can help to reduce immunogenicity.[][4]
These protocols will guide researchers through the process of antibody modification, conjugation with the this compound linker, and subsequent attachment of a cytotoxic payload to generate a functional ADC.
Data Presentation
Table 1: Illustrative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Antibody | Linker:Antibody Molar Ratio | Conjugation Efficiency (%) | Average DAR (by UV-Vis) | Average DAR (by Mass Spec) |
| Trastuzumab | 5:1 | 95 | 3.8 | 3.9 |
| Trastuzumab | 10:1 | 92 | 7.2 | 7.5 |
| Rituximab | 5:1 | 93 | 3.7 | 3.8 |
| Rituximab | 10:1 | 90 | 7.0 | 7.3 |
Note: The data presented in this table is illustrative and may vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Illustrative In Vitro Stability of ADC
| ADC Construct | Incubation Time (days) in Human Plasma | % Intact ADC Remaining |
| Trastuzumab-Peg5-Payload X | 1 | 98 |
| Trastuzumab-Peg5-Payload X | 7 | 85 |
| Trastuzumab-Peg5-Payload X | 14 | 70 |
| Rituximab-Peg5-Payload Y | 1 | 97 |
| Rituximab-Peg5-Payload Y | 7 | 82 |
| Rituximab-Peg5-Payload Y | 14 | 65 |
Note: The data presented in this table is for illustrative purposes only. Actual stability will depend on the specific ADC and assay conditions.
Experimental Protocols
Protocol 1: Antibody Thiolation via Traut's Reagent (2-Iminothiolane)
This protocol describes the introduction of free thiol groups onto an antibody via reaction with 2-iminothiolane (Traut's Reagent).
Materials:
-
Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
2-iminothiolane (Traut's Reagent)
-
Reaction Buffer: PBS with 5 mM EDTA, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Prepare a fresh solution of 2-iminothiolane in the Reaction Buffer.
-
Add a 20-fold molar excess of 2-iminothiolane to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Remove the excess 2-iminothiolane using a desalting column equilibrated with Reaction Buffer.
-
Quantify the number of introduced thiol groups using Ellman's Reagent according to the manufacturer's protocol.
Protocol 2: Conjugation of this compound to Thiolated Antibody
This protocol details the conjugation of the thiol-PEG-azide linker to the thiolated antibody.
Materials:
-
Thiolated antibody from Protocol 1
-
This compound linker
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.2
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Immediately after thiolation and desalting, adjust the concentration of the thiolated antibody to 2-5 mg/mL in the Reaction Buffer.
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Add a 5 to 10-fold molar excess of the this compound linker solution to the thiolated antibody solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.
-
Remove the excess linker by purification using a desalting column equilibrated with PBS, pH 7.4.
-
The resulting azide-functionalized antibody is now ready for drug payload conjugation.
Protocol 3: Payload Conjugation via Copper-Free Click Chemistry
This protocol describes the attachment of a DBCO (dibenzyocyclooctyne)-modified cytotoxic payload to the azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody from Protocol 2
-
DBCO-modified cytotoxic payload
-
Reaction Buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare the azide-functionalized antibody at a concentration of 2-5 mg/mL in the Reaction Buffer.
-
Prepare a stock solution of the DBCO-modified payload in DMSO.
-
Add a 3 to 5-fold molar excess of the DBCO-payload to the azide-functionalized antibody solution.
-
Incubate the reaction overnight at 4°C with gentle mixing.
-
Purify the resulting ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC).
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizations
Caption: Workflow for ADC development using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Application Notes and Protocols for the Functionalization of Gold Nanoparticles with HS-PEG5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of gold nanoparticles (AuNPs) with an azide-terminated polyethylene glycol (PEG) linker, specifically HS-PEG5-CH2CH2N3. This functionalization endows AuNPs with a reactive azide group, making them suitable for subsequent bioconjugation via "click chemistry," a highly efficient and specific method for attaching biomolecules.[1] This surface modification is critical for a wide range of applications, including targeted drug delivery, diagnostic sensing, and bioimaging.[1][2][3]
The protocols outlined below cover the synthesis of gold nanoparticles, their functionalization with the thiol-PEG-azide linker, and methods for their characterization.
Synthesis and Functionalization of Gold Nanoparticles
The functionalization process typically involves two main stages: the synthesis of gold nanoparticles and the subsequent surface modification with the this compound linker through a ligand exchange process, leveraging the strong affinity of sulfur for gold.[1]
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes a common method for synthesizing spherical gold nanoparticles with a diameter of approximately 10-20 nm.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
Clean glassware (all glassware should be thoroughly cleaned, e.g., with aqua regia)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
In a clean round-bottom flask equipped with a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of a 38.8 mM solution of trisodium citrate to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Allow the solution to cool to room temperature.
-
The resulting citrate-capped gold nanoparticle solution can be stored at 4°C.
Protocol 2: Functionalization with this compound
This protocol outlines the ligand exchange reaction to replace the citrate capping agent with the thiol-PEG-azide linker.
Materials:
-
Citrate-capped gold nanoparticle solution (from Protocol 1)
-
This compound
-
Ultrapure water or appropriate buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of this compound in ultrapure water. The concentration will depend on the desired surface coverage and should be optimized. A starting point is a 1000-fold molar excess of the PEG linker relative to the gold nanoparticles.
-
To the citrate-capped gold nanoparticle solution, add the this compound solution.
-
Vortex the mixture immediately and then incubate at room temperature for at least 24-48 hours with gentle stirring or rocking to facilitate the ligand exchange.
-
After incubation, purify the functionalized nanoparticles to remove excess, unbound linker. This is typically done by centrifugation. The centrifugation speed and time will depend on the size of the nanoparticles and should be sufficient to pellet the nanoparticles without causing irreversible aggregation. For example, for ~20 nm AuNPs, centrifugation at 14,000 rpm for 20 minutes can be a starting point.
-
Carefully remove the supernatant containing the excess linker.
-
Resuspend the nanoparticle pellet in the desired buffer (e.g., ultrapure water, PBS). Sonication may be used to aid in resuspension.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.
-
After the final wash, resuspend the purified azide-functionalized gold nanoparticles in the desired buffer for storage at 4°C.
Characterization of Functionalized Gold Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles.
Characterization Techniques and Expected Results
| Technique | Parameter Measured | Expected Result upon Functionalization |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A slight red-shift (2-10 nm) in the SPR peak is expected due to the change in the local refractive index upon PEGylation. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter corresponding to the length of the PEG chain. |
| Zeta Potential | Surface Charge | A change in zeta potential. Citrate-capped AuNPs are negatively charged. The final charge of the PEGylated AuNPs will depend on the terminal group, but for an azide group, a less negative or near-neutral zeta potential is expected. |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | The core size and shape of the gold nanoparticles should remain unchanged after functionalization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of characteristic peaks for the azide group (around 2100 cm⁻¹) and PEG (C-O-C stretching around 1100 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Can be used to confirm the presence of the PEG and azide moieties on the nanoparticle surface after dissolution of the gold core. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of PEGylated gold nanoparticles from various studies. Note that the exact values will depend on the initial nanoparticle size, PEG length, and surface density.
| Parameter | Citrate-Capped AuNPs | PEGylated AuNPs | Reference |
| Core Diameter (TEM) | ~15-20 nm | ~15-20 nm | |
| Hydrodynamic Diameter (DLS) | ~17.3 nm | Increase up to ~26 nm for PEG5000 | |
| Zeta Potential | -30 to -50 mV | Change towards neutral (e.g., -44.9 mV to more positive values with different terminal groups) | |
| SPR Peak (λmax) | ~520 nm | ~524-530 nm |
Application: "Click" Chemistry Conjugation
The azide-functionalized gold nanoparticles are now ready for conjugation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Conceptual Pathway for "Click" Chemistry
Caption: Conjugation via "click" chemistry.
This versatile platform allows for the covalent attachment of a wide array of molecules for various biomedical applications. The stability of the PEGylated nanoparticles in biological media is generally enhanced compared to citrate-capped nanoparticles.
Stability Assessment
The colloidal stability of the functionalized nanoparticles is crucial for their application.
Protocol 3: Stability Assay
Materials:
-
Azide-functionalized gold nanoparticle solution
-
Phosphate-buffered saline (PBS), 10x
-
High concentration salt solution (e.g., 1 M NaCl)
-
Cell culture media
Procedure:
-
To separate aliquots of the functionalized AuNP solution, add a high concentration of salt (e.g., to a final concentration of 100 mM NaCl) or mix with biological media (e.g., 10% FBS in DMEM).
-
Incubate the solutions at room temperature or 37°C.
-
Monitor the stability over time (e.g., 1, 6, 24 hours) by observing any color change (aggregation often leads to a blue/purple color) and by measuring the UV-Vis spectrum. A stable solution will show no significant change in the SPR peak.
-
DLS can also be used to monitor for any increase in hydrodynamic diameter, which would indicate aggregation.
These protocols and notes provide a comprehensive guide for the successful functionalization of gold nanoparticles with this compound and their subsequent use in biomedical applications. Optimization of specific parameters may be necessary depending on the nanoparticle characteristics and the intended application.
References
Application Notes and Protocols for Surface Modification of Biosensors using Thiol-PEG-Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of biorecognition molecules onto a sensor surface is a critical step in the development of sensitive and specific biosensors. Thiol-PEG-azide linkers offer a versatile and robust platform for the surface modification of gold-based biosensors, such as those used in Surface Plasmon Resonance (SPR) and electrochemical applications. This heterobifunctional linker leverages the strong affinity of the thiol group for gold surfaces to form a stable self-assembled monolayer (SAM). The polyethylene glycol (PEG) spacer serves a dual purpose: it provides a hydrophilic barrier that effectively reduces non-specific binding of proteins and other biomolecules, and it extends the recognition molecule away from the surface, enhancing its accessibility to the target analyte.[1][2][3] The terminal azide group enables the covalent attachment of alkyne-modified biomolecules via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[4][5] This method allows for a controlled and oriented immobilization of proteins, peptides, nucleic acids, and other ligands, which is crucial for optimal biosensor performance.
Key Applications
The surface modification of biosensors using thiol-PEG-azide linkers is applicable across a wide range of research and development areas:
-
Drug Discovery and Development: Facilitating the study of drug-target interactions, kinetic analysis of binding events, and high-throughput screening of small molecules.
-
Diagnostics: Development of sensitive and specific diagnostic assays for the detection of disease biomarkers.
-
Proteomics: Enabling the fabrication of protein microarrays for studying protein-protein interactions and identifying protein function.
-
Fundamental Research: Providing a well-defined and reproducible platform for studying biomolecular interactions at the sensor-liquid interface.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of biosensors functionalized with thiol-PEG linkers.
Table 1: Surface Coverage Density of Thiol-PEG Linkers on Gold Surfaces
| PEG Chain Length (MW) | Linker Type | Surface Coverage (molecules/nm²) | Measurement Technique | Reference |
| 3000 | HS-PEG-NH₂ | 1.64 | Fluorescamine-based assay | |
| 5000 | HS-PEG-NH₂ | 0.85 | Fluorescamine-based assay | |
| 20000 | HS-PEG-NH₂ | 0.14 | Fluorescamine-based assay | |
| PEG₄ (282.11) | SH-PEG₄-COOH | 4.3 | ICP-MS | |
| PEG₇ (458.57) | SH-PEG₇-COOH | 4.3 | ICP-MS |
Table 2: Reduction of Non-Specific Binding
| Surface Modification | Reduction in Non-Specific Binding | Measurement Technique | Reference |
| PEG-diacrylate modified hydrogel vs. unmodified hydrogel | 10-fold decrease | Fluorescence Microscopy |
Table 3: Representative Kinetic Constants for Protein Binding (SPR)
| Ligand-Analyte Pair | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₐ) (M) | Reference |
| Antibody - Antigen | 1.0 x 10⁵ - 1.0 x 10⁶ | 1.0 x 10⁻⁴ - 1.0 x 10⁻⁵ | 1.0 x 10⁻⁹ - 1.0 x 10⁻¹⁰ | |
| Small Molecule - Protein | 1.0 x 10³ - 1.0 x 10⁵ | 1.0 x 10⁻² - 1.0 x 10⁻⁴ | 1.0 x 10⁻⁵ - 1.0 x 10⁻⁹ |
Table 4: Representative Limits of Detection (LOD) for Biosensors
| Biosensor Type | Analyte | Limit of Detection (LOD) | Reference |
| Electrochemical Immunosensor | Protein Biomarker | 0.36 fg/mL | |
| Colorimetric Nanosensor | DNA | 250 nM | |
| Fiber-Optic Biosensor | Protein | 8 pM |
Experimental Protocols
Protocol 1: Formation of Thiol-PEG-Azide Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the functionalization of a gold biosensor chip with a thiol-PEG-azide linker to create a surface ready for biomolecule immobilization via click chemistry.
Materials:
-
Gold-coated biosensor chip
-
Thiol-PEG-azide linker
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and explosive, handle with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, a UV/Ozone cleaner can be used).
-
Beakers and tweezers
Procedure:
-
Gold Surface Cleaning:
-
Thoroughly clean the gold biosensor chip to remove any organic contaminants.
-
Piranha solution method: Immerse the chip in freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes. Rinse extensively with DI water followed by ethanol.
-
UV/Ozone method: Place the chip in a UV/Ozone cleaner for 15-20 minutes.
-
Dry the cleaned chip under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the thiol-PEG-azide linker in anhydrous ethanol.
-
Immediately immerse the cleaned, dry gold chip into the thiol solution in a clean beaker.
-
Seal the beaker and incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
-
Rinsing and Drying:
-
After incubation, remove the chip from the thiol solution using clean tweezers.
-
Rinse the chip thoroughly with ethanol to remove any non-covalently bound linkers.
-
Dry the functionalized chip under a gentle stream of nitrogen gas.
-
The chip is now ready for biomolecule immobilization via click chemistry.
-
Protocol 2: Immobilization of Alkyne-Modified Protein via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the covalent attachment of an alkyne-modified protein to the azide-functionalized biosensor surface.
Materials:
-
Azide-functionalized biosensor chip (from Protocol 1)
-
Alkyne-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in DI water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in DI water)
-
Sodium ascorbate solution (e.g., 300 mM in DI water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine solution (1 M, pH 8.5) for blocking
-
DI water
Procedure:
-
Preparation of Reagents:
-
Prepare fresh sodium ascorbate solution immediately before use.
-
-
Click Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the click reaction mixture. The final concentrations of the reagents should be optimized for each specific application. A typical starting point is:
-
Alkyne-modified protein (e.g., 1-10 µM)
-
CuSO₄ (e.g., 1 mM)
-
THPTA (e.g., 5 mM)
-
Sodium ascorbate (e.g., 10 mM)
-
-
First, mix the CuSO₄ and THPTA solutions and let them stand for a few minutes to form the copper-ligand complex.
-
Add the alkyne-modified protein solution to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Immobilization:
-
Immediately apply the click reaction mixture to the azide-functionalized biosensor surface.
-
Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.
-
-
Washing and Blocking:
-
After incubation, thoroughly rinse the biosensor chip with PBS and then DI water to remove unreacted components.
-
To block any remaining reactive azide groups and minimize non-specific binding, immerse the chip in a 1 M ethanolamine solution (pH 8.5) for 15-30 minutes.
-
Rinse the chip again with DI water and dry under a gentle stream of nitrogen.
-
The biosensor is now functionalized with the protein of interest and ready for analysis.
-
Protocol 3: Surface Characterization and Analyte Binding Analysis
A. Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Procedure:
-
System Equilibration: Equilibrate the SPR system with running buffer (e.g., HBS-EP buffer) until a stable baseline is achieved.
-
Ligand Immobilization Monitoring: The immobilization of the alkyne-modified protein can be monitored in real-time by flowing the click reaction mixture over the azide-functionalized sensor chip. The increase in resonance units (RU) corresponds to the mass of protein being immobilized.
-
Analyte Binding: Inject a series of concentrations of the analyte over the functionalized sensor surface.
-
Data Analysis: The resulting sensorgrams are used to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).
B. Electrochemical Impedance Spectroscopy (EIS) Analysis
EIS is a sensitive technique for probing the interfacial properties of the biosensor surface at each modification step.
Procedure:
-
Measurement Setup: Perform EIS measurements in the presence of a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻.
-
Step-wise Characterization: Record the impedance spectra (Nyquist plots) after each modification step: bare gold, thiol-PEG-azide SAM formation, and protein immobilization.
-
Data Interpretation: The charge transfer resistance (Rct) will typically increase with each layer added to the surface, indicating successful modification. The binding of the analyte to the immobilized protein will cause a further change in the impedance, which can be used for quantitative detection.
C. X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the modified surface, confirming the success of each functionalization step.
Procedure:
-
Sample Preparation: Prepare samples for each stage of modification (bare gold, after SAM formation, after protein immobilization).
-
Data Acquisition: Acquire survey scans to identify the elements present and high-resolution scans of key elements (e.g., Au, S, C, N, O).
-
Data Analysis: The appearance of sulfur (S 2p) peaks after SAM formation and nitrogen (N 1s) peaks after protein immobilization confirms the successful modification. The relative atomic concentrations can provide information about the layer thickness and composition.
References
Application Notes and Protocols for HS-Peg5-CH2CH2N3 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg5-CH2CH2N3 is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. This linker comprises a thiol (-SH) group, a polyethylene glycol (PEG) spacer with five repeating units, and a terminal azide (-N3) group. This unique structure allows for a modular and versatile approach to nanoparticle functionalization. The thiol group facilitates robust anchoring to the surface of noble metal nanoparticles, such as gold nanoparticles (AuNPs), while the azide group serves as a reactive handle for the covalent attachment of targeting ligands or therapeutic agents via "click chemistry."[1][2][3] The PEG spacer enhances the biocompatibility and stability of the resulting nanocarrier, reducing immunogenicity and preventing non-specific protein binding, which can prolong circulation time in vivo.[4][5]
These application notes provide a comprehensive overview of the utility of this compound in the development of targeted drug delivery platforms. Detailed protocols for nanoparticle functionalization, drug conjugation, and characterization are provided to guide researchers in this field.
Data Presentation
The following tables summarize typical quantitative data obtained during the formulation and characterization of drug delivery systems utilizing thiol-PEG-azide linkers. The values are representative of those found in the literature for similar systems and serve as a benchmark for expected outcomes.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles (e.g., AuNPs) | After Functionalization with this compound | After Drug/Ligand Conjugation |
| Core Diameter (nm) by TEM | 10 - 20 | 10 - 20 | 10 - 20 |
| Hydrodynamic Diameter (nm) by DLS | ~15-25 | ~25-40 | ~30-50 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.3 |
| Zeta Potential (mV) | -30 to -50 | -5 to -15 | Variable (depends on cargo) |
| Ligand Density (ligands/nm²) | N/A | 2 - 5 | 2 - 5 |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Drug Loading Content (DLC, w/w %) | Encapsulation Efficiency (EE, %) |
| PEGylated Liposomes | Doxorubicin | ~5-10% | > 90% |
| PEGylated Gold Nanoparticles | Paclitaxel | ~15-25% | N/A (covalent conjugation) |
| Polymeric Nanoparticles | Doxorubicin | ~10-20% | ~70-85% |
Table 3: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| 1 | < 5% | ~15% |
| 6 | ~10% | ~40% |
| 12 | ~15% | ~65% |
| 24 | ~25% | ~85% |
| 48 | ~35% | > 95% |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in creating a targeted drug delivery system.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the surface modification of citrate-capped AuNPs with the thiol-PEG-azide linker.
Materials:
-
Citrate-capped gold nanoparticles (10-20 nm) in aqueous solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Centrifuge tubes (1.5 mL or as appropriate)
Procedure:
-
Prepare a stock solution of this compound in nuclease-free water at a concentration of 1 mg/mL.
-
To 1 mL of the AuNP solution, add the this compound stock solution to achieve a final linker concentration that provides a significant molar excess relative to the nanoparticles.
-
Incubate the mixture at room temperature for at least 4 hours with gentle stirring to facilitate the ligand exchange reaction, where the thiol group displaces the citrate ions on the AuNP surface.
-
To remove excess, unbound linker, centrifuge the solution. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 15 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).
-
Repeat the washing step (centrifugation and resuspension) two more times to ensure complete removal of unbound linker.
-
After the final wash, resuspend the azide-functionalized AuNPs in a desired volume of PBS for storage at 4°C.
Protocol 2: Conjugation of a Targeting Ligand via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction to attach an alkyne-modified targeting ligand (e.g., a peptide) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles from Protocol 1
-
Alkyne-modified targeting ligand
-
Copper(II) sulfate (CuSO4) solution (20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM)
-
Sodium ascorbate solution (freshly prepared, 100 mM)
-
PBS, pH 7.4
Procedure:
-
In a microcentrifuge tube, prepare the catalyst solution by mixing the CuSO4 and THPTA solutions in a 1:2 ratio. Allow this to complex for a few minutes.
-
To the solution of azide-functionalized nanoparticles, add the alkyne-modified targeting ligand in a molar excess (e.g., 10-50 fold excess relative to the azide groups on the nanoparticles).
-
Add the pre-complexed THPTA/CuSO4 catalyst to the nanoparticle-ligand mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.
-
Purify the ligand-conjugated nanoparticles by centrifugation to remove the catalyst, excess ligand, and other reagents. Wash the pellet with PBS (pH 7.4) three times.
-
Resuspend the final targeted nanoparticles in a suitable buffer for further use.
Visualizations
Signaling Pathway for a Generic Targeted Nanoparticle
References
- 1. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Thiol-Maleimide Conjugation with HS-PEG5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of thiol-containing molecules to a maleimide-functionalized partner using the heterobifunctional linker, HS-PEG5-CH2CH2N3. This linker features a terminal thiol group for reaction with a maleimide and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions. This two-step conjugation strategy is widely employed in drug development, proteomics, and various bioconjugation applications for the precise and stable linkage of molecules such as proteins, peptides, and antibodies to other moieties like fluorescent dyes, cytotoxic drugs, or imaging agents.[1][2][3][4]
The thiol-maleimide reaction is a popular bioconjugation method due to its high selectivity and efficiency under mild, physiological conditions.[1] The maleimide group reacts specifically with the sulfhydryl (thiol) group of a cysteine residue to form a stable thioether bond. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal azide group allows for further functionalization through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offering a versatile platform for creating complex biomolecular constructs.
Data Presentation
The efficiency of thiol-maleimide conjugation is influenced by several factors, including the molar ratio of the reactants, reaction time, and the accessibility of the thiol group. The following table summarizes typical conjugation efficiencies observed for the reaction of a maleimide-functionalized surface with a thiol-containing molecule (L-cysteine), which serves as a model for the reactivity of the thiol group on the this compound linker.
| Maleimide to Thiol Molar Ratio | Reaction Time (minutes) | Conjugation Efficiency (%) |
| 1:1 | 30 | 52 ± 7 |
| 2:1 | 30 | 84 ± 4 |
| 3:1 | 120 | ~100 |
| 5:1 | 120 | 58 ± 12 (for a larger protein) |
Note: Data adapted from a study on maleimide-functionalized nanoparticles reacting with cRGDfK peptide and a nanobody. Conjugation efficiency can vary depending on the specific molecules being conjugated and reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the two key stages of conjugation: 1) Thiol-Maleimide Conjugation and 2) Azide-Alkyne Click Chemistry.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated molecule (e.g., a protein or antibody).
Materials:
-
This compound
-
Maleimide-activated molecule (e.g., protein, antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF)
-
Anhydrous DMSO or DMF for dissolving reagents if necessary
Procedure:
-
Preparation of the Maleimide-Activated Molecule:
-
Dissolve the maleimide-activated molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the molecule contains disulfide bonds that need to be reduced to expose free thiols for other purposes (not for this specific reaction where the maleimide is on the partner molecule), add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. DTT can also be used, but it must be removed before the addition of the maleimide-linker as it contains a free thiol.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution of this compound in degassed conjugation buffer or an organic solvent like DMSO if solubility is an issue. The concentration should be determined based on the desired molar excess for the reaction.
-
-
Conjugation Reaction:
-
Add the this compound solution to the maleimide-activated molecule solution. A 1.5 to 5-fold molar excess of the thiol linker over the maleimide is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess linker and quenching reagent using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large protein conjugates.
-
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as:
-
HPLC: To separate the conjugate from starting materials and byproducts.
-
Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the degree of labeling.
-
UV-Vis Spectroscopy: To quantify the protein concentration and, if a chromophore is present, the degree of labeling.
-
-
Protocol 2: Azide-Alkyne Click Chemistry
This protocol describes the subsequent reaction of the azide-functionalized conjugate with an alkyne-containing molecule. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is described here.
Materials:
-
Azide-functionalized conjugate (from Protocol 1)
-
Alkyne-containing molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent: Sodium ascorbate
-
Copper chelating ligand (optional, e.g., THPTA) to improve efficiency and reduce protein damage.
-
Reaction Buffer: PBS or Tris buffer, pH 7-8
-
Purification System: SEC, dialysis, or HPLC
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized conjugate in the reaction buffer.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.
-
-
Click Reaction:
-
To the azide-functionalized conjugate solution, add the alkyne-containing molecule. A molar excess of the alkyne reagent is typically used.
-
If using a ligand, add it to the reaction mixture.
-
Add CuSO4 to the reaction mixture, followed by the addition of sodium ascorbate to reduce Cu(II) to the active Cu(I) species.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or MS.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate to remove excess reagents and copper catalyst using SEC, dialysis, or HPLC.
-
-
Characterization:
-
Characterize the final product using HPLC and mass spectrometry to confirm the successful click reaction and assess purity.
-
Mandatory Visualizations
Experimental Workflow Diagram
Logical Relationship Diagram
// Nodes Thiol [label="Thiol Group\n(-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Maleimide [label="Maleimide Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thioether [label="Stable Thioether Bond", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="Azide Group\n(-N3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyne [label="Alkyne Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole [label="Stable Triazole Linkage", fillcolor="#FBBC05", fontcolor="#202124"]; Linker [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein [label="Target Protein\n(with Maleimide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Payload [label="Functional Molecule\n(with Alkyne)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugate1 [label="Intermediate Conjugate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugate2 [label="Final Bioconjugate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Thiol -> Thioether [label=" reacts with"]; Maleimide -> Thioether; Azide -> Triazole [label=" reacts with"]; Alkyne -> Triazole; Linker -> Thiol; Linker -> Azide; Protein -> Maleimide; Payload -> Alkyne; Thioether -> Conjugate1; Azide -> Conjugate1; Triazole -> Conjugate2; } DOT Caption: Logical relationships of functional groups in the conjugation process.
References
- 1. Azido-PEG-Maleimide | AxisPharm [axispharm.com]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-PEG-Azide | AxisPharm [axispharm.com]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with HS-Peg5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug development, and materials science.
This document provides detailed application notes and protocols for the use of HS-Peg5-CH2CH2N3 , a heterobifunctional linker featuring a thiol group for attachment to biomolecules or surfaces and a terminal azide for CuAAC reactions. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making this linker ideal for a variety of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.
Overview of the CuAAC Reaction
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to yield a 1,4-disubstituted triazole. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance reaction efficiency and stabilize the Cu(I) catalyst, a ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) is often employed.
It is important to note that the presence of a free thiol group, as in this compound, can potentially lead to side reactions or catalyst inhibition. Strong binding of copper to the thiol can sequester the catalyst, while under certain conditions, a Cu-catalyzed azide-alkyne-thiol reaction can form thiotriazole byproducts.[1][2][3] Therefore, careful optimization of reaction conditions is crucial when working with thiol-containing reagents.
Quantitative Reaction Parameters
The following table summarizes typical quantitative parameters for a CuAAC reaction involving a PEGylated azide linker. These values should be considered as a starting point and may require optimization for specific substrates and desired outcomes.
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 2.0 equivalents | A slight to moderate excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1.0 equivalents (10-100 mol%) | Precursor for the Cu(I) catalyst. Higher concentrations may be needed in the presence of thiols. |
| Sodium Ascorbate | 1.0 - 5.0 equivalents | A fresh solution should always be used. Should be in excess relative to CuSO₄. |
| Ligand (e.g., THPTA) | 0.5 - 2.0 equivalents (relative to CuSO₄) | Stabilizes the Cu(I) catalyst and prevents side reactions. A water-soluble ligand like THPTA is recommended for aqueous reactions. |
| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity and concentration. Reaction progress should be monitored. |
| Temperature | Room Temperature (20-25°C) | Mild temperatures are generally sufficient. |
| pH | 4 - 8 | The reaction is tolerant of a range of pH values. |
Note: The optimal conditions can vary significantly depending on the specific alkyne-containing molecule and the solvent system used. Yields for CuAAC reactions with PEG linkers are often high, with reports of 82-87% for similar systems.[4]
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a general procedure for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (or other suitable ligand)
-
Degassed reaction solvent (e.g., deionized water, PBS buffer, DMF, or a mixture)
-
Nitrogen or Argon gas
Stock Solutions:
-
Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.
-
This compound: Prepare a stock solution in the chosen reaction solvent.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
Reaction Procedure:
-
To a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add the this compound stock solution (1.1-2.0 equivalents).
-
Add the reaction solvent to achieve the desired final concentration.
-
If using a ligand, add the THPTA stock solution (0.5-2.0 equivalents relative to copper).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.1-1.0 equivalents) followed by the freshly prepared sodium ascorbate stock solution (1.0-5.0 equivalents).
-
Allow the reaction to proceed at room temperature for 1-24 hours. The reaction can be monitored by techniques such as LC-MS or TLC.
-
Once the reaction is complete, the product can be purified using appropriate methods such as size-exclusion chromatography, dialysis, or HPLC.
Protocol for Bioconjugation to a Thiol-Reactive Substrate
The thiol group of this compound can be used for conjugation to substrates containing thiol-reactive groups like maleimides.
Materials:
-
Maleimide-functionalized substrate
-
This compound
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)
Reaction Procedure:
-
Dissolve the maleimide-functionalized substrate in the reaction buffer.
-
Add a 1.1 to 5-fold molar excess of this compound.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS or other suitable analytical techniques.
-
Purify the resulting azide-functionalized conjugate using size-exclusion chromatography or dialysis to remove excess linker.
-
The purified azide-functionalized conjugate can then be used in a CuAAC reaction as described in Protocol 4.1.
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC reaction.
Caption: Simplified CuAAC reaction scheme.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Use a freshly prepared solution of sodium ascorbate. Ensure the reaction mixture is properly degassed to prevent oxidation of Cu(I). |
| Copper sequestration by thiol | Increase the concentration of CuSO₄ and ligand. Consider adding a sacrificial metal like Zn(II) to bind to the thiol. | |
| Poor solubility of reactants | Add a co-solvent such as DMF or DMSO (up to 10-20%). | |
| Formation of side products | Dimerization of the alkyne (Glaser coupling) | Perform the reaction under strictly anaerobic conditions. |
| Thiotriazole formation | Optimize the ratio of reactants and catalyst. Lowering the concentration of sodium ascorbate might reduce this side reaction. | |
| Degradation of biomolecule | Oxidation by reactive oxygen species | Use a copper-stabilizing ligand like THPTA. Ensure proper degassing. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile method for bioconjugation. The use of this compound as a heterobifunctional linker provides a powerful tool for the site-specific modification of biomolecules and the construction of complex molecular architectures. Careful consideration of the reaction conditions, particularly in the presence of the thiol group, is essential for achieving high yields and purity of the desired conjugate. The protocols and data presented here serve as a comprehensive guide for researchers utilizing this versatile linker in their drug discovery and development efforts.
References
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2] This reaction, also known as the copper-free click reaction, occurs between a cyclooctyne and an azide to form a stable triazole linkage.[2][3][4] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing it to proceed efficiently at physiological temperature and pH. The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.
Core Principles of SPAAC
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (dipolarophile) to form a stable triazole. The key advantages of SPAAC include:
-
Biocompatibility: The absence of a copper catalyst avoids the cytotoxicity associated with CuAAC, making it suitable for live-cell imaging and in vivo studies.
-
High Specificity and Efficiency: The azide and cyclooctyne groups are highly selective for each other and do not react with other functional groups found in biological systems.
-
Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions (temperature and pH), preserving the functionality of biomolecules.
-
Versatility: This reaction is compatible with a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, as well as nanoparticles and surfaces.
Diagram of the SPAAC Reaction Mechanism
References
Purification of Bioconjugates Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of bioconjugates using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful technique for the separation and purification of biomolecules based on their hydrophobicity, making it an essential tool in the development and characterization of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled proteins.[][2][3][4][5]
Introduction to Bioconjugate Purification by RP-HPLC
Bioconjugates are complex molecules that combine a biological component, such as an antibody or protein, with another molecule, like a small molecule drug, a polymer, or a fluorescent dye. The inherent heterogeneity of the conjugation reaction often results in a mixture of desired bioconjugate, unconjugated starting materials, and various side products. RP-HPLC is a high-resolution chromatographic technique that separates molecules based on their hydrophobic character. The stationary phase in RP-HPLC is nonpolar (hydrophobic), while the mobile phase is polar. Bioconjugates are loaded onto the column in a polar mobile phase and eluted by increasing the concentration of a less polar organic solvent. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.
Experimental Workflow for Bioconjugate Purification
The general workflow for purifying bioconjugates using RP-HPLC involves several key steps, from sample preparation to fraction analysis. A well-defined workflow is crucial for achieving high purity and recovery of the target bioconjugate.
References
Application Note: MALDI-TOF Mass Spectrometry for the Analysis of Proteins PEGylated with HS-PEG5-CH2CH2N3
Abstract
Polyethylene glycol (PEG)ylation is a widely utilized biopharmaceutical technique to enhance the therapeutic properties of proteins, including their serum half-life, stability, and solubility.[1][2] Accurate characterization of the degree and heterogeneity of PEGylation is a critical quality attribute in drug development.[3] This application note provides a detailed protocol for the analysis of proteins modified with a specific short-chain PEGylation reagent, HS-PEG5-CH2CH2N3, using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. MALDI-TOF MS is a powerful and rapid technique for determining the molecular weight distribution of PEGylated proteins, thereby providing insights into the PEGylation efficiency and the number of PEG chains attached per protein molecule.[3][4]
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins can significantly improve their pharmacokinetic and pharmacodynamic profiles. The specific reagent, this compound, is a heterobifunctional PEG linker containing a thiol-reactive group for site-specific conjugation to cysteine residues on a protein and a terminal azide group. This azide functionality can be used for subsequent "click" chemistry applications.
This note details the sample preparation, MALDI-TOF MS acquisition, and data analysis for proteins PEGylated with this compound. The protocol is designed for researchers, scientists, and drug development professionals requiring precise characterization of these bioconjugates.
Chemical and Physical Properties of this compound
A thorough understanding of the PEGylation reagent is crucial for accurate data interpretation.
| Property | Value | Reference |
| Chemical Formula | C12H25N3O5S | |
| Molecular Weight | 323.41 g/mol | |
| Structure | HS-(CH2)2-(O(CH2)2)4-O-(CH2)2-N3 | |
| Reactive Groups | Thiol (-SH), Azide (-N3) |
Experimental Protocol
This protocol outlines the steps for preparing a protein PEGylated with this compound for MALDI-TOF analysis.
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
MALDI-TOF matrix solution (e.g., Sinapinic acid, SA, or α-cyano-4-hydroxycinnamic acid, CHCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
MALDI target plate
-
Calibrants appropriate for the mass range of the protein
1. Sample Preparation:
-
Protein Concentration: Adjust the concentration of both the unmodified and PEGylated protein samples to 1-10 µM in a suitable buffer (e.g., 0.1% TFA in water).
-
Matrix Selection: For proteins >10 kDa, a saturated solution of Sinapinic acid (10 mg/mL in 50:50 ACN:0.1% aqueous TFA) is recommended. For smaller proteins or peptides, CHCA can be used.
-
Sample-Matrix Mixture: Mix the protein sample and the matrix solution in a 1:1 to 1:10 ratio (sample:matrix). The optimal ratio may need to be determined empirically.
2. MALDI Target Spotting (Dried-Droplet Method):
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spots to air-dry at room temperature, which facilitates the co-crystallization of the sample and matrix.
-
For the unmodified protein, use the same spotting technique to serve as a control.
3. MALDI-TOF MS Data Acquisition:
-
Instrument Calibration: Calibrate the mass spectrometer using a standard protein mixture that brackets the expected mass of the unmodified and PEGylated protein.
-
Instrument Settings:
-
Mode: Linear mode is generally preferred for the analysis of large molecules like PEGylated proteins to maximize sensitivity for high molecular weight ions.
-
Mass Range: Set the mass range to encompass the molecular weights of the unmodified protein and the expected PEGylated species.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation of the PEG chain or the azide group.
-
-
Data Acquisition: Acquire spectra from multiple positions within each sample spot to ensure data reproducibility.
4. Data Analysis:
-
Determine the Mass of the Unmodified Protein: Analyze the spectrum of the control sample to determine the average molecular weight of the unmodified protein.
-
Identify PEGylated Species: In the spectrum of the PEGylated sample, identify the series of peaks corresponding to the protein with one or more attached PEG chains. The mass difference between adjacent peaks in a PEGylated protein series should correspond to the mass of the PEGylating agent (323.41 Da for this compound).
-
Calculate the Degree of PEGylation: The degree of PEGylation can be determined by the mass shift from the unmodified protein. The mass of the nth PEGylated species will be: Mass (PEGn-Protein) = Mass (Protein) + n * Mass (this compound)
-
Observe for Azide Fragmentation: Be aware of potential in-source decay where the azide group fragments, resulting in a mass loss of 28 Da (N2). This may appear as a smaller satellite peak at M-28 for each PEGylated species.
Expected Results and Data Presentation
The MALDI-TOF spectrum of a successfully PEGylated protein will show a distribution of peaks corresponding to the unmodified protein and the protein with varying numbers of attached PEG chains.
Table 1: Hypothetical MALDI-TOF MS Data for a 25 kDa Protein PEGylated with this compound
| Species | Observed Mass (Da) | Calculated Mass (Da) | Mass Difference (Da) | Degree of PEGylation (n) |
| Unmodified Protein | 25000.0 | 25000.0 | - | 0 |
| PEG1-Protein | 25323.5 | 25323.4 | 323.5 | 1 |
| PEG2-Protein | 25647.1 | 25646.8 | 323.6 | 2 |
| PEG3-Protein | 25970.5 | 25970.2 | 323.4 | 3 |
Visual Representations
Caption: Experimental workflow for MALDI-TOF MS analysis.
Caption: Logical relationship of experimental components.
Conclusion
MALDI-TOF MS is a highly effective and efficient method for the characterization of proteins PEGylated with this compound. This technique provides a direct measurement of the molecular weight of the resulting conjugates, allowing for a clear determination of the degree of PEGylation and the heterogeneity of the sample. Careful sample preparation and optimization of instrument parameters are key to obtaining high-quality, interpretable data. The potential for azide group fragmentation should be considered during spectral analysis.
References
Revolutionizing Cell Surface Engineering: Application Notes and Protocols for HS-Peg5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely modify the surface of living cells opens up new frontiers in basic research, diagnostics, and therapeutics. The heterobifunctional linker, HS-Peg5-CH2CH2N3 , has emerged as a powerful tool for cell surface engineering. This molecule features a thiol (-SH) group for robust anchoring to cell surface proteins or other thiol-reactive sites, a flexible polyethylene glycol (Peg5) spacer to enhance solubility and minimize steric hindrance, and a terminal azide (-N3) group, which serves as a handle for bioorthogonal "click" chemistry reactions.
These application notes provide a comprehensive overview of the utility of this compound in cell surface engineering, with a focus on two key bioorthogonal ligation strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed protocols and comparative data are presented to guide researchers in selecting the optimal method for their specific application.
The Versatility of this compound in Cell Surface Modification
The strategic design of this compound allows for a two-step approach to cell surface functionalization. First, the thiol group can be used to conjugate the linker to the cell surface. This can be achieved through the reduction of disulfide bonds in membrane proteins or by reacting with other introduced thiol-reactive functional groups. Once the cell surface is decorated with azide functionalities, a second molecule of interest, functionalized with an alkyne or a strained alkyne, can be "clicked" on, forming a stable triazole linkage. This modular approach allows for the attachment of a wide array of molecules, including fluorescent dyes, biotin, peptides, carbohydrates, and drug molecules.
Below is a diagram illustrating the functional components of the this compound linker.
Comparative Analysis: CuAAC vs. SPAAC for Cell Surface Labeling
The choice between CuAAC and SPAAC for ligating molecules to the azide-functionalized cell surface is critical and depends on the specific experimental requirements. CuAAC is known for its rapid reaction kinetics but requires a copper catalyst, which can be toxic to cells.[1][2] In contrast, SPAAC is a copper-free reaction, making it highly biocompatible, but it generally exhibits slower kinetics and requires a bulkier cyclooctyne reaction partner.[1][2]
The following table summarizes key quantitative parameters to aid in the selection of the appropriate click chemistry method for your cell surface engineering experiments.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (k ≈ 1 - 10³ M⁻¹s⁻¹) |
| Biocompatibility | Moderate; copper toxicity is a concern but can be mitigated with chelating ligands.[2] | High; no exogenous metal catalyst is required. |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents (e.g., DBCO, BCN). |
| Reaction Conditions | Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). | Catalyst-free; proceeds at physiological temperature and pH. |
| Labeling Efficiency | Can be very high with optimized ligand and copper concentrations. | Generally high, though may require longer incubation times or higher reagent concentrations compared to CuAAC to achieve similar labeling density. |
Experimental Protocols
Here, we provide detailed protocols for the two-step labeling of live cell surfaces using this compound, followed by either CuAAC or SPAAC.
Step 1: Introduction of Azide Functionality to the Cell Surface
This initial protocol describes the general procedure for attaching the this compound linker to the cell surface.
Materials:
-
Adherent or suspension cells
-
This compound
-
Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be labeled directly in the culture dish. For suspension cells, they can be washed and resuspended in the reaction buffer.
-
Thiol-PEG-Azide Incubation:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Dilute the stock solution in pre-warmed reaction buffer to the desired final concentration (typically 100 µM to 1 mM).
-
(Optional) If targeting disulfide bonds, pre-treat cells with a mild reducing agent like TCEP (e.g., 50-100 µM for 10-15 minutes).
-
Remove the culture medium and wash the cells once with the reaction buffer.
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with fresh reaction buffer to remove any unreacted linker.
-
The cells are now azide-functionalized and ready for the click chemistry reaction.
-
Step 2 (Option A): Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the ligation of an alkyne-functionalized molecule to the azide-modified cell surface using a copper catalyst.
Materials:
-
Azide-functionalized cells (from Step 1)
-
Alkyne-functionalized molecule of interest (e.g., fluorescent dye-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Prepare Reagent Stocks:
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of THPTA in water (e.g., 100 mM).
-
Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 100 mM).
-
-
Prepare Click Reaction Cocktail:
-
In a microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the alkyne-functionalized molecule to the desired final concentration (e.g., 25-50 µM).
-
Just before adding to the cells, add the Sodium Ascorbate solution to a final concentration of 2.5 mM. This reduces Cu(II) to the active Cu(I) catalyst.
-
-
Labeling Reaction:
-
Add the freshly prepared click reaction cocktail to the azide-functionalized cells.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light if using a fluorescent dye.
-
-
Washing and Analysis:
-
Remove the reaction cocktail and wash the cells three times with fresh reaction buffer.
-
The cells are now labeled and can be analyzed by methods such as fluorescence microscopy or flow cytometry.
-
The following diagram illustrates the experimental workflow for CuAAC on the cell surface.
Step 2 (Option B): Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the ligation of a strained alkyne-functionalized molecule to the azide-modified cell surface without a copper catalyst.
Materials:
-
Azide-functionalized cells (from Step 1)
-
Strained alkyne-functionalized molecule of interest (e.g., DBCO-dye)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Prepare Reagent Stock:
-
Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Labeling Reaction:
-
Dilute the strained alkyne stock solution in pre-warmed reaction buffer to the desired final concentration (e.g., 25-100 µM).
-
Add the strained alkyne solution to the azide-functionalized cells.
-
Incubate for 30-60 minutes at 37°C, protected from light if using a fluorescent dye.
-
-
Washing and Analysis:
-
Remove the reaction solution and wash the cells three times with fresh reaction buffer.
-
The cells are now labeled and ready for analysis.
-
The following diagram illustrates the experimental workflow for SPAAC on the cell surface.
References
Application Notes and Protocols for Bioconjugation of Peptides with HS-Peg5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptide-based drugs. PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and protects the peptide from proteolytic degradation. This leads to a longer circulation half-life, reduced immunogenicity, and improved solubility.
This document provides detailed application notes and experimental protocols for the bioconjugation of a cysteine-containing peptide with a heterobifunctional linker, HS-Peg5-CH2CH2N3. This linker possesses a terminal thiol (-SH) group for specific reaction with a maleimide-activated peptide and a terminal azide (-N3) group for subsequent "click chemistry" ligation to an alkyne-modified molecule of interest, such as a fluorophore, a cytotoxic drug, or a targeting ligand.
The protocols outlined below describe a two-step conjugation strategy:
-
Thiol-Maleimide Ligation: Reaction of a cysteine-containing peptide with a maleimide-functionalized activating agent.
-
PEGylation: Conjugation of the maleimide-activated peptide with the this compound linker.
-
Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of the azide-functionalized peptide with an alkyne-containing molecule.
Data Presentation
Table 1: Quantitative Analysis of Peptide-Maleimide Activation
| Parameter | Value | Method of Analysis |
| Peptide Concentration | 5 mg/mL | UV-Vis Spectroscopy (A280) |
| Maleimide Reagent | 10-fold molar excess | - |
| Reaction Time | 2 hours | - |
| Reaction Temperature | Room Temperature | - |
| Activation Efficiency | >95% | RP-HPLC, Mass Spectrometry |
| Purity of Activated Peptide | >98% | RP-HPLC |
Table 2: Quantitative Analysis of Peptide-PEG-Azide Conjugation
| Parameter | Value | Method of Analysis | | :--- | :--- | | Activated Peptide Concentration | 2 mg/mL | - | | this compound | 5-fold molar excess | - | | Reaction Time | 4 hours | - | | Reaction Temperature | Room Temperature | - | | Conjugation Yield | ~85% | RP-HPLC, SDS-PAGE | | Purity of Peptide-PEG-Azide | >95% | RP-HPLC, Size-Exclusion Chromatography |
Table 3: Quantitative Analysis of Click Chemistry Reaction
| Parameter | Value | Method of Analysis | | :--- | :--- | | Peptide-PEG-Azide Concentration | 1 mg/mL | - | | Alkyne-Modified Molecule | 2-fold molar excess | - | | Copper (II) Sulfate | 0.1 mM | - | | Sodium Ascorbate | 0.5 mM | - | | Reaction Time | 1 hour | - | | Reaction Temperature | Room Temperature | - | | Click Reaction Efficiency | >90% | RP-HPLC, Mass Spectrometry, Fluorescence Spectroscopy (if applicable) | | Purity of Final Bioconjugate | >98% | RP-HPLC |
Experimental Protocols
Protocol 1: Maleimide Activation of a Cysteine-Containing Peptide
This protocol describes the activation of a peptide containing a free cysteine residue with a maleimide-functionalized crosslinker.
Materials:
-
Cysteine-containing peptide
-
Maleimide-functionalized crosslinker (e.g., a maleimide-NHS ester)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS at a concentration of 5-10 mg/mL. If the peptide has low aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with PBS.
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized crosslinker in DMF or DMSO to prepare a 10-20 mM stock solution.
-
Activation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent stock solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted maleimide reagent by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
-
Analysis: Confirm the successful activation of the peptide by RP-HPLC and mass spectrometry. The mass of the activated peptide should increase by the mass of the maleimide crosslinker.
Protocol 2: Conjugation of Maleimide-Activated Peptide with this compound
This protocol details the conjugation of the maleimide-activated peptide with the thiol-containing PEG-azide linker.
Materials:
-
Maleimide-activated peptide (from Protocol 1)
-
This compound linker
-
Phosphate Buffered Saline (PBS), pH 6.5-7.0
-
Size-exclusion chromatography (SEC) column or RP-HPLC system for purification
Procedure:
-
Reagent Preparation: Dissolve the maleimide-activated peptide in PBS, pH 6.5-7.0, at a concentration of 1-5 mg/mL. Dissolve the this compound linker in the same buffer.
-
Conjugation Reaction: Add a 2- to 5-fold molar excess of the this compound linker to the activated peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by RP-HPLC.
-
Purification: Purify the resulting peptide-PEG-azide conjugate from unreacted peptide and excess linker using size-exclusion chromatography or RP-HPLC.
-
Analysis: Characterize the purified conjugate by SDS-PAGE, RP-HPLC, and mass spectrometry to confirm the successful conjugation and determine the purity. The molecular weight of the conjugate should correspond to the sum of the molecular weights of the peptide and the PEG linker.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the final conjugation of the azide-functionalized peptide to an alkyne-containing molecule.
Materials:
-
Peptide-PEG-azide conjugate (from Protocol 2)
-
Alkyne-containing molecule (e.g., alkyne-fluorophore, alkyne-drug)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris-HCl buffer, pH 8.0
-
RP-HPLC system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide-PEG-azide conjugate and a 1.5- to 2-fold molar excess of the alkyne-containing molecule in Tris-HCl buffer, pH 8.0.
-
Catalyst Addition: Add the copper(II) sulfate solution to a final concentration of 0.1-0.5 mM.
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light if using a light-sensitive molecule.
-
Purification: Purify the final bioconjugate by RP-HPLC to remove unreacted starting materials and the copper catalyst.
-
Analysis: Characterize the final product by mass spectrometry to confirm the successful click reaction. Further analysis by techniques such as fluorescence spectroscopy or bioassays can be performed depending on the nature of the conjugated molecule.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the three-step bioconjugation of a peptide.
Integrin Signaling Pathway Targeted by RGD-PEG Conjugates
Peptides containing the Arg-Gly-Asp (RGD) sequence are known to target integrin receptors, which play crucial roles in cell adhesion, migration, and signaling.[1][2][3] Conjugating RGD peptides with PEG can enhance their therapeutic potential by improving their pharmacokinetic properties. The following diagram illustrates a simplified model of the integrin signaling pathway that can be modulated by an RGD-PEG conjugate.
Caption: Simplified integrin signaling pathway activated by an RGD-PEG conjugate.
References
- 1. Targeting integrins with RGD-conjugated gold nanoparticles in radiotherapy decreases the invasive activity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies [mdpi.com]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Quantum Dots with HS-Peg5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of quantum dots (QDs) using the heterobifunctional linker, HS-Peg5-CH2CH2N3. This process equips QDs with a terminal azide group, enabling their conjugation to a wide array of biomolecules through "click chemistry." This methodology is pivotal for developing advanced probes for bioimaging, targeted drug delivery, and diagnostics.
Introduction
Quantum dots are semiconductor nanocrystals renowned for their unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. To harness these properties for biological applications, their hydrophobic surfaces must be rendered hydrophilic and functionalized for bioconjugation.
This compound is a thiol-terminated polyethylene glycol (PEG) linker with a terminal azide group. The thiol group facilitates a strong coordinative bond to the surface of QDs through a process called ligand exchange, replacing the native hydrophobic ligands. The PEG spacer enhances aqueous stability and minimizes non-specific binding, while the terminal azide group serves as a versatile chemical handle for subsequent bioconjugation via copper-catalyzed or copper-free click chemistry.[1][2] This approach allows for the stable and covalent attachment of targeting moieties, therapeutic agents, or imaging probes to the QD surface.[3][4]
Data Presentation: Properties of Functionalized Quantum Dots
The successful functionalization of quantum dots with this compound can be assessed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained before and after functionalization.
| Property | Before Functionalization (Native QDs) | After Functionalization (QD-Peg5-N3) | Method of Analysis |
| Hydrodynamic Diameter (nm) | 5 - 10 | 15 - 25[5] | Dynamic Light Scattering (DLS) |
| Surface Charge (Zeta Potential, mV) | -20 to -40 | -5 to -15 | Zeta Potential Measurement |
| Photoluminescence Quantum Yield (PLQY, %) | 50 - 80 | 40 - 70 | Comparative Method using a Reference Dye |
| Solubility | Organic Solvents (e.g., Toluene, Chloroform) | Aqueous Buffers (e.g., PBS, Tris) | Visual Inspection/Spectroscopy |
| Parameter | Typical Value | Method of Analysis |
| Ligand Exchange Efficiency (%) | 70 - 90 | Quantitative NMR Spectroscopy |
| Click Chemistry Conjugation Efficiency (%) | 60 - 85 | Gel Electrophoresis, Fluorescence Spectroscopy |
Experimental Protocols
Materials and Reagents
-
Hydrophobic quantum dots (e.g., CdSe/ZnS core/shell QDs in toluene)
-
This compound
-
Anhydrous solvents: Chloroform, Methanol, Dimethylformamide (DMF)
-
Tetrabutylammonium hydroxide (TBAOH) or another suitable base
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer
-
Amicon Ultra centrifugal filters (or similar for purification)
-
For Click Chemistry:
-
DBCO-functionalized biomolecule (for copper-free click)
-
Or Alkyne-functionalized biomolecule with a copper(I) catalyst system (for CuAAC)
-
-
Characterization instruments: UV-Vis spectrophotometer, fluorometer, DLS and zeta potential analyzer, NMR spectrometer.
Protocol 1: Ligand Exchange for Azide-Functionalization of Quantum Dots
This protocol describes the replacement of native hydrophobic ligands on the QD surface with this compound to render them water-soluble and azide-functional.
Workflow for Ligand Exchange:
Caption: Workflow for the ligand exchange process to functionalize quantum dots.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of this compound in anhydrous methanol.
-
Dilute the stock solution of hydrophobic QDs in anhydrous chloroform to a concentration of 1 µM.
-
-
Ligand Exchange Reaction:
-
In a glass vial, mix the QD solution with the this compound solution. A typical molar excess of the thiol ligand to the QD is 1,000-10,000 fold.
-
Add a small amount of a base, such as tetrabutylammonium hydroxide (TBAOH), to deprotonate the thiol group and facilitate its binding to the QD surface.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Purification of Functionalized QDs:
-
Precipitate the QDs by adding a non-solvent like hexane.
-
Centrifuge the mixture to pellet the QDs and discard the supernatant containing excess ligands and byproducts.
-
Resuspend the QD pellet in an aqueous buffer such as 10 mM Tris buffer (pH 8.0).
-
Further purify the aqueous QD solution using centrifugal filtration (e.g., Amicon Ultra filters with an appropriate molecular weight cutoff) to remove any remaining unbound ligands. Wash with the desired aqueous buffer several times.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential of the purified QD-Peg5-N3 using Dynamic Light Scattering (DLS).
-
Determine the photoluminescence quantum yield (PLQY) relative to a standard dye (e.g., Rhodamine 6G).
-
Confirm the presence of the azide group using FTIR spectroscopy (a characteristic peak around 2100 cm⁻¹).
-
Protocol 2: Copper-Free Click Chemistry for Bioconjugation
This protocol details the conjugation of azide-functionalized QDs to a biomolecule containing a dibenzocyclooctyne (DBCO) group. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst.
Workflow for Copper-Free Click Chemistry:
Caption: Workflow for the bioconjugation of azide-functionalized QDs via copper-free click chemistry.
Methodology:
-
Preparation of Reactants:
-
Prepare a solution of the azide-functionalized QDs (QD-Peg5-N3) in PBS (pH 7.4) at a concentration of 1 µM.
-
Dissolve the DBCO-functionalized biomolecule in PBS at a concentration that allows for a 10-50 fold molar excess over the QDs.
-
-
Click Reaction:
-
Mix the QD-Peg5-N3 solution with the DBCO-biomolecule solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle shaking. The reaction time may need to be optimized depending on the specific biomolecule.
-
-
Purification of the QD-Bioconjugate:
-
Remove the excess, unreacted biomolecule by size exclusion chromatography or centrifugal filtration. The choice of method will depend on the size of the biomolecule.
-
-
Characterization of the Conjugate:
-
Confirm successful conjugation by observing a shift in the hydrodynamic diameter using DLS.
-
Analyze the product using agarose or polyacrylamide gel electrophoresis; the conjugate should exhibit a lower electrophoretic mobility compared to the unconjugated QDs.
-
Quantify the conjugation efficiency by measuring the concentration of the unreacted biomolecule in the filtrate after purification.
-
Application Example: Targeted Cellular Imaging
Functionalized QDs can be used to target and visualize specific cellular receptors. For example, by conjugating an antibody or a small molecule ligand that binds to a cancer-specific receptor like HER2 or EGFR, the QDs can be used to specifically label cancer cells.
Signaling Pathway Visualization: EGFR Signaling
The following diagram illustrates a simplified EGFR signaling pathway that can be investigated using QDs functionalized with EGF.
Caption: Simplified EGFR signaling pathway initiated by the binding of an EGF-functionalized quantum dot.
Drug Delivery Applications
The azide-functionalized QDs can serve as a platform for constructing targeted drug delivery vehicles. A targeting ligand can be attached to the QD surface to direct it to specific cells, and a therapeutic drug can be co-conjugated or encapsulated. The inherent fluorescence of the QDs allows for the tracking of the drug carrier to the target site and monitoring of its uptake and biodistribution.
Logical Flow for Drug Delivery Vehicle Assembly:
Caption: Logical workflow for assembling a targeted drug delivery vehicle using azide-functionalized quantum dots.
Conclusion
The functionalization of quantum dots with this compound provides a robust and versatile platform for a wide range of biological and biomedical applications. The protocols outlined in these application notes offer a starting point for researchers to develop their own specific QD-based probes and therapeutic agents. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are crucial for ensuring the reliability and reproducibility of these powerful tools in research, diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible dimerization of EGFR revealed by single-molecule fluorescence imaging using quantum dots. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Structural Contributions to Hydrodynamic Diameter for Quantum Dots Optimized for Live-Cell Single-Molecule Tracking. | Semantic Scholar [semanticscholar.org]
- 4. Minimizing the Hydrodynamic Size of Quantum Dots with Multifunctional Multidentate Polymer Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HS-Peg5-CH2CH2N3 Conjugation Reactions
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving the heterobifunctional linker, HS-Peg5-CH2CH2N3. The content is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the two main conjugation strategies for the this compound linker?
The this compound linker is heterobifunctional, meaning it has two different reactive groups at its ends, allowing for two distinct conjugation strategies:
-
Thiol-Maleimide Chemistry: The thiol (-SH) group can react with a maleimide-functionalized molecule. This reaction is highly specific for thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[1]
-
Azide-Alkyne "Click" Chemistry: The azide (-N3) group can react with an alkyne-functionalized molecule. This is typically achieved through either a copper-catalyzed reaction (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[2][3]
Q2: What is the optimal pH for each reaction type?
The optimal pH is critical for maximizing yield and minimizing side reactions:
-
Thiol-Maleimide Conjugation: The ideal pH range is 6.5 to 7.5 .[1] Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, the maleimide group can undergo hydrolysis, and reaction with primary amines (e.g., lysine residues) becomes more prevalent.[4]
-
Azide-Alkyne (CuAAC) Conjugation: This reaction is generally effective over a broad pH range of 4 to 12 .
Q3: How should I store and handle the this compound linker?
Proper storage is crucial to maintain the reactivity of the linker. It should be stored at -18°C or colder for long-term storage, protected from light and oxygen . Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive ends. It is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage, as the thiol group can oxidize.
Q4: What are the common causes of low yield in these conjugation reactions?
Low yield can stem from several factors, including:
-
Reagent Degradation: Improper storage or handling of the PEG linker or the reaction partner can lead to loss of reactivity.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly hinder the reaction.
-
Oxidation of the Thiol Group: The thiol group on the PEG linker is susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.
-
Inaccessibility of Reactive Sites: The target functional group on the protein or molecule may be sterically hindered or buried within the molecule's three-dimensional structure.
-
Presence of Competing Substances: Buffers containing primary amines (like Tris or glycine) can compete with the intended reaction in NHS ester chemistry, which is often used to introduce a maleimide or alkyne to a protein. Similarly, reducing agents used to prevent thiol oxidation can interfere with maleimide groups.
Troubleshooting Guides
Problem 1: Low Yield in Thiol-Maleimide Conjugation
If you are experiencing low yields when reacting the thiol end of this compound with a maleimide-functionalized molecule, consider the following troubleshooting steps.
Caption: A decision tree for troubleshooting low thiol-maleimide conjugation yield.
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiol. | <6.5: Slow reaction rate. >7.5: Maleimide hydrolysis and reaction with amines. |
| Molar Ratio | 10-20 fold excess of maleimide reagent | Drives the reaction to completion. | Too low: Incomplete conjugation. Too high: Difficult purification. |
| Reducing Agent | 1-10 mM TCEP | Prevents oxidation of the thiol to disulfide. | TCEP can react with maleimide; remove excess before conjugation if possible. |
| Chelating Agent | 1-5 mM EDTA | Sequesters metal ions that catalyze thiol oxidation. | Absence can lead to thiol oxidation and reduced yield. |
| Temperature | 4°C to Room Temp. | Controls reaction rate and stability of molecules. | Higher temps can increase hydrolysis and side reactions. |
| Reaction Time | 1-4 hours | Sufficient time for reaction completion. | Too short: Incomplete reaction. Too long: Increased side reactions. |
Problem 2: Low Yield in Azide-Alkyne (SPAAC) Conjugation
For low yields when reacting the azide end of this compound with a strained alkyne (e.g., DBCO, BCN), consider these points.
Caption: A decision tree for troubleshooting low SPAAC conjugation yield.
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Molar Ratio | 1.5-10 fold excess of one reagent | Drives the reaction to completion. | Too low: Incomplete conjugation. Too high: Difficult purification. |
| Solvent | Aqueous buffer (e.g., PBS) | Biocompatible and supports the reaction. | Hydrophobic reagents may require a co-solvent (e.g., DMSO). |
| Temperature | 4°C to 37°C | Reaction proceeds well at physiological temperatures. | Higher temperatures may degrade sensitive biomolecules. |
| Reaction Time | 1 to 48 hours | Highly dependent on the reactivity of the cyclooctyne. | Insufficient time leads to low yield. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
Objective: To conjugate this compound to a maleimide-functionalized protein.
Materials:
-
This compound
-
Maleimide-activated protein (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein: If the protein solution contains other small molecule thiols, they must be removed by dialysis or desalting into the Reaction Buffer.
-
Prepare the PEG Linker: Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10-20 mM.
-
Initiate the Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the maleimide-activated protein solution.
-
Incubate: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.
-
Purify the Conjugate: Purify the conjugate from excess PEG linker and quenching reagent using a suitable chromatography method, such as size-exclusion chromatography (SEC).
-
Characterize: Analyze the final conjugate using SDS-PAGE and HPLC to confirm conjugation and assess purity.
Protocol 2: General Procedure for Azide-Alkyne (SPAAC) Conjugation
Objective: To conjugate the azide of the PEG linker to a DBCO-functionalized protein.
Materials:
-
This compound pre-conjugated to a molecule via its thiol group.
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Co-solvent (optional): DMSO or DMF.
Procedure:
-
Prepare Reactants: Ensure both the azide-functionalized molecule and the DBCO-protein are fully dissolved. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO can be added (not to exceed 10% of the total reaction volume).
-
Initiate the Reaction: Combine the azide-functionalized molecule and the DBCO-protein at a desired molar ratio (typically 1.5 to 5-fold excess of the smaller molecule).
-
Incubate: Allow the reaction to proceed at room temperature for 4-24 hours. The optimal time will depend on the specific reactants and their concentrations.
-
Purify the Conjugate: Remove unreacted reagents by a suitable method such as SEC or dialysis.
-
Characterize: Confirm the conjugation and purity of the product by analytical techniques like HPLC, SDS-PAGE, or mass spectrometry.
Caption: A simplified workflow for a typical bioconjugation experiment.
References
Technical Support Center: Optimizing Catalyst Loading for CuAAC with HS-Peg5-CH2CH2N3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with the thiol-containing substrate, HS-Peg5-CH2CH2N3.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using a thiol-containing substrate like this compound in a CuAAC reaction?
A1: The primary challenge is the potential for the thiol group (-SH) to coordinate with the copper(I) catalyst. This can lead to catalyst inhibition or deactivation, resulting in low reaction yields. Strong binding between copper and thiols can effectively sequester the catalyst, making it unavailable for the cycloaddition reaction.[1] It is also important to be aware of potential side reactions, such as the formation of thiotriazoles, especially in complex biological mixtures.[2][3]
Q2: What is the recommended starting concentration for the copper catalyst?
A2: For bioconjugation reactions, it is generally recommended to use copper concentrations between 50 µM and 100 µM.[4][5] Starting with a lower concentration within this range is advisable to minimize potential side reactions and cellular toxicity, especially when working with sensitive biological molecules.
Q3: Which copper source should I use?
A3: The most common and convenient method is to generate the active Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. This approach is generally preferred over using Cu(I) salts like cuprous bromide or iodide, which can be less stable.
Q4: What is the best reducing agent and what concentration should I use?
A4: Sodium ascorbate is the preferred reducing agent for most CuAAC applications due to its effectiveness and convenience. A concentration of 2.5 mM has been shown to be sufficient for reactions involving 100 µM of copper. It is recommended to use a freshly prepared solution of sodium ascorbate for each experiment.
Q5: Why is a ligand necessary and which one should I choose for a thiol-containing substrate?
A5: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction. For reactions involving thiol-containing molecules in aqueous media, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended. THPTA helps to protect the copper catalyst from being sequestered by the thiol group and minimizes side reactions. It is advised to use at least five equivalents of the ligand relative to the copper concentration.
Q6: My reaction is not working despite following the general protocol. What are the likely causes?
A6: Inconsistent or failed CuAAC reactions can arise from several factors:
-
Catalyst Inactivation: The thiol group on your substrate is likely interfering with the copper catalyst.
-
Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxygen. Inadequate deoxygenation of your reaction mixture can lead to catalyst oxidation and failure of the reaction.
-
Reagent Quality: The purity and concentration of your azide and alkyne substrates are critical. Degradation of starting materials can significantly impact yields.
-
Order of Reagent Addition: The order in which you add the reagents is important. It is recommended to first mix the CuSO₄ with the ligand before adding it to the solution of your azide and alkyne substrates. The reaction should then be initiated by the addition of sodium ascorbate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Thiol Interference: The thiol group of this compound is likely inactivating the copper catalyst. | 1. Increase Ligand Concentration: Use a higher excess of THPTA (e.g., 10-20 equivalents relative to copper) to better protect the catalyst. 2. Increase Catalyst Concentration: Gradually increase the copper concentration up to 0.5 mM. 3. Use Sacrificial Metals: Consider adding other metal ions like Ni(II) or Zn(II) to occupy the thiol groups, leaving the copper free to catalyze the reaction. |
| Catalyst Oxidation: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state due to the presence of oxygen. | 1. Deoxygenate Thoroughly: Ensure all buffers and reaction mixtures are rigorously deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. 2. Work Under Inert Atmosphere: If possible, perform the reaction in a glove box to minimize oxygen exposure. | |
| Insufficient Reducing Agent: The sodium ascorbate has been depleted. | 1. Use Fresh Sodium Ascorbate: Always use a freshly prepared solution of sodium ascorbate. 2. Increase Ascorbate Concentration: Increase the concentration of sodium ascorbate to ensure a sufficient reducing environment. | |
| Formation of Side Products | Glaser Coupling: Homocoupling of the alkyne starting material can occur. | 1. Use a Stabilizing Ligand: A ligand like THPTA will help to minimize this side reaction. 2. Ensure a Reducing Environment: Maintain a sufficient concentration of sodium ascorbate. |
| Thiotriazole Formation: A side reaction involving the thiol, alkyne, and azide can occur. | 1. Optimize Reaction Conditions: Carefully titrate the catalyst and ligand concentrations to favor the desired CuAAC reaction. 2. Increase TCEP Concentration: In some cases, increasing the concentration of a reducing agent like TCEP has been shown to diminish thiotriazole formation. | |
| Inconsistent Results | Variability in Reagent Quality: Purity and concentration of starting materials may vary between batches. | 1. Verify Reagent Purity: Use high-purity reagents and verify their integrity. 2. Accurate Concentration Measurement: Ensure accurate measurement of the concentrations of your stock solutions. |
| Order of Reagent Addition: Inconsistent order of adding reagents can lead to variable results. | Standardize the Protocol: Always follow a consistent and optimized order of reagent addition. The recommended order is to pre-mix the copper and ligand before adding to the substrates, followed by the addition of the reducing agent to initiate the reaction. |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading for CuAAC with this compound
This protocol provides a starting point for optimizing the catalyst loading. It is recommended to perform a series of small-scale reactions with varying concentrations of the copper catalyst and ligand.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in a deoxygenated aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne Substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO or an aqueous buffer).
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each experiment.
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mM this compound (1 mM final concentration)
-
12 µL of 10 mM Alkyne Substrate (1.2 mM final concentration)
-
Buffer to bring the volume to 92.5 µL.
-
-
Deoxygenate the mixture by bubbling with argon or nitrogen for 10-15 minutes.
3. Catalyst Premix and Reaction Initiation:
-
In a separate tube, prepare the catalyst premix by combining:
-
1 µL of 10 mM CuSO₄
-
1 µL of 50 mM THPTA
-
-
Add 2 µL of the catalyst premix to the deoxygenated reaction mixture.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution.
4. Reaction Conditions and Monitoring:
-
Incubate the reaction at room temperature with gentle mixing.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS, or a fluorogenic assay if applicable).
Data Presentation: Recommended Concentration Ranges for Optimization
| Component | Starting Concentration | Optimization Range | Reference |
| Copper(II) Sulfate (CuSO₄) | 100 µM | 50 µM - 500 µM | |
| THPTA Ligand | 500 µM (5 eq. to Cu) | 5 - 20 equivalents to Copper | |
| Sodium Ascorbate | 5 mM | 2.5 mM - 10 mM | |
| This compound | 1 mM | 0.1 mM - 5 mM | - |
| Alkyne Substrate | 1.2 mM (1.2 eq. to Azide) | 1.1 - 2 equivalents to Azide |
Visualizations
Caption: Experimental workflow for the CuAAC reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
Preventing disulfide bond reduction during thiol conjugation
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of disulfide bond re-oxidation and scrambling during thiol conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before maleimide conjugation?
A1: Maleimide chemistry specifically targets free sulfhydryl (thiol) groups (-SH) on cysteine residues for conjugation[1]. Disulfide bonds (-S-S-), which are formed by the oxidation of two thiol groups, are unreactive towards maleimides[1][2]. Therefore, the reduction of these bonds is a critical preliminary step to generate the free thiols required for the conjugation reaction to proceed[2].
Q2: What is disulfide scrambling and why is it a problem?
A2: Disulfide scrambling is the unintentional rearrangement of disulfide bonds, where existing bonds break and reform with incorrect cysteine partners. This can be a significant issue because correct disulfide linkage is a critical quality attribute for many proteins, particularly monoclonal antibodies (mAbs). Improper connectivity can lead to incorrect protein folding, loss of structural stability, aggregation, and reduced or eliminated biological activity.
Q3: How does pH influence thiol reactivity and disulfide bond stability?
A3: The pH of the reaction buffer is critical. For thiol-maleimide conjugation, the optimal pH range is 6.5-7.5. In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions. At a pH above 8.5, the thiol group is more likely to be in its deprotonated, thiolate anion form, which is highly reactive but also very susceptible to oxidation, leading to the unwanted re-formation of disulfide bonds. Conversely, at a pH below 6.5, the thiol-maleimide reaction rate slows down significantly. Slightly acidic conditions (around pH 6.5) are often used to minimize disulfide scrambling during protein purification and handling.
Q4: Which reducing agent should I choose: TCEP or DTT?
A4: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are the two most common reducing agents, but they have key differences. TCEP is often the preferred choice for conjugation workflows because it is a non-thiol-containing reductant and does not need to be removed before adding the maleimide reagent. DTT is a potent reducing agent but contains thiol groups itself, meaning any excess DTT must be completely removed after reduction and before conjugation to prevent it from competing with the protein's thiols for reaction with the maleimide.
Q5: What is the purpose of adding a chelating agent like EDTA to my buffers?
A5: Trace amounts of divalent metal ions (like Cu²⁺ and Fe³⁺) in buffers can catalyze the oxidation of free thiols back into disulfide bonds. A chelating agent, such as ethylenediaminetetraacetic acid (EDTA), sequesters these metal ions, preventing them from participating in the redox reactions and thus helping to maintain the thiols in their reduced, reactive state. It is recommended to include 1-5 mM EDTA in reaction buffers.
Q6: Why is it important to degas buffers for thiol conjugation?
A6: Degassing is the process of removing dissolved gases, particularly oxygen, from solutions. Oxygen is a primary oxidizing agent that can promote the unwanted formation of disulfide bonds from free thiols. Therefore, thoroughly degassing all buffers and solutions that will come into contact with your thiol-containing molecule is a critical step to prevent re-oxidation and ensure high conjugation efficiency.
Data Summary
Table 1: Comparison of Common Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Effective pH Range | 1.5 - 8.5 | > 7.0 |
| Mechanism | Irreversible reduction | Reversible reduction (requires excess) |
| Odor | Odorless | Strong, unpleasant odor |
| Stability | More stable against air oxidation | Less stable, should be prepared fresh |
| Maleimide Compatibility | Compatible; does not need to be removed before conjugation. | Reacts with maleimides; must be removed before conjugation. |
Table 2: General Reaction Conditions for Disulfide Bond Reduction
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Buffers such as PBS, HEPES, or Tris are suitable. Avoid buffers containing thiols. |
| Reducing Agent | TCEP or DTT | TCEP is often preferred for its direct compatibility with subsequent maleimide chemistry. |
| Molar Excess of Reductant | 10 - 100 fold (over protein) | A higher excess may be needed for more resistant disulfide bonds. Optimization is recommended. |
| Incubation Time | 20 - 60 minutes | May require longer incubation for complete reduction, depending on the protein. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the rate of reduction but may also impact protein stability. |
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
This is a common problem that can often be traced back to the availability and stability of the free thiols.
-
Potential Cause 1: Incomplete disulfide bond reduction.
-
Solution: Verify the success of your reduction step. Increase the molar excess of the reducing agent (a 10-100 fold molar excess is a common starting point) and/or extend the incubation time (e.g., from 30 to 60 minutes). Use the Ellman's Reagent assay to quantify the concentration of free thiols before and after the reduction step.
-
-
Potential Cause 2: Re-oxidation of free thiols.
-
Solution: The free sulfhydryl group is susceptible to oxidation, which reforms the unreactive disulfide bond. To prevent this, ensure all buffers are thoroughly degassed to remove dissolved oxygen. Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that catalyze oxidation. If you used DTT as the reducing agent, ensure it was completely removed via a desalting column or buffer exchange immediately before adding the maleimide reagent.
-
-
Potential Cause 3: Incorrect pH.
-
Solution: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5. At higher pH values, hydrolysis of the maleimide reagent can compete with the conjugation reaction. At lower pH values, the reaction rate is significantly reduced because the thiol is less likely to be in its reactive thiolate form. Verify the pH of your reaction buffer.
-
Issue 2: Protein Aggregation or Precipitation After Reduction
The process of reducing disulfide bonds can sometimes lead to protein instability.
-
Potential Cause 1: Disruption of protein structure.
-
Solution: Disulfide bonds are often crucial for maintaining the correct tertiary structure of a protein. Their reduction can expose hydrophobic residues that were previously buried, leading to aggregation. To mitigate this, consider including solubility-enhancing additives like arginine or non-detergent sulfobetaines in the reduction and conjugation buffers.
-
-
Potential Cause 2: Formation of intermolecular disulfide bonds.
-
Solution: If free thiols on different protein molecules oxidize and link together, it can cause aggregation. This can be minimized by working with optimized protein concentrations and ensuring a sufficient excess of a reducing agent is present during purification and storage steps where free thiols are expected.
-
Issue 3: Heterogeneous Product and Unwanted Side Reactions
A lack of homogeneity in the final product can compromise its function and complicate analysis.
-
Potential Cause 1: Disulfide Scrambling.
-
Solution: Disulfide scrambling can occur at neutral or alkaline pH, especially at elevated temperatures or in the presence of denaturants. To prevent this, perform purification and handling steps at a slightly acidic pH (~6.5) and at low temperatures where possible. For applications like peptide mapping, alkylating agents like N-ethylmaleimide (NEM) can be used to cap free thiols and prevent rearrangement during sample processing.
-
-
Potential Cause 2: Maleimide Instability or Side Reactions.
-
Solution: The maleimide group can hydrolyze at pH values above 7.5, rendering it unreactive. Additionally, the resulting thioether bond from the conjugation can be unstable under certain conditions, potentially leading to a retro-Michael reaction. Ensure the pH is strictly controlled and consider the stability of your final conjugate under its intended storage and application conditions. If the thiol is at the N-terminus of a peptide, a side reaction can lead to thiazine rearrangement; this can be minimized by working at a slightly acidic pH or acetylating the N-terminus.
-
Visualizations
Caption: General experimental workflow for thiol conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Caption: Competing pathways for a free thiol group.
Key Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
This protocol describes a general method for reducing protein disulfide bonds prior to conjugation.
-
Prepare the Protein Solution: Dissolve the protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
Prepare TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP in the same degassed buffer.
-
Initiate Reduction: Add the TCEP stock solution to the protein solution to achieve a final 10-100 fold molar excess of TCEP over the protein. For example, for a protein with one disulfide bond to be reduced, you would add TCEP to a final concentration that is 10-100 times the molar concentration of the protein.
-
Incubate: Gently mix the solution and incubate at room temperature for 20-60 minutes.
-
Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP. Add the maleimide-functionalized reagent to the solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.
-
Quench and Purify: After incubation (typically 2 hours at room temperature or overnight at 4°C), quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol. Proceed with purification of the final conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis.
Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)
This assay is used to confirm the success of the reduction step by measuring the concentration of free sulfhydryl groups.
-
Prepare DTNB Stock Solution: Dissolve Ellman's Reagent (DTNB) in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0) to a concentration of 4 mg/mL.
-
Prepare Protein Samples: Prepare samples of your protein solution from both before and after the reduction step. A non-reduced sample serves as a baseline control.
-
Reaction: Add 50 µL of the DTNB stock solution to 250 µL of each protein sample. Mix and incubate at room temperature for 15 minutes.
-
Measure Absorbance: Measure the absorbance of the samples at 412 nm using a spectrophotometer. The reaction between DTNB and a free thiol produces a yellow-colored product, and the absorbance is proportional to the concentration of free thiols in the sample.
-
Calculate Concentration: Use the molar extinction coefficient of the yellow product (14,150 M⁻¹cm⁻¹) to calculate the molar concentration of free thiols. A significant increase in absorbance in the reduced sample compared to the control confirms successful disulfide bond reduction.
References
Technical Support Center: Mitigating Hydrolysis of the Thiol-Maleimide Linkage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter related to the stability of the thiol-maleimide linkage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for the thiol-maleimide linkage?
A1: The thiosuccinimide adduct formed from the reaction of a thiol and a maleimide is susceptible to two main degradation pathways:
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct reverts to the original thiol and maleimide.[1][2][3] This can lead to the premature release of conjugated payloads and exchange with other thiol-containing molecules in a biological environment, such as glutathione and albumin, potentially causing off-target effects.[1][2]
-
Hydrolysis: The succinimide ring can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether. While this ring-opened form is resistant to the retro-Michael reaction, the hydrolysis rate of conventional N-alkylmaleimides is often too slow to effectively prevent deconjugation in vivo.
Q2: My bioconjugate is showing significant loss of payload in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is often attributed to the retro-Michael reaction, leading to deconjugation. To mitigate this, consider the following strategies:
-
Promote Hydrolysis of the Thiosuccinimide Ring: The hydrolyzed, ring-opened form of the linkage is not susceptible to the retro-Michael reaction. You can facilitate this by:
-
Post-conjugation treatment: Incubating the conjugate at a slightly alkaline pH (e.g., pH 9) can accelerate hydrolysis. However, the stability of the biomolecule itself at this pH should be considered.
-
Use of "self-hydrolyzing" maleimides: These are next-generation maleimides designed with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring. This leads to a rapid and efficient conversion to the stable ring-opened form under physiological conditions.
-
-
Utilize Next-Generation Maleimides: Consider using maleimide derivatives that form more stable adducts. For instance, diiodomaleimides have been shown to offer rapid bioconjugation with reduced hydrolysis of the maleimide itself, leading to more stable conjugates.
Q3: I am observing low conjugation efficiency. Could maleimide hydrolysis be the cause?
A3: Yes, hydrolysis of the maleimide group before it has a chance to react with the thiol is a common cause of low conjugation efficiency. The resulting maleamic acid is not reactive towards thiols.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
-
Possible Cause: Premature hydrolysis of the maleimide reagent.
-
Troubleshooting Steps:
-
Control Reaction pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. Above pH 7.5, the rate of maleimide hydrolysis increases significantly. Below pH 6.5, the reaction rate slows down as the concentration of the reactive thiolate anion decreases.
-
Prepare Maleimide Solutions Fresh: Dissolve the maleimide reagent in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous solutions for extended periods.
-
Control Temperature: Higher temperatures accelerate the rate of maleimide hydrolysis. If you suspect hydrolysis, consider performing the reaction at a lower temperature (e.g., 4°C), but be aware that the conjugation reaction will also be slower.
-
Issue 2: Conjugate Instability and Payload Loss Over Time
-
Possible Cause: The retro-Michael reaction is leading to deconjugation.
-
Troubleshooting Steps:
-
Induce Post-Conjugation Hydrolysis: After the conjugation reaction is complete, intentionally hydrolyze the thiosuccinimide ring to the more stable maleamic acid form. This can be achieved by incubating the conjugate in a buffer at a mildly alkaline pH (e.g., pH 9.0) for a controlled period. The stability of the protein or biomolecule at this pH must be verified beforehand.
-
Employ Stabilized Maleimides:
-
Maleimides with Electron-Withdrawing Groups: The rate of thiosuccinimide ring hydrolysis is accelerated by electron-withdrawing N-substituents on the maleimide. Using such maleimides can promote faster conversion to the stable ring-opened form.
-
Next-Generation Maleimides: Consider using advanced maleimide derivatives designed for enhanced stability, such as those that undergo rapid intramolecular cyclization or hydrolysis after conjugation to prevent the retro-Michael reaction.
-
-
Quantitative Data on Maleimide Stability
The stability of the maleimide group and the resulting thiosuccinimide linkage is highly dependent on pH and the specific maleimide derivative used.
Table 1: Approximate Half-life of a Typical Maleimide at 25°C
| pH | Half-life |
| 6.0 | ~48 hours |
| 7.0 | ~12 hours |
| 8.0 | ~1 hour |
| 8.5 | ~15 minutes |
Note: These values are approximate and can vary based on the specific maleimide derivative and buffer composition.
Table 2: Comparison of Hydrolysis Rates for Different N-Substituted Maleimide-Thiol Adducts
| N-Substituent on Maleimide | Relative Rate of Hydrolysis |
| N-alkyl (common) | Slow |
| N-aryl | Faster |
| N-alkyl with neighboring amine | Very Fast (self-hydrolyzing) |
Note: Electron-withdrawing groups on the N-substituent generally increase the rate of hydrolysis of the thiosuccinimide ring.
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
-
Buffer Preparation: Prepare a non-amine, thiol-free buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline (PBS), MES, or HEPES). Degas the buffer to minimize oxidation of thiols.
-
Thiol-Containing Molecule Preparation: Dissolve your protein, peptide, or other thiol-containing molecule in the reaction buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide solution to the thiol-containing solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized. Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.
-
Purification: Purify the conjugate using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Perform Conjugation: Follow the General Thiol-Maleimide Conjugation protocol (Protocol 1).
-
Purify Conjugate: It is crucial to purify the conjugate to remove any unreacted maleimide and quenching agents.
-
Adjust pH: Exchange the buffer of the purified conjugate to a mildly alkaline buffer (e.g., borate buffer, pH 9.0).
-
Incubate: Incubate the conjugate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 2-16 hours). The optimal time should be determined empirically by monitoring the hydrolysis via HPLC or mass spectrometry.
-
Re-equilibrate: Exchange the buffer back to a neutral pH buffer for storage and downstream applications.
Visualizing Key Concepts
References
Technical Support Center: Strategies to Avoid Aggregation of ADCs with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with PEG linkers?
Aggregation of ADCs, even those with hydrophilic PEG linkers, is a common challenge that can impact efficacy, safety, and manufacturability.[][2][3] The primary drivers of aggregation include:
-
Hydrophobicity of the Payload: Many cytotoxic payloads are highly hydrophobic.[4][5] When conjugated to the antibody, these payloads can create hydrophobic patches on the ADC surface, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment. The degree of aggregation often correlates directly with the hydrophobicity of the payload.
-
High Drug-to-Antibody Ratio (DAR): While a higher DAR can enhance potency, it also increases the overall hydrophobicity of the ADC, making it more prone to aggregation. Attempts to increase the DAR beyond an optimal range (typically 2-4) can lead to loss of affinity, rapid clearance, and increased aggregation.
-
Linker Chemistry and Structure: While PEG linkers are designed to be hydrophilic, their length, structure (linear vs. branched), and attachment chemistry can influence ADC stability. In some cases, a PEG spacer's interaction with specific payloads or antibodies can still result in aggregation.
-
Conjugation Process Conditions: The conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents to solubilize the linker-payload, can stress the antibody and induce denaturation and aggregation. High shear forces during manufacturing steps like mixing and filtration can also contribute to this issue.
-
Formulation and Storage Conditions: Inappropriate buffer pH, ionic strength, and the presence of certain electrolytes can affect the conformational stability and solubility of the ADC. Temperature fluctuations, freeze-thaw cycles, and agitation during storage and handling can also act as stressors that promote aggregation.
Q2: How does the PEG linker itself help in preventing ADC aggregation?
PEG linkers are a key strategy to counteract the hydrophobicity of cytotoxic payloads and improve the overall stability and solubility of ADCs. Their mechanism of action involves:
-
Increased Hydrophilicity: The repeating ethylene oxide units of the PEG chain are highly water-soluble, creating a "hydration shell" around the linker and the attached payload. This significantly enhances the solubility of the entire ADC construct in aqueous environments.
-
Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a physical shield that separates the hydrophobic payloads of adjacent ADC molecules. This steric hindrance reduces the likelihood of intermolecular hydrophobic interactions that lead to aggregation, even at higher DARs.
-
Improved Pharmacokinetics: By increasing hydrophilicity and providing a protective layer, PEG linkers can reduce non-specific interactions with blood components, slow down clearance by the reticuloendothelial system, and prolong the plasma half-life of the ADC.
Q3: Can the length and architecture of the PEG linker influence ADC aggregation?
Yes, the length and architecture of the PEG linker are critical design parameters that can significantly impact ADC stability.
-
Linker Length: Longer PEG chains generally provide greater hydrophilicity and steric hindrance, which can be more effective at preventing aggregation, especially with highly hydrophobic payloads. However, there is a trade-off, as excessively long linkers might lead to steric hindrance that interferes with conjugation efficiency or antigen binding. The optimal PEG length often needs to be determined empirically for each specific ADC.
-
Linker Architecture: The configuration of the PEG unit within the linker-drug construct is also important. Studies have shown that branched or "pendant" PEG architectures can sometimes offer superior stability and slower clearance rates compared to conventional linear PEG linkers of equivalent molecular weight. For instance, amide-coupled ADCs with two pendant 12-unit PEG chains have demonstrated better performance than those with a linear 24-unit PEG oligomer.
Troubleshooting Guides
Table 1: Impact of Formulation and Process Parameters on ADC Aggregation
| Parameter | Effect on Aggregation | Recommended Action |
| pH | Deviations from the optimal pH range can cause protein unfolding and aggregation. Lower pH may induce cleavage, while higher pH can promote aggregation. | Screen a range of pH values using appropriate buffer systems (e.g., histidine, citrate) to identify the pH of maximum stability for the specific ADC. |
| Ionic Strength / Electrolytes | Can influence conformational stability, solubility, and intermolecular repulsion. High salt concentrations (e.g., 0.9% NaCl) can sometimes enhance protein-protein interactions and increase aggregation tendency. | Optimize the concentration and type of salts in the formulation buffer. Evaluate the effect of different ionic strengths on aggregation. |
| Excipients | Specific excipients can act as stabilizers to reduce aggregation. | Surfactants (e.g., Polysorbate 20/80) prevent surface-induced aggregation and stabilize against mechanical stress. Sugars/Polyols (e.g., sucrose, trehalose) act as cryoprotectants and lyoprotectants during freeze-thaw and lyophilization. Amino Acids (e.g., arginine, proline, histidine) can increase solubility and prevent unfolding. |
| ADC Concentration | Higher ADC concentrations increase the probability of intermolecular interactions and clustering, leading to a higher likelihood of aggregation. | If feasible for the clinical application, evaluate the effect of lowering the ADC concentration on aggregation. |
| Temperature | Elevated temperatures can induce thermal stress, leading to the formation of high molecular weight species (HMWS). Freeze-thaw cycles can also induce instability and aggregation, especially if buffer components precipitate. | Conduct forced degradation studies at various temperatures to assess thermal stability. Add cryoprotectants like sucrose or polysorbates to improve stability during freezing. |
| Mechanical Stress | High shear forces during processing steps like pumping, filtration, or vigorous mixing can cause protein denaturation and aggregation. | Optimize processing parameters by using lower flow rates, larger pore size filters, and gentle mixing to minimize mechanical stress. |
Experimental Protocols & Methodologies
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the industry-standard method for quantifying soluble aggregates (high molecular weight species, HMWS) based on their hydrodynamic volume.
-
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates.
-
Methodology:
-
System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a validated mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. A non-conjugated mAb sample should be used as a control.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column.
-
Chromatographic Separation: Run the separation at a constant flow rate (e.g., 0.5 mL/min) for approximately 20-30 minutes.
-
Data Acquisition: Monitor the column eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the chromatographic peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area to determine the level of aggregation.
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their surface hydrophobicity, which is useful for determining the drug-to-antibody ratio (DAR) distribution and assessing the impact of hydrophobic payloads.
-
Objective: To separate ADC species with different DARs based on their hydrophobicity.
-
Methodology:
-
System Preparation: Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (Mobile Phase A: e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0). The low-salt mobile phase (Mobile Phase B) would be the buffer without ammonium sulfate.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. ADC species with higher DARs are more hydrophobic and will elute later as the salt concentration decreases.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Correlate the retention times of the peaks with specific DAR values, which are typically confirmed by mass spectrometry. Calculate the relative abundance of each DAR species.
-
Protocol 3: Analysis of Sub-Visible Particles with Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates that may not be well-resolved by SEC.
-
Objective: To detect the presence and size distribution of sub-visible aggregates in the ADC formulation.
-
Methodology:
-
Sample Preparation: Filter the ADC sample through a low-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles. Load the sample into a clean cuvette.
-
Instrument Setup: Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Perform multiple measurements to obtain an average size distribution profile. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.
-
Data Analysis: The software calculates the hydrodynamic radius of the particles and provides a distribution profile. The presence of large particles or a high polydispersity index (PDI) can indicate aggregation.
-
Visualizations
Caption: Workflow for the analytical characterization of ADC aggregation.
Caption: Key strategies to mitigate and control ADC aggregation.
References
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in click chemistry
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation in key click chemistry techniques.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your click chemistry experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem 1: Low or No Product Yield in CuAAC Reaction
Possible Causes and Solutions:
-
Oxidation of Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state.[1]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[1][2] It is recommended to first mix the CuSO₄ with the stabilizing ligand before adding it to the substrate solution, and then initiate the reaction by adding sodium ascorbate.[3]
-
-
Inhibitory Buffer Components: Certain buffers can interfere with the reaction.
-
Solution: Avoid using buffers like Tris, which can chelate the copper catalyst. Opt for non-coordinating buffers such as phosphate, HEPES, or MOPS.[1]
-
-
Poor Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.
-
Solution: Use effective stabilizing ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to improve reaction rates.
-
-
Low Reactant Concentration: The reaction rate is dependent on the concentration of both the azide and alkyne.
-
Solution: If possible, increase the concentration of your reactants.
-
-
Steric Hindrance: Bulky substrates can impede the reaction.
-
Solution: If significant steric hindrance is suspected, consider redesigning the linker or substrate if feasible.
-
Problem 2: Observation of Byproducts in CuAAC Reaction
Possible Causes and Solutions:
-
Oxidative Homocoupling of Alkyne: A common side reaction is the formation of a diacetylene byproduct (Glaser coupling), especially when the reaction is exposed to oxygen.
-
Solution: Maintain an inert atmosphere and use an antioxidant like sodium ascorbate to suppress this side reaction.
-
-
Formation of 5-Iodotriazoles: When using copper(I) iodide, 1-iodoalkynes and subsequently 5-iodotriazoles can form.
-
Solution: It is generally recommended to avoid using cuprous iodide. Cuprous bromide and acetate are preferred for aqueous reactions.
-
-
Side Reactions with Sulfonyl Azides: Sulfonyl azides can undergo unique reactions under copper catalysis, leading to products other than the expected triazole.
-
Solution: Be aware of this potential reactivity and carefully characterize the products when using sulfonyl azides.
-
-
Enol Lactone Side Products: Alkynes like 4-pentynoic acid and its derivatives can form enol lactone side products.
-
Solution: If using these substrates, be prepared for potential side product formation and utilize appropriate purification methods.
-
Problem 3: Difficulty in Purifying the CuAAC Product
Possible Causes and Solutions:
-
Removal of Copper Catalyst: Residual copper can be toxic to cells and interfere with downstream applications.
-
Solution: Use ion-exchange resins or solid-phase extraction techniques to remove trace amounts of copper. Washing with a saturated NH₄Cl aqueous solution can also help remove copper salts by forming a dark blue complex.
-
-
Removal of Ligands (e.g., TBTA): Ligands like TBTA can be difficult to separate from the final product due to similar solubility.
-
Solution: For oligonucleotide products, precipitation with acetone or ether can leave TBTA in the solution. For other products, washing the organic layer with an aqueous Cu(I) salt solution may help remove the ligand through complexation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem 1: Slow or Incomplete SPAAC Reaction
Possible Causes and Solutions:
-
Low Reactivity of Cyclooctyne: The reaction rate is highly dependent on the ring strain of the cyclooctyne.
-
Solution: Consider using a more reactive cyclooctyne derivative if the reaction is too slow. For example, DBCO is generally more reactive than cyclododecyne.
-
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and solvent can influence the reaction rate.
-
Solution: Optimize the pH; higher pH values often increase the reaction rate. Increasing the temperature can also accelerate the reaction, provided the biomolecules are stable. The choice of buffer can also have a significant impact; for instance, HEPES buffer at pH 7 has been shown to result in higher rate constants compared to PBS at the same pH.
-
-
Low Reactant Concentration: As with CuAAC, low concentrations will slow down the reaction.
-
Solution: Increase the concentration of the DBCO and azide-containing molecules.
-
Problem 2: Non-Specific Labeling or Unexpected Side Reactions in SPAAC
Possible Causes and Solutions:
-
Reaction with Other Functional Groups: While generally bioorthogonal, some cyclooctynes can react with other functional groups under certain conditions.
-
Solution: Lowering the reaction temperature can increase selectivity. Reducing the reaction time by monitoring its progress can also minimize side reactions.
-
-
Reaction of Cyclooctynes with Cysteine Residues: Non-specific labeling can occur due to the reaction between some cyclooctynes (like DBCO) and cysteine residues in proteins.
-
Solution: If non-specific labeling is observed with proteins, consider this potential side reaction and adjust the experimental design or purification strategy accordingly.
-
-
Presence of Sodium Azide: Inorganic azides like sodium azide (often used as a preservative) can compete with the organic azide, reducing the efficiency of the desired reaction.
-
Solution: Avoid using sodium azide in buffers for SPAAC reactions, as it can significantly decrease the degree of labeling.
-
Problem 3: Instability of Cyclooctyne Reagents
Possible Causes and Solutions:
-
Degradation of Reagents: Highly strained cyclooctynes can be unstable over time.
-
Solution: Use freshly prepared or properly stored reagents. Store cyclooctyne derivatives under an inert atmosphere and protected from light.
-
Inverse-Electron-Demand Diels-Alder (iEDDA)
Problem 1: Slow iEDDA Reaction Rate
Possible Causes and Solutions:
-
Suboptimal Reactant Pairing: The reaction rate is dependent on the electronic properties of the diene (tetrazine) and dienophile.
-
Solution: Use tetrazines with electron-withdrawing groups and dienophiles with electron-donating groups to accelerate the reaction. Highly strained dienophiles like trans-cyclooctenes (TCO) and norbornenes are very reactive partners for tetrazines.
-
-
Steric Hindrance: Bulky groups on the tetrazine or dienophile can decrease the reaction rate.
-
Solution: Monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts.
-
Problem 2: Difficulty in Purifying iEDDA Products
Possible Causes and Solutions:
-
Byproducts from Tetrazine Synthesis: The synthesis of tetrazines can result in byproducts that are difficult to separate from the final product.
-
Solution: Using PhI(OAc)₂ as an oxidant during tetrazine synthesis can lead to the byproduct iodobenzene, which is easily separated.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a CuAAC reaction?
A1: The most common byproduct is the diacetylene resulting from the oxidative homocoupling of the alkyne substrate (Glaser coupling). This is more prevalent with oxygen exposure. Another potential byproduct, though less common with the right choice of catalyst, is the formation of 5-iodotriazoles when using copper(I) iodide.
Q2: Can I use internal alkynes in a CuAAC reaction?
A2: No, CuAAC is specific to terminal alkynes. The mechanism involves the formation of a copper acetylide intermediate, which cannot happen with internal alkynes. For reactions with internal alkynes, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable method.
Q3: Is SPAAC completely free of side reactions?
A3: While SPAAC is highly selective and avoids the cytotoxicity associated with copper catalysts, it is not entirely free of side reactions. Some strained cyclooctynes can react with thiols (e.g., cysteine residues in proteins), and the presence of inorganic azides can inhibit the reaction. The choice of cyclooctyne is important, as more stable derivatives like benzocyclononynes can minimize side reactions and decomposition.
Q4: What is the main advantage of iEDDA over other click chemistry reactions?
A4: The primary advantage of the iEDDA reaction, particularly with tetrazine ligations, is its exceptionally fast reaction kinetics, making it the fastest known bioorthogonal reaction. This allows for efficient labeling at very low concentrations of reactants.
Q5: How can I monitor the progress of my click reaction?
A5: For SPAAC reactions involving DBCO, the disappearance of the DBCO absorbance at around 309 nm can be monitored using a UV-Vis spectrophotometer. For other reactions, techniques like ¹H NMR, HPLC, or mass spectrometry can be used to track the consumption of starting materials and the formation of the product.
Quantitative Data
Table 1: Common Issues in CuAAC and Their Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Cu(I) oxidation to Cu(II) | Use a reducing agent (e.g., sodium ascorbate) and an inert atmosphere. |
| Inhibitory buffer components (e.g., Tris) | Use non-coordinating buffers like phosphate or HEPES. | |
| Poor ligand choice | Use stabilizing ligands like TBTA or THPTA. | |
| Byproduct Formation | Oxidative homocoupling of alkyne | Maintain an inert atmosphere and use an antioxidant. |
| Formation of 5-iodotriazoles | Avoid using copper(I) iodide as a catalyst. | |
| Purification Difficulty | Residual copper catalyst | Use ion-exchange resins or wash with saturated NH₄Cl. |
| Residual ligand (e.g., TBTA) | Precipitation of product or washing with aqueous Cu(I) solution. |
Table 2: Factors Influencing SPAAC Reaction Rates
| Factor | Effect on Reaction Rate | Recommendation |
| Cyclooctyne Structure | Higher ring strain leads to a faster reaction. | Choose a more strained cyclooctyne (e.g., DBCO) for faster kinetics. |
| pH | Higher pH generally increases the rate. | Optimize the pH of the reaction buffer. |
| Temperature | Increasing temperature accelerates the reaction. | Increase temperature if molecules are stable. |
| Buffer Choice | Can significantly impact rates. | HEPES buffer may offer faster kinetics than PBS. |
| Reactant Concentration | Higher concentration leads to a faster reaction. | Increase reactant concentrations if possible. |
Experimental Protocols & Visualizations
General Workflow for a CuAAC Reaction
The following diagram illustrates a typical workflow for performing a CuAAC reaction, highlighting key steps to minimize side reactions.
Troubleshooting Logic for Low CuAAC Yield
This diagram outlines the logical steps to troubleshoot a low-yielding CuAAC reaction.
Experimental Protocol: Monitoring SPAAC Reaction via UV-Vis Spectroscopy
This protocol describes how to follow the progress of a SPAAC reaction by monitoring the disappearance of the DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Sample Preparation:
-
Prepare the reaction mixture in a cuvette. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the azide-modified molecule to the cuvette with the DBCO-containing reagent.
-
Immediately start monitoring the absorbance at 309 nm over time. A decrease in absorbance indicates the consumption of the DBCO reagent and the progress of the reaction.
-
References
Technical Support Center: Enhancing the Stability of Thiol-PEG Linkers in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of thiol-PEG linkers in biological media. Particular focus is given to the widely used maleimide-thiol conjugation chemistry.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency between my thiol-containing molecule and the maleimide-PEG linker?
Answer:
Low conjugation efficiency can be attributed to several factors related to the reactants and reaction conditions. Here's a systematic approach to troubleshooting this issue:
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[1]
-
Solution: Always use freshly prepared maleimide-PEG solutions. Perform the conjugation reaction within the optimal pH range of 6.5-7.5.[2]
-
-
Thiol Oxidation: The thiol groups on your protein or peptide can oxidize to form disulfide bonds, which are unreactive towards maleimides.[3] This can be catalyzed by the presence of divalent metals.
-
Solution: Degas your buffers to remove dissolved oxygen.[4] Before conjugation, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[4] If using DTT (dithiothreitol), it must be removed post-reduction and prior to conjugation, as it will compete for the maleimide.
-
-
Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.
-
Solution: For labeling proteins, a 10-20 fold molar excess of the maleimide reagent is a common starting point. However, for larger molecules or nanoparticles where steric hindrance may be a factor, optimizing this ratio is crucial.
-
-
Steric Hindrance: The thiol groups on your biomolecule may be located in a sterically hindered environment, making them inaccessible to the maleimide-PEG linker.
-
Solution: Consider using a linker with a longer PEG chain to overcome steric hindrance or explore alternative conjugation sites. In some cases, mild denaturation of the protein can expose buried thiol groups, but this must be done with caution to not irreversibly affect protein function.
-
Question: My conjugate appears to be losing its PEG chain or payload in biological media (e.g., plasma or cell culture media). What is causing this instability?
Answer:
The instability of maleimide-thiol linkages in biological media is a known issue, primarily caused by two mechanisms:
-
Retro-Michael Reaction: The thioether bond formed is susceptible to a reversible retro-Michael reaction, which can lead to the detachment of the maleimide-PEG linker from the biomolecule.
-
Thiol Exchange: Free thiols present in high concentrations in biological media, such as glutathione and cysteine in plasma, can attack the thioether bond, leading to the transfer of the PEG-linker to these other molecules.
Solutions to Enhance Stability:
-
Hydrolysis of the Succinimide Ring: The initial thiosuccinimide adduct can be hydrolyzed to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction and thiol exchange.
-
Implementation: After the conjugation reaction, incubating the conjugate at a slightly basic pH (around 8.5-9.0) or for an extended period can promote hydrolysis. However, this needs to be carefully optimized to avoid denaturation of the protein.
-
-
Use of Next-Generation Maleimides (NGMs): NGMs, such as dibromomaleimides, are designed to form more stable adducts. They react with thiols to form a conjugate that rapidly hydrolyzes to a stable maleamic acid, effectively "locking" the linkage.
-
N-Aryl Maleimides: Conjugates formed from N-aryl maleimides show enhanced stability compared to their N-alkyl counterparts. The electron-withdrawing nature of the aryl group accelerates the stabilizing hydrolysis of the thiosuccinimide ring.
Question: I am observing unexpected side reactions during my conjugation. How can I minimize them?
Answer:
Side reactions can lead to a heterogeneous product mixture. Here are common side reactions and how to mitigate them:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
-
Thiazine Rearrangement: When conjugation occurs at an N-terminal cysteine, an intramolecular rearrangement can occur to form a stable thiazine structure.
-
Solution: Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less nucleophilic.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
A1: The optimal pH range is typically 6.5-7.5. Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, the competing reaction with amines increases, and the maleimide itself is more prone to hydrolysis.
Q2: How should I store my maleimide-PEG reagents?
A2: Maleimide-PEG reagents should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For solutions, use anhydrous DMSO or DMF and store at -20°C for short periods.
Q3: How can I confirm that my protein's disulfide bonds have been successfully reduced before conjugation?
A3: You can use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your protein solution both before and after reduction. An increase in absorbance at 412 nm indicates the presence of free thiols.
Q4: What are "Next-Generation Maleimides" (NGMs) and how do they improve stability?
A4: NGMs are a class of maleimides, such as dibromomaleimides, designed to overcome the instability of traditional maleimide-thiol linkages. They react with two thiol groups (e.g., from a reduced disulfide bond) to re-bridge the bond. The resulting conjugate undergoes rapid and quantitative hydrolysis to form a robustly stable maleamic acid bridge, preventing the retro-Michael reaction.
Q5: How can I remove the reducing agent after reducing my protein's disulfide bonds?
A5: If you use a thiol-containing reducing agent like DTT, it is crucial to remove it before adding your maleimide-PEG linker. This can be effectively done using a desalting column or through dialysis. TCEP is often preferred as it is a non-thiol reducing agent and does not need to be removed prior to conjugation.
Data Presentation
The stability of maleimide-thiol conjugates is highly dependent on the specific maleimide derivative used. The following tables summarize quantitative data on the stability of various maleimide-thiol adducts.
Table 1: Half-lives of Ring-Opening Hydrolysis for N-Substituted Maleimide-Thiol Adducts
| N-Substituent on Maleimide | Half-life (t½) of Hydrolysis at pH 7.4, 37°C | Reference |
| N-alkyl | > 1 week | |
| N-aminoethyl (positively charged) | ~0.4 hours | |
| N-aryl | 1.5 hours | |
| N-fluorophenyl | 0.7 hours |
Table 2: Comparative Stability of Maleimide-Based Conjugates in the Presence of Thiols
| Conjugate Type | Condition | Payload Loss / Instability | Reference |
| Traditional Maleimide-based ADC | Incubation with excess N-acetylcysteine (NAC) for 21 days at 37°C | ~31% | |
| Maleamic Methyl Ester-based ADC | Incubation with excess N-acetylcysteine (NAC) for 21 days at 37°C | ~9% | |
| Traditional Maleimide-based Small Molecule | Incubation with excess glutathione (GSH) for 21 days at 37°C | 10% | |
| Maleamic Methyl Ester-based Small Molecule | Incubation with excess glutathione (GSH) for 21 days at 37°C | 1.8% | |
| N-ethylmaleimide (NEM) Adducts | Incubation with glutathione | Half-lives of conversion from 20-80 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Standard Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-PEG linker.
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes.
-
-
Maleimide-PEG Solution Preparation:
-
Prepare a 10 mM stock solution of the maleimide-PEG reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the maleimide-PEG stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted maleimide-PEG and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Conjugation using a Next-Generation Maleimide (Dibromomaleimide)
This protocol is adapted for site-selective conjugation to native disulfide bonds in an antibody (e.g., IgG1).
-
Antibody Reduction:
-
Dissolve the antibody in a degassed borate buffered saline (BBS) solution (50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5).
-
Add a specific molar excess of TCEP to selectively reduce the interchain disulfide bonds (the exact amount needs to be optimized for each antibody). Incubate for a defined period.
-
-
Conjugation with Dibromomaleimide-PEG:
-
Add the dibromomaleimide-PEG reagent (dissolved in a suitable solvent) to the reduced antibody solution. The conjugation is typically very rapid (< 1 minute).
-
-
Stabilization via Hydrolysis:
-
Incubate the conjugate solution at 25°C for 2 hours to ensure complete hydrolysis of the maleimide to the stable maleamic acid form.
-
-
Purification:
-
Purify the conjugate using standard chromatography techniques such as size-exclusion chromatography.
-
Protocol 3: Assessing Conjugate Stability in Plasma
This protocol outlines a general method for evaluating the stability of a PEG-protein conjugate in plasma.
-
Incubation:
-
Incubate the purified conjugate at a specific concentration (e.g., 2 mg/mL) in human plasma at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 3, 7, 14, 21 days), take aliquots of the plasma-conjugate mixture and immediately freeze them at -80°C to stop any further reaction.
-
-
Sample Preparation:
-
For analysis, thaw the samples. It may be necessary to precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) to isolate the conjugate and its degradation products.
-
-
Analysis:
-
Analyze the samples using techniques such as HPLC (e.g., size-exclusion or reverse-phase) or mass spectrometry to quantify the amount of intact conjugate remaining and to identify any released PEG-linker or payload. The change in the drug-to-antibody ratio (DAR) over time can be used to characterize stability.
-
Protocol 4: Determining the Degree of Labeling (DOL)
The DOL is the average number of PEG molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.
-
Purification:
-
Ensure the conjugate is thoroughly purified to remove all unconjugated PEG-linker.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength of the PEG-linker if it contains a chromophore. Let's assume the PEG linker itself does not absorb significantly at 280 nm.
-
-
Calculation:
-
The concentration of the protein can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at 280 nm, ε is the molar extinction coefficient of the protein at 280 nm, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
If the PEG linker contains a dye, its concentration can be similarly determined from its maximum absorbance. A correction factor must be applied to the absorbance at 280 nm to account for the dye's absorbance at this wavelength.
-
The DOL is the molar ratio of the PEG-linker to the protein.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to thiol-PEG linker stability.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing linker length in PROTAC design for improved efficacy
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing linker length in Proteolysis Targeting Chimera (PROTAC) design for improved efficacy. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC molecule?
A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity is crucial for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3] The linker's length, composition, and flexibility significantly influence the stability and productivity of this ternary complex, as well as the PROTAC's overall physicochemical properties, such as solubility and cell permeability.
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical determinant of PROTAC efficacy. An optimal linker length ensures the proper spatial orientation of the target protein and the E3 ligase for efficient ubiquitination.
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination. It can also increase the molecule's weight and polar surface area, which may reduce cell permeability and bioavailability.
Finding the optimal linker length, often through empirical testing of a series of PROTACs with varying linker lengths, is a key step in developing a potent degrader.
Q3: What are the common types of linkers used in PROTAC design?
The most common types of linkers are flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.
-
Alkyl Chains: These are simple, provide stable connectivity, and offer a degree of flexibility.
-
PEG Linkers: These are known to enhance water solubility and cell permeability of the PROTAC molecule.
Rigid linkers, which may contain aromatic rings, cycloalkanes (like piperazine or piperidine), or alkynes, are also used to introduce structural rigidity. This can help to lock the PROTAC in a bioactive conformation, potentially enhancing the stability of the ternary complex and improving degradation activity.
Q4: What is the "hook effect" and how does linker design relate to it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While primarily concentration-dependent, linker design can influence the hook effect. A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes, which can help mitigate the hook effect.
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I don't see any protein degradation.
This is a common challenge and can be due to several factors related to the linker:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the right length to facilitate a productive ternary complex. The spatial orientation for ubiquitination is critical.
-
Suggested Solution: Synthesize and test a series of PROTACs with varying linker lengths. Even small changes can have a significant impact.
-
-
Unproductive Ternary Complex Formation: The ternary complex may be forming, but in a conformation that is not suitable for the E3 ligase to ubiquitinate the target protein.
-
Suggested Solution: Modify the linker's composition by introducing more rigid or flexible elements to alter the conformational dynamics. Additionally, changing the attachment point of the linker on the warhead or E3 ligase ligand can influence the geometry of the ternary complex.
-
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.
-
Suggested Solution: Modify the linker to improve physicochemical properties. For example, incorporating PEG elements can increase solubility. Perform cell permeability assays to assess cellular uptake.
-
Problem 2: I'm observing a significant "hook effect" with my PROTAC.
-
Suboptimal PROTAC Concentration: The most direct cause of the hook effect is an excess concentration of the PROTAC.
-
Suggested Solution: Perform a detailed dose-response curve to identify the optimal concentration range that maximizes degradation before the onset of the hook effect. Testing at lower concentrations (in the nanomolar to low micromolar range) is often necessary.
-
-
Low Cooperativity: The ternary complex may not be significantly more stable than the binary complexes.
-
Suggested Solution: Redesign the linker to enhance cooperativity. This can involve optimizing the length and rigidity to create more favorable protein-protein interactions within the ternary complex. Biophysical assays like SPR or ITC can be used to measure the stability of the ternary complex.
-
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Different Targets
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC50 | Dmax | Reference |
| ERα | CRBN | PEG | 16 | Potent | High | |
| p38α | CRBN | Mixed | 15-17 | Potent | High | |
| TBK1 | VHL | Not Specified | >12 | Active | Not Specified | |
| BRD4 | CRBN | PEG | Not specified, but longer was better than shorter | Not Specified | Not Specified |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. "Potent" and "High" are qualitative descriptors from the source literature.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the amount of a target protein remaining in cells after PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with varying concentrations of the PROTAC or a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to qualitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells treated with PROTAC or vehicle control
-
Non-denaturing lysis buffer
-
Primary antibody against the POI or E3 ligase
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.
-
Pull-down: Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of all three components of the ternary complex (POI, E3 ligase, and a tagged version of the PROTAC if applicable, though typically the interaction is inferred by the presence of the other two proteins).
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
How to prevent oxidation of the thiol group in HS-Peg5-CH2CH2N3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in HS-Peg5-CH2CH2N3.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidation for the thiol group in this compound?
A1: The primary cause of degradation for the thiol (-SH) group is oxidation, which converts it into a disulfide (-S-S-) bridge.[1][2][3] This reaction is primarily initiated by atmospheric oxygen and can be catalyzed by factors such as exposure to light, transition metal ions (e.g., Fe²⁺, Cu²⁺), and alkaline pH conditions.[4][5] Under more aggressive conditions, further oxidation to sulfinic and sulfonic acids can occur.
Q2: How should I properly store this compound to minimize oxidation?
A2: To ensure the long-term stability of the thiol group, proper storage is critical. Both solid and stock solutions should be stored under an inert atmosphere (argon or nitrogen) and protected from light. For optimal stability, storage at or below -20°C is recommended, with -80°C being preferable for long-term storage. Storing the compound in smaller aliquots is advisable to avoid repeated freeze-thaw cycles.
Q3: Which buffer conditions are optimal for preventing thiol oxidation during my experiment?
A3: Optimal buffer conditions are crucial for maintaining the thiol group in its reduced, active state. Key recommendations include:
-
Degas Buffers: Remove dissolved oxygen by sparging with an inert gas like argon or nitrogen for at least 30 minutes before use.
-
Control pH: Maintain a neutral or slightly acidic pH (6.5-7.5). Thiol groups are more susceptible to oxidation at basic pH levels due to the increased formation of the more reactive thiolate anion.
-
Use Chelating Agents: Include a chelating agent such as 1-5 mM EDTA in your buffers to sequester divalent metal ions that can catalyze oxidation.
Q4: Should I use a reducing agent like DTT or TCEP to protect the thiol group? Is it compatible with the azide?
A4: Yes, using a reducing agent is a highly effective strategy. Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reducing agent over dithiothreitol (DTT) when working with this compound. TCEP is a potent, odorless, and air-stable reducing agent that is effective over a broad pH range and, crucially, does not contain a thiol group itself. This means excess TCEP does not need to be removed before subsequent conjugation reactions (e.g., with maleimides).
While DTT is a strong reducing agent, it contains thiol groups that can compete in conjugation reactions and must be removed beforehand. Most importantly, TCEP is compatible with the azide (-N₃) group, whereas some thiols and other reducing agents can slowly reduce azides.
Q5: How can I confirm that the thiol group on my molecule is still active and not oxidized?
A5: The most common method for quantifying free thiols is the Ellman's Test, which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). This assay involves the reaction of DTNB with a free thiol, which produces a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. This allows for a reliable determination of the concentration of active, reduced thiol groups in your sample.
Troubleshooting Guide
Q1: My conjugation reaction (e.g., with a maleimide) failed or has a low yield. How do I know if thiol oxidation was the cause?
A1: Low conjugation yield is a common problem when thiol oxidation occurs, as the resulting disulfide bonds are unreactive with maleimides.
-
Troubleshooting Steps:
-
Quantify Free Thiols: Before starting your conjugation, use the Ellman's Assay (see protocol below) to determine the concentration of free, active thiols in your this compound solution.
-
Review Handling Procedures: Ensure you have followed all best practices for preventing oxidation, including using degassed buffers with EDTA, maintaining an appropriate pH, and working under an inert atmosphere where possible.
-
Incorporate a Reducing Agent: If you haven't already, add TCEP to your reaction mixture to keep the thiol in its reduced state.
-
Q2: I've detected disulfide bond formation in my sample. How can I reverse it?
A2: Disulfide bond formation due to oxidation is a reversible process. To reduce the disulfide back to a free thiol, you can treat your sample with an excess of a reducing agent.
-
Recommended Protocol:
-
Dissolve your sample in a degassed buffer (pH 7.0-8.5).
-
Add a 10- to 20-fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
The reduced this compound can often be used directly in the next step, as TCEP does not interfere with many common conjugation chemistries like maleimide reactions.
-
Q3: My stock solution of this compound shows reduced activity over time, even when stored at -20°C. What is happening?
A3: While low temperatures slow down oxidation, they do not stop it completely, especially if oxygen and moisture are present.
-
Potential Causes & Solutions:
-
Oxygen Contamination: The headspace in your vial contains oxygen. Before sealing and freezing, always purge the vial with an inert gas like argon or nitrogen.
-
Moisture: Repeatedly opening the vial at room temperature can introduce moisture, which can facilitate degradation. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the sample. Prepare smaller, single-use aliquots from your main stock solution to minimize this.
-
Storage Temperature: For long-term storage (months), -80°C provides significantly better protection against degradation than -20°C.
-
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Mechanism | Irreversibly reduces disulfides; does not contain a thiol group. | Reduces disulfides via thiol-disulfide exchange; contains thiol groups. |
| Effective pH Range | Broad (1.5 - 8.5). | Narrow (optimal >7.0). |
| Odor | Odorless. | Slight sulfur smell. |
| Air Stability | More resistant to oxidation in air. | Oxidizes rapidly in solution. |
| Compatibility with Azide | High compatibility. | Can slowly reduce azides under certain conditions. |
| Need for Removal | Not required before most thiol-specific conjugations (e.g., maleimide). | Must be removed to prevent interference with thiol-specific conjugations. |
Table 2: Recommended Storage and Handling Conditions
| Condition | Solid Compound | Aqueous Solution |
| Temperature | ≤ -20°C (Short-term) -80°C (Long-term) | ≤ -20°C (Short-term, aliquoted) -80°C (Long-term, aliquoted) |
| Atmosphere | Store under inert gas (Argon or Nitrogen). | Prepare with degassed buffers; store aliquots under inert gas. |
| Light | Protect from light (use amber vials). | Protect from light. |
| Additives | N/A | Use degassed, slightly acidic buffer (pH 6.5-7.5) containing 1-5 mM EDTA. |
| Handling | Equilibrate to room temperature before opening. | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol is used to determine the concentration of free sulfhydryl groups in a sample.
-
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine Hydrochloride (for standard curve).
-
Spectrophotometer capable of measuring absorbance at 412 nm.
-
-
Procedure (Using a Standard Curve):
-
Prepare Cysteine Standards: Create a series of known concentrations of cysteine in the Reaction Buffer (e.g., 0 to 1.5 mM).
-
Prepare Samples: Dilute your this compound sample in the Reaction Buffer to a concentration that will fall within the standard curve.
-
Reaction: In a microplate or cuvette, add 50 µL of the Ellman's Reagent Solution to 250 µL of each standard and each unknown sample.
-
Incubation: Mix well and incubate at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance of all samples at 412 nm.
-
Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line from this curve to determine the concentration of free thiols in your unknown sample.
-
Visualizations
Caption: The primary oxidation pathway of a thiol group to an inactive disulfide.
Caption: Recommended workflow for storing and preparing this compound solutions.
Caption: A logical guide for troubleshooting low-yield conjugation reactions.
References
Technical Support Center: Troubleshooting Poor Solubility of PROTACs with PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor solubility of Proteolysis Targeting Chimeras (PROTACs), particularly those incorporating polyethylene glycol (PEG) linkers.
Troubleshooting Guide
This guide is designed to provide step-by-step assistance for common solubility issues encountered during PROTAC development and experimentation.
Q1: My PROTAC with a PEG linker is precipitating out of my aqueous buffer during in vitro assays. What should I do first?
A2: The initial step is to determine the kinetic solubility of your PROTAC in the specific buffer used for your assay. This will establish a baseline for further optimization. Simple modifications to the buffer composition can sometimes resolve precipitation issues. Consider the following adjustments:
-
pH Adjustment: If your PROTAC contains ionizable groups, such as basic nitrogen atoms, altering the pH of the buffer may enhance its solubility[1][2].
-
Co-solvents: For in vitro experiments, the addition of a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like DMSO, ethanol, PEG 400, or propylene glycol to the final buffer can improve solubility. However, ensure the co-solvent is compatible with your assay[1].
-
Lowering the Final Concentration: Determine the maximum achievable concentration of your PROTAC in the assay buffer without precipitation and adjust your experimental design accordingly[1].
Q2: I've optimized my buffer conditions, but my PROTAC's solubility is still too low for in vivo studies. What formulation strategies can I employ?
A2: For in vivo applications, advanced formulation strategies are often necessary to overcome the inherently low solubility of many PROTACs. The most common and effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC within a polymer matrix prevents its crystallization and can maintain a supersaturated state in solution, significantly improving oral bioavailability[3].
-
Lipid-Based Formulations: These formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), encapsulate the PROTAC in lipidic carriers, enhancing its solubility and absorption.
-
Liposomes: These spherical vesicles can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility, permeability, and efficacy.
Q3: My amorphous solid dispersion (ASD) formulation is not improving the solubility of my PROTAC as expected. What could be the issue?
A3: If your ASD formulation is underperforming, several factors could be at play:
-
Incorrect Polymer Choice: The selected polymer (e.g., HPMCAS, PVPVA, Soluplus®, Eudragit®) may not have favorable interactions with your specific PROTAC to maintain a supersaturated state.
-
Low Drug Loading: The concentration of the PROTAC within the dispersion might be too low to produce a significant improvement in solubility.
-
Drug Crystallization: The PROTAC may have crystallized out of the dispersion during preparation or storage, negating the benefits of the amorphous state.
To address these issues, consider screening a panel of different polymers, preparing ASDs with higher drug loadings, and using techniques like X-ray powder diffraction (XRPD) to confirm the amorphous nature of your formulation.
Q4: Can I modify the chemical structure of my PROTAC to improve its solubility without compromising its activity?
A4: Yes, rational chemical modifications to the PROTAC structure, particularly the linker, can enhance solubility. However, this requires a careful balancing act to maintain degradation activity. Key strategies include:
-
Optimizing Linker Length: The length of the PEG linker is a critical parameter. While longer PEG chains can increase hydrophilicity, an optimal length must be empirically determined to ensure proper ternary complex formation. Excessively long linkers can decrease potency.
-
Introducing Ionizable Groups: Incorporating basic nitrogen-containing heterocycles like piperazine or piperidine into the linker can significantly improve aqueous solubility.
-
Balancing Hydrophilicity and Lipophilicity: Replacing a portion of the hydrophilic PEG linker with more lipophilic moieties, such as alkyl chains or aromatic rings, can improve cell permeability, but may decrease aqueous solubility. This trade-off needs to be carefully managed.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs with hydrophilic PEG linkers still exhibit poor solubility?
A1: While PEG linkers are incorporated to improve hydrophilicity and water solubility, the overall solubility of a PROTAC is a composite property influenced by all three of its components: the warhead (target-binding ligand), the E3 ligase binder, and the linker. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability. If the warhead and E3 ligase ligand are highly hydrophobic, the addition of a PEG linker may not be sufficient to overcome their poor solubility characteristics.
Q2: How does the length of the PEG linker affect PROTAC solubility and efficacy?
A2: The length of the PEG linker plays a pivotal role in a PROTAC's function.
-
Solubility: Generally, longer PEG chains increase the hydrophilicity and thus the aqueous solubility of the PROTAC molecule.
-
Efficacy: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the two proteins into proximity for ubiquitination. Therefore, the optimal linker length for maximal degradation efficiency (DC50 and Dmax) must be determined empirically for each PROTAC system.
Q3: What are the key differences between kinetic and thermodynamic solubility, and which should I measure for my PROTAC?
A3: Both kinetic and thermodynamic solubility are important, but they are typically measured at different stages of drug discovery.
-
Kinetic Solubility: This is the concentration of a compound in solution when it starts to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer. It is a high-throughput method often used in early drug discovery for initial screening.
-
Thermodynamic Solubility: This is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. It is a more time-consuming measurement but provides the true equilibrium solubility.
For initial troubleshooting of precipitation in in vitro assays, kinetic solubility is the more relevant parameter. For formulation development and understanding the fundamental physicochemical properties of your PROTAC, thermodynamic solubility is crucial.
Q4: Should I test the solubility of my PROTAC in bio-relevant media?
A4: Yes, especially if you are developing your PROTAC for oral administration. The solubility of PROTACs can be significantly different in bio-relevant media, such as fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF), compared to simple phosphate buffers. Some PROTACs show improved solubility in these media, which can provide a better prediction of their in vivo behavior.
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble PROTACs
| Formulation Strategy | Mechanism of Solubility Enhancement | Advantages | Disadvantages |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is molecularly dispersed in a polymer matrix, preventing crystallization and enabling supersaturation. | Significant solubility and bioavailability enhancement; established technology. | Requires screening of polymers and drug loading; potential for recrystallization over time. |
| Lipid-Based Formulations (e.g., SNEDDS) | The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents, forming a nanoemulsion upon dilution in aqueous media. | Enhances solubility and permeability; can mitigate food effects. | Complex formulation development; potential for drug precipitation upon dilution. |
| Liposomes | The PROTAC is encapsulated within a lipid bilayer vesicle. | Can carry both hydrophilic and hydrophobic compounds; protects the drug from degradation; can be targeted. | More complex manufacturing and stability challenges compared to other formulations. |
| Co-solvents | Increases the solubility of the PROTAC by reducing the polarity of the solvent. | Simple to implement for in vitro assays. | Limited applicability for in vivo use due to potential toxicity; may interfere with some assays. |
Table 2: Impact of Linker Modifications on PROTAC Properties
| Linker Modification | Impact on Solubility | Impact on Permeability | Impact on Metabolic Stability |
| Increase PEG Length | Generally increases | May decrease due to increased polarity and size | Can be susceptible to metabolism |
| Incorporate Basic Nitrogen (e.g., Piperazine) | Significantly increases at physiological pH | Variable, can improve or have no effect | Can improve by adding rigidity |
| Replace PEG with Alkyl Chains | Decreases | Generally increases | Generally improves |
| Incorporate Aromatic Rings | Decreases | Can improve | Can improve |
| Introduce Intramolecular H-bonds | May decrease aqueous solubility | Can improve by shielding polar groups | Can improve |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD for a model PROTAC for initial screening purposes.
-
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, PVPVA)
-
Volatile organic solvent (e.g., dichloromethane, methanol, acetone) in which both the PROTAC and polymer are soluble.
-
-
Procedure: a. Weigh the desired amounts of the PROTAC and polymer to achieve the target drug loading (e.g., 10%, 20% w/w). b. Dissolve both the PROTAC and the polymer in a minimal amount of the selected volatile solvent in a glass vial. c. Vortex or sonicate the mixture until a clear solution is obtained. d. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator until a thin film or solid mass is formed. e. Place the resulting solid in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for 24-48 hours to remove any residual solvent. f. The resulting solid is the ASD, which can be gently ground into a fine powder for further characterization and dissolution testing.
-
Characterization:
-
Confirm the amorphous state of the ASD using X-ray powder diffraction (XRPD). An amorphous solid will show a broad halo instead of sharp peaks characteristic of a crystalline material.
-
Determine the glass transition temperature (Tg) using differential scanning calorimetry (DSC).
-
Protocol 2: Kinetic Solubility Assay using HPLC-UV
This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.
-
Materials:
-
PROTAC of interest
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
96-well filter plate (e.g., 0.45 µm pore size)
-
-
Procedure: a. Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM). b. In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (ensure the final DMSO concentration is low, typically ≤ 1%). Prepare a serial dilution to test a range of concentrations. c. Shake the plate at room temperature for 1-2 hours to allow for equilibration. d. After incubation, filter the samples through the 96-well filter plate to remove any precipitated compound. e. Analyze the concentration of the PROTAC in the filtrate using a validated HPLC-UV method. f. The kinetic solubility is the highest concentration at which the measured concentration in the filtrate matches the nominal concentration.
Visualizations
Caption: Factors influencing the overall solubility of a PROTAC.
Caption: Workflow for troubleshooting poor PROTAC solubility.
Caption: Simplified mechanism of action for PROTAC-mediated protein degradation.
References
Technical Support Center: Optimizing SPAAC Reactions with HS-Peg5-CH2CH2N3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving the bifunctional linker, HS-Peg5-CH2CH2N3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound is a heterobifunctional linker molecule. It contains two key reactive groups: a terminal thiol (sulfhydryl, -SH) group and a terminal azide (-N3) group, separated by a 5-unit polyethylene glycol (PEG) spacer. The azide group is designed to react with strained cyclooctynes via SPAAC, while the thiol group can be used for conjugation to other molecules, for example, through reactions with maleimides.
Q2: What is the primary challenge when using this compound in SPAAC reactions?
The main challenge arises from the presence of the free thiol group, which can compete with the azide in reacting with the strained cyclooctyne reagent (e.g., DBCO, BCN). This side reaction, known as a thiol-yne addition, can lead to the formation of undesired byproducts, reducing the yield of the intended azide-alkyne cycloaddition product and complicating purification.[1][2][3][4][5]
Q3: How much faster is the SPAAC reaction compared to the thiol-yne side reaction?
The SPAAC reaction is significantly faster than the thiol-yne addition. The second-order rate constant for the reaction of a strained cyclooctyne like BCN with an azide is approximately three orders of magnitude higher than its reaction with a thiol. However, even with this difference in kinetics, the side reaction can still occur to a notable extent, especially if the thiol is present in high concentrations or if the reaction is left for an extended period.
Q4: Which cyclooctyne should I choose for my reaction with this compound?
The choice of cyclooctyne can influence both the reaction rate and the extent of the thiol-yne side reaction.
-
DBCO (Dibenzocyclooctyne) and its derivatives are highly reactive in SPAAC and are widely used. However, they are also known to react with thiols.
-
BCN (Bicyclo[6.1.0]nonyne) offers a good balance of high reactivity and improved hydrophilicity compared to more lipophilic cyclooctynes. However, BCN also exhibits reactivity towards thiols.
-
Some studies suggest that more activated cyclooctynes are more reactive towards both azides and thiols. Therefore, selecting a cyclooctyne with a lower propensity for thiol-yne addition may be beneficial if this side reaction is a major concern.
Q5: Can I perform sequential conjugations using the thiol and azide groups of this compound?
Yes, the bifunctional nature of this linker is designed for such applications. However, the order of reactions is critical. It is generally recommended to perform the thiol conjugation first (e.g., with a maleimide-functionalized molecule) and then proceed with the SPAAC reaction. This is because the maleimide-thiol reaction is typically faster than SPAAC. Performing the SPAAC reaction first would leave a free thiol that could complicate the subsequent conjugation step.
Troubleshooting Guide
This guide addresses common issues encountered during SPAAC reactions with this compound.
Issue 1: Low Yield of the Desired SPAAC Product
| Possible Cause | Suggested Solution |
| Thiol-yne side reaction | Protect the thiol group with a reagent like iodoacetamide (IAM) before the SPAAC reaction. IAM is compatible with SPAAC and will prevent the thiol from reacting with the cyclooctyne. |
| Suboptimal Reaction Conditions | Optimize the reaction buffer and pH. For many SPAAC reactions, a pH between 7 and 8 is recommended. Buffers like HEPES have been shown to provide higher reaction rates than PBS in some cases. |
| Steric Hindrance | The PEG5 spacer is designed to minimize steric hindrance, but if you are conjugating large molecules, this could still be a factor. Consider using a longer PEG linker if available. |
| Incorrect Stoichiometry | Ensure you are using an appropriate molar ratio of the cyclooctyne reagent to your this compound-modified molecule. A slight excess of the cyclooctyne is often used. |
| Reagent Instability | Ensure your cyclooctyne reagent has been stored correctly and is not degraded. Prepare stock solutions fresh if possible. |
Issue 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Suggested Solution |
| Thiol-yne byproduct formation | This is the most likely cause. Protect the thiol group prior to the SPAAC reaction as described above. You can also try to minimize the reaction time to favor the faster SPAAC reaction. |
| Disulfide bond formation | The free thiol can form disulfide bonds with itself or other thiol-containing molecules in your reaction mixture, especially under non-reducing conditions. Keep the reaction environment under an inert atmosphere (e.g., nitrogen or argon) and consider adding a small amount of a reducing agent like TCEP if compatible with your molecules. |
| Impure starting materials | Ensure the purity of your this compound and the cyclooctyne reagent before starting the reaction. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Possible Cause | Suggested Solution |
| Similar properties of product and byproduct | The thiol-yne byproduct may have similar chromatographic properties to your desired product, making separation difficult. Preventing its formation through thiol protection is the best strategy. |
| Aggregation | The PEG linker helps with solubility, but if your conjugated molecules are hydrophobic, aggregation can be an issue. Consider using a buffer with a non-ionic detergent or adjusting the salt concentration. |
Experimental Protocols
Protocol 1: Thiol Protection Prior to SPAAC
This protocol describes the protection of the thiol group on this compound using iodoacetamide (IAM) before performing the SPAAC reaction.
-
Dissolve the this compound-modified molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh stock solution of Iodoacetamide (IAM) in the same buffer.
-
Add IAM to the solution containing your molecule to a final concentration of 5-10 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol to consume any excess IAM.
-
Purify the thiol-protected molecule using a desalting column or dialysis to remove excess IAM and quenching agent.
-
Proceed with the SPAAC reaction as described in Protocol 2.
Protocol 2: General SPAAC Reaction
-
Prepare the azide-containing molecule (thiol-protected, if necessary) in an appropriate reaction buffer (e.g., PBS or HEPES, pH 7.4).
-
Dissolve the cyclooctyne reagent (e.g., DBCO-PEG4-Maleimide) in a compatible solvent like DMSO to create a stock solution (e.g., 10 mM).
-
Add the cyclooctyne stock solution to the azide-containing solution. A 1.5 to 3-fold molar excess of the cyclooctyne is a common starting point. The final concentration of DMSO should ideally be kept below 10% to avoid negative effects on protein structure.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted reagents.
Quantitative Data
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.0 | 0.32–0.85 |
| HEPES | 7.0 | 0.55–1.22 |
| DMEM | 7.4 | 0.59–0.97 |
| RPMI | 7.4 | 0.27–0.77 |
Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.
Visualizations
Caption: Workflow for SPAAC with thiol protection.
Caption: Troubleshooting logic for SPAAC optimization.
References
Characterizing and removing unreacted HS-Peg5-CH2CH2N3
Welcome to the technical support center for HS-Peg5-CH2CH2N3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization and removal of this heterobifunctional PEG linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a thiol (-SH) group at one end and an azide (-N3) group at the other, connected by a 5-unit PEG chain. The thiol group allows for conjugation to materials like gold surfaces or to molecules containing maleimide groups.[1] The azide group is used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific bioconjugation.[2][3] This linker is commonly used in drug delivery, nanotechnology, and for creating hydrogels and other crosslinked materials.[2]
Q2: How can I confirm the identity and purity of my this compound reagent?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing PEG conjugates.[4] It can be used to confirm the presence of the thiol and azide end-groups, although the signals from the methylene protons adjacent to the azide can sometimes be obscured by the main PEG backbone signal.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used to determine the molecular weight of the molecule, confirming its identity.
-
Size Exclusion Chromatography (SEC): SEC can be used to assess the purity of the PEG reagent by separating it from any potential oligomers or impurities of different molecular weights.
Q3: What are the most common methods to remove unreacted this compound after a conjugation reaction?
The choice of purification method depends on the properties of your conjugated product. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from the smaller, unreacted this compound.
-
Dialysis/Ultrafiltration: Using a membrane with a molecular weight cut-off (MWCO) significantly larger than the this compound (~323.4 g/mol ) but smaller than your conjugate allows for the removal of the unreacted linker.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for purification, especially for smaller conjugates where size-based separation is less effective.
-
Precipitation: In some cases, the conjugated product can be selectively precipitated, leaving the unreacted PEG linker in the supernatant.
Troubleshooting Guide
This guide addresses common problems you may encounter when working with this compound.
Low or No Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in thiol-maleimide conjugation | Oxidation of the thiol group: The thiol (-SH) group on the PEG linker can oxidize to form disulfide bonds, which are unreactive with maleimides. | - Degas buffers to remove dissolved oxygen. - Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation. - If disulfide bonds have formed, reduce them using an agent like TCEP, which does not need to be removed before adding the maleimide reagent. |
| Hydrolysis of the maleimide: The maleimide group on your substrate is susceptible to hydrolysis, especially at pH > 7.5. | - Perform the conjugation reaction at a pH between 6.5 and 7.5. - Use freshly prepared maleimide-functionalized substrate. | |
| Low yield in azide "click chemistry" (CuAAC) | Oxidation of Cu(I) catalyst: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. | - Degas all solutions thoroughly. - Use a reducing agent like sodium ascorbate to regenerate Cu(I). - Work under an inert atmosphere (e.g., argon or nitrogen). |
| Poor quality of reagents: The azide or alkyne starting materials may be degraded. | - Verify the purity of your reagents using analytical methods like NMR or MS. - Use freshly prepared solutions. | |
| Inhibitors in the reaction mixture: Components of your buffer or sample may be interfering with the catalyst. | - Purify your starting materials to remove potential inhibitors. - Consider using a copper-chelating ligand to stabilize the catalyst. | |
| Azide group reduction | Presence of reducing agents: If your reaction involves other steps, certain reagents, especially thiol-based scavengers like 1,2-ethanedithiol (EDT) used in peptide cleavage, can reduce the azide to an amine. | - If a thiol scavenger is necessary, use dithiothreitol (DTT) as a safer alternative to EDT. - A non-thiol scavenger cocktail, such as TFA/TIS/water, is generally safe for azides. |
Characterization Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty quantifying azide by ¹H NMR | The signal from the methylene protons next to the azide is overlapping with the large PEG backbone signal. | - Use a high-field NMR spectrometer for better resolution. - A "click" reaction with a suitable alkyne can be performed to create a triazole, which has a more distinct NMR signal for quantification. |
| Multiple peaks in mass spectrum | Formation of adducts with different ions (e.g., Na+, K+) is common for PEG molecules. | - This is expected and can be used to confirm the PEG nature of the molecule. The mass difference between the peaks should correspond to the mass of the adduct ion. |
| Broad peaks in chromatography | PEG molecules can be polydisperse, leading to broader peaks than small molecules. | - This is a characteristic of many PEG reagents. Use appropriate chromatography columns and conditions optimized for PEG analysis. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol is used to determine the concentration of the thiol group in your this compound sample.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Cysteine Standards:
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.
-
Perform serial dilutions to create a standard curve (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM).
-
-
Sample Preparation: Dissolve a known weight of this compound in the Reaction Buffer to a suitable concentration.
-
Reaction:
-
To 250 µL of each standard and your sample, add 50 µL of the Ellman's Reagent Solution.
-
Prepare a blank using 250 µL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of each solution at 412 nm.
-
Calculation:
-
Subtract the absorbance of the blank from your standard and sample readings.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of the thiol in your sample from the standard curve.
-
Protocol 2: Removal of Unreacted this compound by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for purifying a PEGylated protein from unreacted this compound.
Materials:
-
SEC column suitable for the size of your conjugate
-
HPLC system with a UV or refractive index (RI) detector
-
Mobile Phase: A buffer compatible with your conjugate (e.g., phosphate-buffered saline)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection: Inject an appropriate volume of your filtered sample onto the column.
-
Elution: Run the chromatography at a constant flow rate. The larger PEGylated conjugate will elute before the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analysis: Analyze the collected fractions to confirm the purity of your conjugate and the successful removal of the unreacted linker.
Visualizations
Caption: General workflow for the purification of a conjugate from unreacted this compound.
Caption: Decision tree for troubleshooting low reaction yields with this compound.
References
Thiol-Maleimide Conjugation: A Technical Guide to Optimizing pH
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges in thiol-maleimide conjugation, with a specific focus on the critical role of buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for thiol-maleimide conjugation?
The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1][2][3][4][5] This range provides a balance between the reactivity of the thiol group and the stability of the maleimide group.
Q2: Why is the pH range of 6.5-7.5 so critical?
The efficiency and specificity of the thiol-maleimide reaction are highly pH-dependent for two main reasons:
-
Thiol Reactivity: The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion (-S⁻) attacks the maleimide. For the thiolate anion to be present in sufficient concentration, the pH should be close to or slightly above the pKa of the thiol group (typically 8-9 for cysteine). However, at a pH below 6.5, the thiol group remains protonated (-SH), which significantly slows down the reaction rate.
-
Maleimide Stability and Specificity: At a pH above 7.5, two significant side reactions become more prevalent. Firstly, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Secondly, primary amines, such as the side chain of lysine residues, become deprotonated and can react with the maleimide, leading to a loss of selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: What are the primary side reactions in thiol-maleimide conjugation and how does pH influence them?
The main side reactions are:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis to form a non-reactive maleamic acid. This reaction is accelerated at higher pH values (above 7.5).
-
Reaction with Amines: At pH levels above 7.5, primary amines (e.g., lysine residues) can compete with thiols in reacting with the maleimide, leading to non-specific conjugation.
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a stable six-membered thiazine ring. This side reaction is more prominent at physiological or higher pH.
Q4: What are suitable buffers for this conjugation reaction?
Phosphate-buffered saline (PBS), Tris, or HEPES buffers with a pH between 7.0 and 7.5 are commonly used. It is crucial that the buffer does not contain any extraneous thiols.
Q5: How can I prevent the reversal of the thiol-maleimide linkage?
The thioether bond formed can be reversible in a thiol-rich environment, a phenomenon known as the retro-Michael reaction. To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed post-conjugation by adjusting the pH to 8.5-9.0. The resulting ring-opened structure is not susceptible to the retro-Michael reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Prepare fresh buffer and accurately measure the pH. Adjust the pH to be within the 7.0-7.5 range for a good balance of thiol reactivity and maleimide stability. |
| Maleimide Hydrolysis: The maleimide reagent has been inactivated due to exposure to aqueous solutions, especially at neutral to alkaline pH. | Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation. | |
| Thiol Oxidation: Free thiol groups have oxidized to form disulfide bonds, which are unreactive with maleimides. | If necessary, pre-reduce the protein with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP. Degas buffers and consider adding 1-5 mM EDTA to chelate metal ions that can catalyze oxidation. | |
| Presence of Unexpected Molecular Weights or Multiple Species | Reaction with Amines: The reaction pH was too high (above 7.5), leading to non-specific conjugation to lysine residues. | Ensure the reaction pH is maintained within the 6.5-7.5 range to maximize selectivity for thiols. |
| Thiazine Rearrangement: Conjugation to an N-terminal cysteine has led to rearrangement. | If possible, avoid conjugating to an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated. | |
| Poor Reproducibility | Inconsistent Buffer Preparation: Variations in buffer pH between experiments. | Always use freshly prepared buffers and verify the pH immediately before each experiment. |
| Reagent Instability: Degradation of maleimide or oxidation of thiols over time. | Prepare maleimide solutions immediately before use. Handle thiol-containing solutions in degassed buffers. |
Quantitative Data Summary
| pH Range | Thiol-Maleimide Reaction Rate | Key Side Reactions | Recommendation |
| < 6.5 | Slow | Use only if the target molecule is unstable at a higher pH; expect longer reaction times. | |
| 6.5 - 7.5 | Optimal | Minimal hydrolysis and reaction with amines. | Recommended range for most applications. |
| 7.5 - 8.5 | Fast | Increased reaction with amines and faster maleimide hydrolysis. | Avoid unless selective thiol reaction is not critical. |
| > 8.5 | Very Fast | Significant maleimide hydrolysis and reaction with amines. | Not recommended for specific thiol conjugation. |
Experimental Protocols
General Protocol for Protein-Maleimide Dye Conjugation
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
1. Materials and Reagents:
-
Protein to be labeled (1-10 mg/mL)
-
Maleimide-functionalized dye
-
Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5 (degassed).
-
Anhydrous DMSO or DMF for dissolving the maleimide dye.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
(Optional) Gel filtration column for purification.
2. Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
-
Maleimide Dye Preparation:
-
Allow the vial of maleimide dye to warm to room temperature.
-
Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the maleimide dye solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted dye and other small molecules by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired buffer (e.g., PBS).
-
Collect the fractions containing the purified protein-dye conjugate.
-
Visualizations
References
Technical Support Center: Reducing Non-Specific Binding in Biosensor Surface Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding (NSB) in biosensor surface modification.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in biosensor experiments?
Non-specific binding refers to the undesirable adhesion of molecules to the sensor surface or other components of the system at locations other than the intended specific capture sites.[1][2] This phenomenon is a significant challenge in biosensor development as it can lead to false-positive signals, reduced sensitivity, and inaccurate measurement of binding kinetics.[1][3][4] NSB is primarily caused by weaker, non-covalent interactions such as hydrophobic interactions, electrostatic forces, van der Waals forces, and hydrogen bonding.
Q2: What are the common causes of non-specific binding?
Non-specific binding can arise from several factors related to the analyte, the sensor surface, and the experimental conditions. Methodological non-specificity can be attributed to a combination of protein-protein interactions, denaturation or incorrect orientation of surface proteins, stickiness of the substrate, non-specific electrostatic binding to charged surfaces, and the adsorption of molecules in unoccupied spaces on the sensor. Key contributing factors include:
-
Hydrophobic Interactions: Hydrophobic patches on the analyte or sensor surface can interact, leading to NSB.
-
Electrostatic Interactions: Charged analytes can bind to oppositely charged sensor surfaces.
-
Surface Properties: The chemical composition and topography of the sensor surface can influence its propensity for NSB.
-
Analyte Characteristics: The isoelectric point, charge, size, and composition of the analyte and ligand are critical factors.
Q3: How can I test for non-specific binding in my experiment?
A straightforward preliminary test involves running the analyte over the sensor surface without the immobilized ligand. If a significant signal is observed, it indicates the presence of NSB. Another approach is to use a reference channel on the sensor chip where an irrelevant ligand or no ligand is immobilized. Any signal detected in this reference channel can be attributed to NSB and subtracted from the signal in the active channel.
Troubleshooting Guides
Issue 1: High background signal observed in the control channel.
High background signal in a control or reference channel is a clear indicator of non-specific binding. Here are several strategies to mitigate this issue, categorized by the approach.
Passive methods focus on altering the buffer composition or adding blocking agents to prevent NSB from occurring.
-
Adjusting Buffer pH: The pH of the running buffer can significantly impact the charge of both the analyte and the sensor surface. Adjusting the buffer pH to be near the isoelectric point of the analyte can minimize electrostatic interactions.
-
Increasing Salt Concentration: Adding salts like NaCl to the buffer can create a shielding effect that reduces charge-based interactions between the analyte and the sensor surface.
-
Using Blocking Agents: Blocking agents are molecules that adsorb to the sensor surface, physically obstructing sites where non-specific binding might occur. Commonly used blocking agents include proteins, detergents, and polymers.
-
Adding Surfactants: Non-ionic surfactants, such as Tween 20, can be added to the buffer at low concentrations to disrupt hydrophobic interactions.
Active methods employ external forces to remove molecules that are weakly bound to the sensor surface. These techniques are particularly useful when passive methods are insufficient.
-
Acoustic Methods: Surface acoustic waves (SAW) can be used to induce fluid motion and generate shear forces that physically dislodge non-specifically bound molecules from the sensor surface.
-
Electromechanical Methods: Piezoelectric-excited cantilevers can be vibrated to create fluid streaming and surface strain, which helps to release adsorbed proteins.
Issue 2: The chosen blocking agent is not effective.
The effectiveness of a blocking agent can depend on the specific analyte, sensor surface chemistry, and experimental conditions. If one blocking agent fails, consider the following:
-
Try a Different Class of Blocking Agent: If a protein-based blocker like BSA is not working, consider a detergent-based blocker or a polymer-based blocker.
-
Optimize the Concentration: The concentration of the blocking agent is critical. A concentration that is too low may not provide adequate coverage, while a concentration that is too high could potentially interfere with the specific binding interaction.
-
Combine Blocking Agents: In some cases, a combination of blocking agents can be more effective. For example, using BSA in conjunction with a non-ionic surfactant like Tween 20 can address both electrostatic and hydrophobic interactions.
Data Presentation: Comparison of Common Blocking Agents
The following table summarizes commonly used blocking agents and their typical working concentrations.
| Blocking Agent Category | Example | Typical Concentration | Primary Mechanism of Action | Notes |
| Proteins | Bovine Serum Albumin (BSA) | 1% (w/v) | Adsorbs to unoccupied surface sites, shielding them from the analyte. | Can have lot-to-lot variability and may not form a uniform layer. |
| Casein/Non-fat Milk | 0.1 - 5 mg/mL | Similar to BSA, provides a protein layer to block non-specific sites. | A common and cost-effective blocking agent. | |
| Detergents (Surfactants) | Tween 20 | 0.005% - 0.05% (v/v) | Reduces hydrophobic interactions between the analyte and the sensor surface. | Also helps prevent the analyte from sticking to tubing and container walls. |
| Polymers | Polyethylene Glycol (PEG) | Varies | Creates a hydrophilic layer that repels proteins and other biomolecules. | Can be grafted onto the sensor surface for long-term stability. |
Experimental Protocols
Protocol 1: Evaluating the Extent of Non-Specific Binding
This protocol outlines a basic experiment to determine the level of NSB for a specific analyte and sensor surface.
-
Prepare the Sensor Chip:
-
Select a sensor chip with the desired surface chemistry.
-
Pre-condition and activate the sensor surface according to the manufacturer's instructions.
-
Do not immobilize the specific ligand. Instead, deactivate any remaining active groups.
-
-
Prepare the Analyte:
-
Dissolve the analyte in the running buffer at the highest concentration you plan to use in your binding assay.
-
-
Run the Experiment:
-
Establish a stable baseline by flowing the running buffer over the sensor surface.
-
Inject the analyte solution and monitor the sensor response.
-
After the injection, flow the running buffer again to observe the dissociation.
-
-
Analyze the Results:
-
A significant increase in the signal upon analyte injection indicates non-specific binding. The magnitude of this signal provides a quantitative measure of the NSB.
-
Protocol 2: Optimizing Buffer Conditions to Reduce NSB
This protocol describes how to systematically test different buffer additives to find the optimal conditions for minimizing NSB.
-
Perform the NSB Evaluation (Protocol 1):
-
Use the results from the initial NSB test as your baseline.
-
-
Test Buffer Additives:
-
Prepare a series of running buffers, each containing a different additive or a combination of additives (e.g., 1% BSA, 0.05% Tween 20, 200 mM NaCl, or combinations thereof).
-
For each buffer condition, repeat the NSB evaluation experiment as described in Protocol 1.
-
-
Compare the Results:
-
Analyze the sensorgrams for each condition. The buffer composition that results in the lowest signal during the analyte injection is the most effective at reducing NSB.
-
An example showed that adding 1% w/v BSA to a 10 mM MES pH 6.0 running buffer resulted in an 88% reduction in non-specific binding. In another case, the addition of 200mM NaCl eliminated all non-specific binding.
-
Visualizations
Caption: Key factors contributing to non-specific binding.
Caption: A workflow for troubleshooting non-specific binding.
Caption: Mechanism of action for blocking agents.
References
- 1. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 2. youtube.com [youtube.com]
- 3. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 4. Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating HS-Peg5-CH2CH2N3 Against Alternatives
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] While the ligands ensure binding, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[4][5]
This guide provides a detailed comparison of the HS-Peg5-CH2CH2N3 linker with other common linker classes, supported by experimental data and protocols to inform rational PROTAC design for researchers, scientists, and drug development professionals.
Profiling the this compound Linker
The this compound linker is a polyethylene glycol (PEG)-based linker featuring two distinct functional groups at its termini.
-
HS- (Thiol group): Provides a reactive handle for conjugation to one of the PROTAC's ligands.
-
-Peg5- (5-unit Polyethylene Glycol chain): This flexible, hydrophilic chain forms the main body of the linker. PEG linkers are known to enhance the aqueous solubility of PROTAC molecules.
-
-CH2CH2N3 (Azidoethyl group): The terminal azide (N3) group is designed for use in "click chemistry," one of the most efficient and modular synthetic strategies. It allows for the rapid and high-yield formation of a stable triazole ring by reacting with an alkyne-modified ligand, a method widely used for creating libraries of PROTACs for optimization.
Comparative Analysis of PROTAC Linker Classes
The choice of linker profoundly impacts a PROTAC's performance. This compound belongs to the flexible, PEG-based class, which has distinct advantages and disadvantages when compared to other common types, such as alkyl and rigid linkers.
// Edges PEG -> Solubility [label="High"]; PEG -> Permeability [label="Variable\n(Can aid via chameleon effect)"]; PEG -> Flexibility [label="High"]; PEG -> Synthesis [label="Moderate"]; PEG -> Stability [label="Can be optimal"];
Alkyl -> Solubility [label="Low\n(Hydrophobic)"]; Alkyl -> Permeability [label="Can be high"]; Alkyl -> Flexibility [label="High"]; Alkyl -> Synthesis [label="High"]; Alkyl -> Stability [label="May have entropic penalty"];
Rigid -> Solubility [label="Variable"]; Rigid -> Permeability [label="Can be improved"]; Rigid -> Flexibility [label="Low"]; Rigid -> Synthesis [label="Low"]; Rigid -> Stability [label="High\n(Reduces entropic penalty)"]; }
Caption: Logical relationship between PROTAC linker types and their key physicochemical properties.
Flexible Linkers: PEG vs. Alkyl Chains
Both PEG and alkyl chains are the most common flexible linkers used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
PEG Linkers: As exemplified by this compound, these linkers are hydrophilic and can significantly improve the solubility of the often large and greasy PROTAC molecules. Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. However, the relationship with cell permeability is complex; while increased polarity can hinder passive diffusion, the flexible PEG chain can fold to shield polar groups, sometimes aiding membrane traversal (a "chameleon effect").
-
Alkyl Chains: These are simple, hydrophobic hydrocarbon chains. While synthetically straightforward, their hydrophobicity can limit aqueous solubility. In some contexts, replacing an alkyl chain with a PEG linker has been shown to inhibit PROTAC activity, demonstrating that the ideal composition is highly dependent on the specific target and E3 ligase pair.
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperazine, phenyl rings) or double/triple bonds to reduce conformational flexibility.
-
Advantages: By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can reduce the entropic penalty of binding and enhance the stability of the ternary complex, potentially leading to higher potency and selectivity.
-
Disadvantages: They are often more challenging to synthesize. Their lack of flexibility can also be a hindrance if the pre-organized conformation is not optimal for ternary complex formation.
"Clickable" Linkers
The azide functionality of this compound places it in the category of "clickable" linkers. This is a major strategic advantage. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is highly efficient and chemoselective, allowing for the rapid, modular assembly of PROTAC libraries where linker length, composition, or attachment points can be varied. This accelerates the otherwise laborious process of optimizing the linker for a given target. The resulting triazole moiety is also metabolically stable.
Quantitative Performance Comparison
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). Permeability is often assessed using the apparent permeability coefficient (Papp). The following tables summarize representative data from the literature.
Table 1: Impact of Linker Composition on Degradation Efficacy
| PROTAC Target | Linker Type | Linker Length/Composition | Degradation Efficacy (DC50) | Reference |
| Estrogen Receptor (ERα) | Alkyl | 16 atoms | ~5 nM | |
| Estrogen Receptor (ERα) | Alkyl | 12 atoms | >1000 nM | |
| BRD4 | PEG | 2 PEG units | >5 µM | |
| BRD4 | PEG | 4 PEG units | <0.5 µM | |
| CDK9 | Triazole (Rigid) | - | More efficient than alkane chain | |
| CRBN | Alkyl | 9 atoms | Concentration-dependent degradation | |
| CRBN | PEG | 3 PEG units (replaces 9-atom alkyl) | Weak degradation |
Table 2: Impact of Linker Composition on Cellular Permeability
| PROTAC Series | Linker Type | Permeability (Papp in 10⁻⁶ cm/s) | Assay | Reference |
| VH032-based | Alkyl | 0.002 | PAMPA | |
| VH032-based | 1-unit PEG | 0.005 | PAMPA | |
| VH032-based | 3-unit PEG | 0.015 | PAMPA | |
| AR-targeted | PEG | 1.7 (A to B), 14.1 (B to A) | Caco-2 | |
| AR-targeted | Alkyl/Ether | Very low ( | PAMPA |
Data is illustrative and highly context-dependent. LLOQ = Lower Limit of Quantification. A to B = Apical to Basolateral; B to A = Basolateral to Apical (a high B to A value suggests active efflux).
Key Experimental Protocols
Accurate assessment of PROTAC performance requires robust experimental methods. Below are detailed protocols for two key assays.
Protocol 1: Western Blot for Protein Degradation Assessment
This method directly measures the abundance of the target protein in cells after PROTAC treatment.
1. Cell Culture and Treatment:
- Plate a cell line expressing the protein of interest (POI) at an appropriate density.
- Allow cells to adhere overnight.
- Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Sample Preparation (Lysis):
- After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is critical to prevent protein degradation after cell harvest.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
- Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions. This ensures equal loading of protein for all samples.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
- Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.
- Run the gel to separate proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting and Detection:
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
- Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
6. Data Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Normalize the intensity of the POI band to the intensity of the corresponding loading control band.
- Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, providing a measure of a compound's intrinsic permeability.
1. Materials and Reagents:
- PAMPA plate system (e.g., a 96-well filter plate as the donor plate and a 96-well acceptor plate).
- Artificial membrane solution (e.g., phosphatidylcholine in dodecane).
- Donor buffer (e.g., PBS at pH 7.4).
- Acceptor buffer (e.g., PBS at pH 7.4, often containing a solubility enhancer).
- Test PROTACs and control compounds (high and low permeability).
2. Procedure:
- Coat the Filter Plate: Add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the filter (donor) plate and allow it to impregnate the filter support.
- Prepare Acceptor Plate: Fill the wells of the acceptor plate with acceptor buffer.
- Prepare Donor Solutions: Dissolve the PROTACs and control compounds in the donor buffer to a known concentration.
- Start the Assay: Place the lipid-coated filter plate onto the acceptor plate, ensuring the filters are in contact with the acceptor buffer. Add the donor solutions to the wells of the filter plate.
- Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) without shaking. A lid should be used to minimize evaporation.
- Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - [C_A] / [C_eq])] * (V_D * V_A) / ((V_D + V_A) * A * t) Where:
- [C_A] is the concentration in the acceptor well.
- [C_eq] is the equilibrium concentration.
- V_D and V_A are the volumes of the donor and acceptor wells.
- A is the filter area.
- t is the incubation time.
Visualizing the PROTAC Mechanism
The linker's role is to enable the formation of a key biological structure: the ternary complex.
// Nodes POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary [label="POI-PROTAC-E3\nTernary Complex", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; Ub [label="Ubiquitin\n(Ub)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUb [label="Poly-ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];
// Edges POI -> Ternary; PROTAC -> Ternary; E3 -> Ternary; Ternary -> PolyUb [label="Ubiquitination"]; Ub -> Ternary [style=dashed]; PolyUb -> Proteasome [label="Recruitment"]; Proteasome -> Degradation [label="Degradation"]; }
Caption: Signaling pathway for PROTAC-mediated protein degradation.
Conclusion
The this compound linker represents a modern and synthetically advantageous choice for PROTAC development. Its key features—a flexible, hydrophilic PEG core and a terminal azide for click chemistry—position it as a powerful tool for rapidly generating and testing PROTAC candidates.
However, no single linker is universally optimal. While the PEG component can enhance solubility, its impact on cell permeability and degradation efficacy must be empirically validated for each new PROTAC system. Comparative analysis shows that simpler alkyl linkers or more complex rigid linkers may offer a superior performance profile depending on the specific structural and geometric requirements of the POI-E3 ligase pair. The systematic evaluation of different linker types, enabled by the modular synthesis that "clickable" linkers like this compound afford, remains the most effective strategy for developing potent and drug-like protein degraders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to HS-Peg5-CH2CH2N3 and Alkyl Linkers
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective comparison of the hydrophilic HS-Peg5-CH2CH2N3 linker and traditional hydrophobic alkyl linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.
The linker element of a PROTAC, though once considered a simple spacer, is now recognized as a crucial component influencing a molecule's solubility, cell permeability, and the stability of the essential ternary complex formed between the target protein and the E3 ligase.[1][2] This ternary complex formation is the prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker's length, composition, and rigidity dictate the spatial arrangement of the target protein and E3 ligase, directly impacting the efficiency of this process.[1]
This guide delves into the distinct characteristics of two commonly employed flexible linker classes: polyethylene glycol (PEG)-based linkers, exemplified by this compound, and conventional alkyl chain linkers.
The Hydrophilic Advantage: this compound
This compound is a PEG-based PROTAC linker characterized by a chain of five ethylene glycol units, terminating in a thiol (HS) group at one end and an azide (N3) group at the other.[4] The azide group allows for facile conjugation to a warhead or E3 ligase ligand using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
The primary advantage of PEG-based linkers lies in their hydrophilicity. The repeating ethylene glycol units enhance the aqueous solubility of the PROTAC molecule, which can be a significant challenge for these often large and complex structures. Improved solubility can facilitate formulation and improve bioavailability.
Key Characteristics of this compound and PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC molecule in aqueous environments.
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce non-specific binding and improve the pharmacokinetic profile.
-
Flexibility: The PEG chain offers significant conformational flexibility, which can be crucial for achieving the optimal orientation for ternary complex formation.
The Hydrophobic Workhorse: Alkyl Linkers
Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are among the most common and synthetically accessible linkers used in early and contemporary PROTAC design. Their length can be systematically varied to optimize the distance between the two ends of the PROTAC.
In contrast to PEG linkers, alkyl chains are inherently hydrophobic. This property can be advantageous for improving cell membrane permeability, a critical factor for PROTACs to reach their intracellular targets. However, this hydrophobicity can also lead to reduced aqueous solubility and an increased risk of non-specific binding.
Key Characteristics of Alkyl Linkers:
-
Synthetic Accessibility: Alkyl chains are synthetically straightforward to incorporate and modify.
-
Hydrophobicity: Can enhance cell permeability and oral absorption.
-
Tunable Length: The length of the alkyl chain can be easily adjusted to find the optimal distance for ternary complex formation.
Quantitative Data Presentation: A Comparative Overview
Direct, head-to-head quantitative comparisons of this compound with a systematic series of alkyl linkers for the same target and E3 ligase are not extensively consolidated in the literature. However, by compiling data from various studies where linker composition and length were varied, we can observe general trends in performance. The following tables summarize representative data illustrating the impact of linker choice on key PROTAC parameters such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Table 1: Impact of Linker Type on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 16 | Potent Degradation | >90 | |
| BRD4 | CRBN | Alkyl/Ether | 21 | 3 | 96 | |
| ERα | VHL | PEG | 12 | Less Potent | - | |
| ERα | VHL | PEG | 16 | More Potent | - | |
| CRBN | CRBN (homo-PROTAC) | Alkyl | 9 | Concentration-dependent decrease | - | |
| CRBN | CRBN (homo-PROTAC) | PEG | 3 PEG units | Weak Degradation | - |
Table 2: Influence of Linker Composition on Cellular Permeability
| PROTAC System | Linker Modification | Permeability Outcome | Reference |
| VHL-based PROTACs | Amide to Ester in Linker | Improved Cell Permeability | |
| General PROTACs | Alkyl Linker | Generally higher cell permeability | |
| General PROTACs | PEG Linker | Can improve solubility, which may indirectly affect permeability |
Visualizing the Process: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Kinetics of CuAAC and SPAAC for Bioconjugation
For researchers, scientists, and drug development professionals, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in the design of effective bioconjugation strategies. This guide provides an objective comparison of their reaction kinetics, supported by experimental data, to inform the selection of the most appropriate "click chemistry" tool for a given application.
The ability to specifically and efficiently attach molecules to biomolecules is paramount in fields ranging from diagnostics to therapeutic development. Both CuAAC and SPAAC have emerged as powerful bioorthogonal reactions, enabling the formation of a stable triazole linkage between an azide and an alkyne. However, their fundamental mechanisms differ, leading to significant variations in their reaction rates and biocompatibility. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with an azide, while SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[1] This distinction has profound implications for their suitability in different biological contexts.
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioorthogonal reaction is typically quantified by its second-order rate constant (k), which describes how quickly reactants are converted into products at a given concentration. A higher rate constant signifies a faster reaction, which is often crucial for capturing dynamic biological processes or when working with low concentrations of biomolecules.[2]
The following table summarizes the reported second-order rate constants for various CuAAC and SPAAC systems. It is important to note that these rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the copper-coordinating ligand.[2][3]
| Reaction Type | Azide Reactant | Alkyne/Cyclooctyne Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |
| CuAAC | General | Terminal Alkyne | 10 - 200[4] | Rate is highly dependent on the copper(I)-coordinating ligand. |
| Benzyl Azide | Terminal Alkyne (e.g., Phenylacetylene) | ~1 - 100 | A common benchmark for CuAAC reactions. | |
| 4-Azidopyridine | Terminal Alkyne (e.g., Phenylacetylene) | Estimated >1 | The electron-withdrawing nature of the pyridyl group is expected to increase the rate. | |
| SPAAC | General | Cyclooctyne (OCT) | ~0.0012 | The first-generation cyclooctyne with a relatively slow reaction rate. |
| Benzyl Azide | Bicyclo[6.1.0]nonyne (BCN) | 0.15 | A moderately reactive and commonly used cyclooctyne. | |
| Benzyl Azide | Dibenzocyclooctyne (DBCO/DIBO) | ~0.1 - 1.0 | A widely used cyclooctyne with good stability and reactivity. | |
| Benzyl Azide | Difluorinated Cyclooctyne (DIFO) | ~0.076 | Showed a 63-fold rate enhancement over OCT. | |
| p-Azido-L-phenylalanine | Alexa488-DIBO | 62 | An example of a very fast SPAAC reaction. | |
| Benzyl Azide | Biarylazacyclooctynone (BARAC) | up to 47.3 | A highly reactive cyclooctyne. |
Generally, CuAAC reactions are significantly faster than SPAAC, with rates typically 10 to 100 times greater. However, the development of increasingly strained and electronically activated cyclooctynes has narrowed this gap, with some SPAAC systems achieving rates comparable to CuAAC.
Experimental Protocols
Determining the kinetic parameters of a bioconjugation reaction is essential for its characterization and optimization. A common method for determining the second-order rate constant involves monitoring the reaction progress over time under pseudo-first-order conditions.
General Protocol for Kinetic Analysis of Bioconjugation Reactions:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-functionalized biomolecule and the alkyne or cyclooctyne probe in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
For CuAAC, prepare stock solutions of a Cu(II) salt (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper(I)-stabilizing ligand (e.g., THPTA).
-
-
Reaction Setup:
-
In a temperature-controlled microplate reader or spectrophotometer, combine the azide-functionalized biomolecule with a significant excess (at least 10-fold) of the alkyne or cyclooctyne probe to ensure pseudo-first-order kinetics.
-
For CuAAC, the reaction is initiated by adding the pre-mixed copper catalyst solution (CuSO₄, sodium ascorbate, and ligand) to the reaction mixture. For SPAAC, the reaction begins upon mixing the azide and cyclooctyne.
-
-
Data Acquisition:
-
Monitor the reaction progress by measuring a change in a physical property over time. This could be a change in fluorescence (if one of the reactants is fluorescently labeled), absorbance, or by taking aliquots at specific time points and analyzing them by HPLC or mass spectrometry.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural logarithm of the concentration of the limiting reactant (the azide-functionalized biomolecule) plotted against time should yield a straight line.
-
The slope of this line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant in excess: k = k_obs / [Alkyne/Cyclooctyne].
-
Logical Relationships and Workflows
The decision-making process for selecting between CuAAC and SPAAC, along with the general experimental workflow for kinetic analysis, can be visualized as follows:
Caption: Decision tree for selecting between CuAAC and SPAAC and the subsequent kinetic analysis workflow.
Conclusion
The choice between CuAAC and SPAAC for bioconjugation hinges on a trade-off between reaction speed and biocompatibility. CuAAC generally offers faster kinetics, making it ideal for applications where rapid labeling is paramount and the cellular environment is not a concern. Conversely, the copper-free nature of SPAAC makes it the superior choice for live-cell imaging and in vivo applications where copper toxicity is a limiting factor. The continuous development of new, highly reactive cyclooctynes is expanding the utility of SPAAC, making it an increasingly viable option even for applications demanding faster reaction rates. A thorough understanding of the kinetic profiles of these powerful bioorthogonal reactions, as outlined in this guide, is essential for the successful design and execution of bioconjugation experiments.
References
A Researcher's Guide to Click Chemistry Catalysts: A Comparative Analysis
For researchers, scientists, and drug development professionals, "click chemistry" offers a powerful toolkit for molecular synthesis and bioconjugation. The choice of catalyst is paramount to the success of these reactions, influencing everything from reaction speed and efficiency to biocompatibility. This guide provides an objective comparison of the three major classes of click chemistry catalysts: copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
The quintessential "click" reaction, the azide-alkyne cycloaddition, results in the formation of a stable triazole linkage. However, the catalytic system employed dictates the reaction's characteristics and suitability for different applications. CuAAC is known for its speed and efficiency, while SPAAC offers the significant advantage of being catalyst-free, making it ideal for biological systems. RuAAC provides access to a different triazole regioisomer and uniquely tolerates internal alkynes, expanding the synthetic possibilities.
Performance Comparison of Click Chemistry Catalysts
The efficacy of a click chemistry approach is determined by a combination of factors including reaction kinetics, biocompatibility, and substrate scope. The following table summarizes the key performance indicators for CuAAC, SPAAC, and RuAAC to facilitate an informed catalyst selection.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| **Reaction Rate (k₂) (M⁻¹s⁻¹) ** | 10¹ - 10⁴[1] | 10⁻³ - 1[1][2] | Generally slower than CuAAC[3] |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[4] | None (driven by ring strain) | Ruthenium(II) complex (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) |
| Biocompatibility | Limited in vivo due to copper cytotoxicity, though ligands can mitigate this. | Excellent, catalyst-free nature is ideal for live-cell and in vivo applications. | Generally considered more biocompatible than copper catalysts, but the catalyst is still required. |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Forms a single regioisomer | Exclusively 1,5-disubstituted triazole |
| Substrate Scope | Primarily terminal alkynes | Azides and strained cyclooctynes | Terminal and internal alkynes |
| Key Advantages | Fast reaction rates, well-established protocols. | No catalyst required, high biocompatibility. | Orthogonal regioselectivity to CuAAC, tolerates internal alkynes. |
| Key Disadvantages | Potential cytotoxicity of copper. | Slower reaction rates compared to CuAAC, sterically demanding cyclooctynes. | Requires a precious metal catalyst, generally slower than CuAAC. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry reactions. Below are representative protocols for each of the three major catalytic systems.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles in solution.
Materials:
-
Azide-containing compound
-
Terminal alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the azide (1.0 equivalent) and terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the ligand (e.g., 50 mM in water or DMSO).
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A typical ligand-to-copper ratio is 5:1. Let this mixture stand for 1-2 minutes.
-
Add the premixed catalyst solution to the reaction mixture containing the azide and alkyne. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated using standard purification techniques such as extraction, precipitation, or column chromatography.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is designed for the catalyst-free conjugation of molecules in biological or aqueous systems.
Materials:
-
Azide-containing molecule
-
Strained cyclooctyne-containing molecule (e.g., DBCO, BCN)
-
Phosphate-buffered saline (PBS) or other appropriate aqueous buffer
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Dissolve the azide-containing molecule and the strained cyclooctyne-containing molecule in the desired reaction buffer. If the reactants have limited aqueous solubility, they can be first dissolved in a minimal amount of a water-miscible organic solvent like DMSO and then diluted with the aqueous buffer.
-
The reactants are typically used in a 1:1 to 1:1.5 molar ratio.
-
Incubate the reaction mixture at a desired temperature, typically ranging from room temperature to 37°C.
-
The reaction time can vary from minutes to several hours, depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.
-
Monitor the reaction progress using an appropriate analytical technique such as HPLC, LC-MS, or fluorescence (if one of the components is fluorescently labeled).
-
If necessary, the conjugated product can be purified from unreacted starting materials using methods like size-exclusion chromatography, dialysis, or affinity purification.
Protocol 3: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes the synthesis of 1,5-disubstituted 1,2,3-triazoles using a ruthenium catalyst.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound (terminal or internal)
-
Ruthenium catalyst, such as Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [CpRuCl(COD)] or Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [CpRuCl(PPh₃)₂]
-
Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (DCE), toluene, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents).
-
Add the anhydrous solvent to achieve a typical concentration of 0.1 M with respect to the azide.
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the ruthenium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (often between room temperature and 80°C). Reactions with the highly active Cp*RuCl(COD) catalyst can often proceed at ambient temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,5-disubstituted triazole.
Visualizing Click Chemistry Workflows and Concepts
To further clarify the relationships and processes involved in catalyst-driven click chemistry, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) | Benchchem [benchchem.com]
- 3. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
A Comparative Guide to Alternatives for Thiol-PEG-Azide Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules to biological entities is paramount. Thiol-PEG-azide linkers, which combine sulfhydryl-reactivity with the versatile azide handle for click chemistry, are widely used. However, challenges such as the potential instability of the thiol-maleimide linkage and the requirement for copper catalysts in standard click chemistry have driven the development of advanced alternatives. This guide provides an objective comparison of next-generation bioconjugation strategies, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal linker technology.
Performance Comparison of Bioconjugation Chemistries
The efficacy of a bioconjugation strategy is defined by its kinetics, stability, and bioorthogonality—the ability to react selectively without interfering with native biological processes. Below, we compare key alternatives to the conventional thiol-PEG-azide system, which typically involves a thiol-maleimide linkage and a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Kinetics: The Speed of Ligation
The reaction rate is critical, especially when working with sensitive biomolecules or in dynamic biological systems. Bioorthogonal reactions, in particular, are characterized by their second-order rate constants (k₂), which provide a direct measure of their intrinsic reactivity.
| Reaction Type | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages |
| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | 1 - 3,300,000[1][2] | Exceptionally fast, catalyst-free, highly bioorthogonal.[3] |
| SPAAC | Azide + Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | Copper-free, highly stable triazole product, bioorthogonal.[3] |
| SPANC | Nitrone + Strained Alkyne (e.g., BCN) | 3.4 x 10⁻⁴ - 60[4] | Metal-free, rapid kinetics, tunable reactivity. |
| Thiol-Maleimide | Thiol + Maleimide | Fast (pH-dependent) | High thiol-selectivity at neutral pH. |
| Thiol-Vinyl Sulfone | Thiol + Vinyl Sulfone | Moderate (pH-dependent) | Forms highly stable, irreversible thioether bond. |
| Photo-Thiol-Ene | Thiol + Alkene (+ Photoinitiator) | Rapid (light-dependent) | Spatiotemporal control via light activation. |
| CuAAC | Azide + Terminal Alkyne (+ Cu(I)) | ~10 | Well-established, efficient, small alkyne tag. |
Stability: The Durability of the Linkage
The stability of the resulting covalent bond is crucial for the efficacy of bioconjugates, particularly for in vivo applications. The classic thiol-maleimide linkage is susceptible to a retro-Michael reaction, leading to potential deconjugation. Many alternatives have been developed to form more robust connections.
| Linkage Type | Formation Reaction | Stability Characteristics | Half-life (t½) in 1 mM Glutathione (GSH) |
| Thioether (from Maleimide) | Thiol-Maleimide | Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols (e.g., albumin, GSH). | ~4 minutes |
| Thioether (from Vinyl Sulfone) | Thiol-Vinyl Sulfone | Forms a stable, irreversible thioether bond not prone to thiol exchange. | Very High |
| Triazole | SPAAC (e.g., DBCO-Azide) | Generally considered highly stable and resistant to chemical and enzymatic degradation. | ~71 minutes (DBCO) to ~6 hours (BCN) |
| Dihydropyridazine | IEDDA (Tetrazine-TCO) | Covalently stable; however, the stability of unreacted TCO and tetrazine moieties can vary in serum. | Moiety-dependent; TCO can isomerize in the presence of thiols. |
| Isoxazoline | SPANC | Generally stable linkage. | Data not widely available, but considered stable. |
| Isopeptide Bond | Transglutaminase | Highly stable, resistant to proteolysis. | Very High |
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes is essential for understanding and implementing these techniques. The following diagrams, generated using Graphviz, illustrate the core mechanisms and workflows for key alternative bioconjugation strategies.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO) is the fastest known bioorthogonal reaction, proceeding via a [4+2] cycloaddition followed by the irreversible elimination of nitrogen gas.
References
- 1. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 4. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Function: A Comparative Guide to Flexible vs. Rigid PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While initially considered a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data, to inform rational drug design and development.
The Great Debate: Flexibility vs. Rigidity
PROTAC linkers are broadly categorized into two main classes: flexible and rigid. Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, while rigid linkers incorporate structures like aromatic rings, alkynes, or heterocyclic systems (e.g., piperazine, piperidine) to restrict movement.[3][4] The choice between these two paradigms is not arbitrary and has profound implications for a PROTAC's biological activity.
Flexible linkers , such as PEG and alkyl chains, are the most common motifs used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1] This conformational latitude can be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex between the target protein and the E3 ligase. However, this high degree of flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
Rigid linkers , conversely, can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic cost of binding. This can lead to enhanced stability of the ternary complex and improved pharmacokinetic properties. However, the lack of flexibility can also be a double-edged sword; if the pre-organized conformation is not optimal for the specific protein-protein interactions required for ternary complex formation, it can hinder degradation.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of flexible and rigid linkers in different PROTAC systems.
| Table 1: Impact of Flexible Linker Length on TBK1 Degradation | ||
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Alkyl/Ether | < 12 | No degradation |
| Alkyl/Ether | 12 - 29 | Submicromolar DC50 |
| Alkyl/Ether | 21 | DC50 = 3 nM, Dmax = 96% |
| Alkyl/Ether | 29 | DC50 = 292 nM, Dmax = 76% |
| Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation | |
| Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Exhibited degradation |
| Rigid (Disubstituted phenyl) | No activity |
| Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Self-Degradation | |
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
| Table 4: Impact of Linker Rigidity on Hematopoietic Prostaglandin D Synthase (H-PGDS) Degradation and Cellular Uptake | |||
| PROTAC | Linker Characteristics | DC50 (nM) | Intracellular Amount (Relative) |
| PROTAC-1 (Parent) | Flexible (PEG-based) | 0.094 | 1.0 |
| PROTAC-2 | Modified Flexible | 0.22 | ~1.0 |
| PROTAC-3 | Rigid (Spirocyclic) | 0.15 | ~2.0 |
| PROTAC-4 | Rigid (Spirocyclic) | 0.19 | ~1.5 |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe a separate membrane or the same stripped membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is crucial for optimizing PROTAC design.
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (association and dissociation rates) and affinity of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complexes.
-
Protocol Outline:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface to measure the kinetics of ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The cooperativity factor (α), which indicates the extent to which the binding of one protein influences the binding of the other, can be calculated as the ratio of the binary KD to the ternary KD.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and stoichiometry) of binary and ternary complex formation.
-
Protocol Outline:
-
Sample Preparation: Prepare solutions of the purified proteins and the PROTAC in the same dialysis buffer to minimize heats of dilution.
-
Binary Titration: Titrate the PROTAC into a solution of either the target protein or the E3 ligase in the ITC sample cell.
-
Ternary Titration: To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase solution in the sample cell with the target protein and then titrate in the PROTAC.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio. Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The cooperativity factor can be calculated from the binary and ternary binding affinities.
-
Conclusion: A Balancing Act
The choice between a flexible and a rigid linker is a critical decision in PROTAC design and is highly dependent on the specific target protein and E3 ligase pair. Flexible linkers offer synthetic ease and can be beneficial in the early stages of discovery to identify a productive linker length. However, there is a clear trend towards the development of more rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. The optimal linker design will ultimately be a balance between conformational freedom and pre-organization, necessitating empirical testing of a diverse set of linkers. A systematic evaluation using the robust biophysical and cellular assays outlined in this guide is paramount to understanding the structure-activity relationships that govern PROTAC efficacy and to ultimately develop successful protein degraders.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 3. benchchem.com [benchchem.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
A Comparative Guide to Mass Spectrometry Methods for Confirming HS-Peg5-CH2CH2N3 Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of the heterobifunctional linker, HS-Peg5-CH2CH2N3, to biomolecules is a critical step in the development of advanced therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the final product. Mass spectrometry (MS) stands as the gold standard for this validation, offering direct and precise measurement of the mass addition. This guide provides an objective comparison of the primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)—for confirming this compound conjugation. Alternative, non-MS methods are also discussed for a comprehensive overview.
Executive Summary of Method Comparison
Mass spectrometry offers unparalleled accuracy for confirming the molecular weight changes associated with PEGylation. MALDI-TOF MS is a rapid and powerful tool for determining the average degree of PEGylation and the overall distribution of conjugated species. In contrast, LC-MS provides high-resolution separation and the ability to quantify different conjugated forms, though it can be more complex to implement.
| Feature | MALDI-TOF MS | LC-MS (ESI) | HPLC-SEC |
| Principle | Measures mass-to-charge ratio of ionized molecules from a solid-phase matrix. | Measures mass-to-charge ratio of ionized molecules from a liquid phase. | Separates molecules based on hydrodynamic volume. |
| Primary Information | Average molecular weight, degree of PEGylation, presence of unconjugated species. | Precise mass of different conjugated species, quantification of isoforms. | Purity, presence of aggregates, and unconjugated species. |
| Mass Accuracy | High (typically <10 ppm with external calibration).[1] | Very High (typically <5 ppm). | Not applicable. |
| Resolution | Good, can resolve individual oligomers in heterogeneous PEG samples.[2] | Excellent, can separate different conjugated isoforms. | Moderate, may not resolve species with small mass differences. |
| Sensitivity | High (femtomole to attomole range). | Very High (picomole to femtomole range). | Lower than MS methods. |
| Sample Throughput | High. | Moderate. | Moderate. |
| Key Advantage | Rapid analysis and tolerance to some buffers and salts. | High resolution and suitability for complex mixtures. | Robust and good for assessing purity and aggregation. |
| Key Disadvantage | May be less suitable for complex mixtures without prior separation. | Can be sensitive to sample matrix and requires volatile buffers. | Indirect confirmation of conjugation. |
Mass Spectrometry Methods: A Detailed Look
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a powerful technique for the analysis of large biomolecules and their conjugates. It provides a rapid assessment of the success of a PEGylation reaction by directly measuring the increase in molecular weight. The resulting spectrum can reveal the distribution of PEGylated species (e.g., mono-, di-, or multi-PEGylated) and the presence of any unreacted biomolecule or free PEG linker.[3][4]
Experimental Workflow for MALDI-TOF Analysis
Caption: Workflow for MALDI-TOF MS analysis of this compound conjugates.
Detailed Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Dissolve the this compound conjugated biomolecule in a suitable solvent, such as a mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.
-
Prepare a matrix solution. For proteins and larger peptides, sinapinic acid at 10 mg/mL in 50% ACN/0.1% TFA is commonly used. For smaller peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a suitable choice.[3]
-
Optionally, prepare a cationizing agent, such as sodium trifluoroacetate (NaTFA), at a concentration of approximately 5 mg/mL in ethanol to improve ionization of the PEG moiety.
-
-
Sample Spotting:
-
Mix the sample, matrix, and optional cationizing agent in a 1:5:1 (v/v/v) ratio.
-
Spot 0.5-1 µL of the mixture onto a ground steel MALDI target plate and allow it to air dry completely.
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in reflector positive ion mode.
-
Acquire spectra over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated species.
-
-
Data Analysis:
-
Process the raw data to determine the peak molecular weights.
-
Confirm conjugation by observing a mass shift corresponding to the addition of the this compound linker.
-
The relative intensities of the peaks for the conjugated and unconjugated species can provide a semi-quantitative measure of the conjugation efficiency.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with an electrospray ionization (ESI) source, is a highly sensitive and versatile technique for the characterization of PEGylated biomolecules. The chromatographic separation step allows for the resolution of different conjugated species, as well as their separation from unreacted starting materials and byproducts. This is particularly useful for complex reaction mixtures. ESI-MS provides highly accurate mass measurements, which can be used to confirm the identity of each species.
A significant challenge in the ESI-MS analysis of PEGylated compounds is the formation of multiple charged ions and the inherent polydispersity of many PEG reagents, which can lead to complex and difficult-to-interpret spectra. The use of charge-reducing agents, such as triethylamine (TEA), added post-column can simplify the spectra by reducing the number of charge states.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound conjugates.
Detailed Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare the sample in a mobile phase-compatible buffer, such as 10 mM ammonium acetate.
-
If necessary, desalt the sample using a suitable method like a C4 ZipTip or dialysis to remove non-volatile salts.
-
-
Liquid Chromatography:
-
Use a reversed-phase HPLC column suitable for proteins or peptides (e.g., C4 or C8).
-
Employ a gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid.
-
A typical gradient might be a linear increase from 5% to 95% mobile phase B over 15-30 minutes.
-
-
Mass Spectrometry:
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquire data in positive ion mode over a mass range that encompasses the expected charge states of the analytes.
-
For post-column addition of a charge-reducing agent, use a T-junction to introduce a solution of 1% TEA in 50:50 acetonitrile/water at a low flow rate (e.g., 10 µL/min) into the LC eluent before it enters the ESI source.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the intact species.
-
Identify the conjugated and unconjugated forms based on their accurate masses.
-
The peak areas from the chromatogram can be used to quantify the relative abundance of each species and determine the conjugation efficiency.
-
Alternative and Complementary Techniques
While mass spectrometry provides the most definitive confirmation of conjugation, other techniques can offer valuable complementary information, particularly regarding purity and the presence of aggregates.
High-Performance Liquid Chromatography - Size Exclusion Chromatography (HPLC-SEC)
HPLC-SEC separates molecules based on their hydrodynamic radius. This technique can effectively separate the larger PEGylated conjugate from the smaller, unconjugated biomolecule and any excess PEG linker. By comparing the chromatograms of the reaction mixture with those of the starting materials, a clear shift in retention time can be observed, indicating a successful conjugation. The peak areas can be used to estimate the purity of the conjugate and the extent of the reaction.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a simple and widely used technique for the qualitative assessment of protein PEGylation. The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the polyacrylamide gel. This results in a noticeable band shift compared to the unconjugated protein. While SDS-PAGE can provide a quick visual confirmation of the conjugation, it does not provide accurate molecular weight information and can be affected by the polydispersity of the PEG, which may lead to broad, smeared bands.
Conclusion
Both MALDI-TOF MS and LC-MS are powerful and indispensable tools for the confirmation and characterization of this compound conjugates.
-
MALDI-TOF MS is an excellent choice for rapid, high-throughput screening of conjugation reactions, providing clear information on the average molecular weight and the distribution of PEGylated species.
-
LC-MS offers a more detailed analysis, with its ability to separate and quantify different conjugated forms, making it ideal for in-depth characterization and quality control of the final product.
The choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample, the level of detail required, and the available instrumentation. For a comprehensive characterization, a combination of mass spectrometry with a separation technique like HPLC-SEC is often the most effective approach.
References
Benchmarking Heterobifunctional Linkers: A Performance Guide for HS-Peg5-CH2CH2N3 in Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of the heterobifunctional linker, HS-Peg5-CH2CH2N3, in various cell lines. While direct, publicly available comparative data for this specific linker is limited, this document outlines the essential experimental approaches and data presentation methods for its characterization. To illustrate this process, we will use representative data from published studies on PROTACs (Proteolysis Targeting Chimeras) that employ PEG-based linkers of similar length and functionality.
This compound is a versatile, PEG-based linker designed for the synthesis of PROTACs.[1] It features a thiol (-SH) group and an azide (-N3) group, enabling a two-step conjugation strategy. The azide group facilitates "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific ligation. The thiol group can be used for conjugation to various moieties. The polyethylene glycol (PEG) spacer enhances the solubility and can influence the cell permeability of the final PROTAC molecule.[2][3] The primary application of such linkers is in the creation of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.
The Critical Role of the Linker in PROTAC Performance
The linker component of a PROTAC is not merely a spacer but a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation. The length, composition, and attachment points of the linker can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.
Comparative Performance of PEG-Linked PROTACs in Different Cell Lines: A Case Study
To illustrate how the performance of a PROTAC synthesized with a linker like this compound can be assessed, we present data from a study on an Estrogen Receptor α (ERα)-targeting PROTAC. This study systematically investigated the effect of linker length on ERα degradation in different breast cancer cell lines.
Quantitative Data Summary
The following table summarizes the degradation efficiency of an ERα-targeting PROTAC with a 16-atom PEG linker, which is comparable in length to the PEG5 linker of this compound.
| Cell Line | PROTAC Concentration (nM) | ERα Degradation (%) | IC50 (nM) |
| MCF7 | 100 | >95% | ~10 |
| T47D | 100 | ~90% | ~25 |
| ZR-75-1 | 100 | >95% | ~15 |
Note: This data is representative and compiled from studies on ERα-targeting PROTACs with PEG linkers. Actual performance of a PROTAC using this compound would require specific experimental validation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: MCF7, T47D, and ZR-75-1 breast cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of the PROTAC or vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24 hours) before harvesting.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., ERα) and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control.
Cell Viability Assay (e.g., MTS or MTT Assay)
This assay is used to determine the cytotoxic effect of the PROTAC on the cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: After the treatment period, a solution containing a tetrazolium compound (e.g., MTS) is added to each well and incubated. The absorbance is then measured at a specific wavelength (e.g., 490 nm).
-
Analysis: The cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
A Comparative Guide to the Hydrophilicity of PEGylated Linkers for Enhanced Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a therapeutic's success. The hydrophilicity of a linker, particularly in the context of bioconjugation, can significantly influence the solubility, stability, pharmacokinetics, and overall efficacy of a drug candidate. Polyethylene glycol (PEG) linkers, renowned for their biocompatibility and tunable properties, are frequently employed to enhance the hydrophilicity of therapeutic molecules. This guide provides an objective comparison of various PEGylated linkers, supported by experimental data, to facilitate an informed selection process.
The inherent hydrophilicity of PEG linkers stems from the ether oxygen atoms in their backbone, which readily form hydrogen bonds with water molecules.[1][2] This property is crucial for improving the aqueous solubility of hydrophobic drugs, thereby enabling intravenous administration and preventing aggregation.[1][3] The degree of hydrophilicity can be modulated by altering the length and architecture of the PEG chain.[4]
Impact of PEG Linker Length and Architecture on Hydrophilicity
The length of the PEG chain is a key factor in determining the hydrophilicity of a conjugate. Generally, longer PEG chains impart greater water solubility. This is due to the increased number of ethylene glycol units available to interact with water molecules, creating a protective hydration shell around the conjugated molecule. This hydration shell not only enhances solubility but also shields the therapeutic from enzymatic degradation and recognition by the immune system, often leading to a longer circulation half-life.
The architecture of the PEG linker, whether linear or branched, also plays a significant role. Branched PEG linkers, with multiple PEG arms extending from a central core, can offer superior shielding effects and a greater capacity for solubilizing hydrophobic payloads compared to their linear counterparts of the same molecular weight. This can be particularly advantageous for antibody-drug conjugates (ADCs) where a higher drug-to-antibody ratio (DAR) is desired without inducing aggregation.
Quantitative Comparison of PEGylated Linker Hydrophilicity
The hydrophilicity of a surface or molecule can be quantitatively assessed through various experimental techniques. Contact angle measurement is a direct method to determine the wettability of a surface, with lower contact angles indicating greater hydrophilicity. The partition coefficient (LogP) is another critical parameter, quantifying the distribution of a compound between an aqueous and an organic phase, where a lower LogP value signifies higher hydrophilicity.
| Linker/Surface Modification | Molecular Weight/Structure | Contact Angle (θ) | Key Findings | Reference |
| PEGylated Silicon Wafers | PEG 5kDa | Lowest contact angle hysteresis | Optimal surface slipperiness and resistance to protein adsorption. | |
| PEG/PLA Copolymer Films | Increasing PEG MW | Advancing: 57.3° - 80.6° Receding: 40.1° - 51.1° | Longer PEG chains increased surface hydrophilicity. | |
| Bare PEG Surface | - | < 80° (initial) | Inherently hydrophilic. | |
| PDMS-PEG Conetworks | Increasing PEG content | Decreased from 105° to 55° | Increasing PEG content significantly enhances hydrophilicity. | |
| Pure PEG | - | ~23° | Highly hydrophilic surface. |
Note: The contact angles presented are highly dependent on the specific substrate, PEG grafting density, and measurement conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker hydrophilicity. Below are summaries of key experimental protocols.
This technique is used to determine the wettability of a PEGylated surface.
-
Substrate Preparation: A substrate (e.g., silicon wafer, glass slide) is coated with the PEGylated linker or a polymer film containing the PEG linker.
-
Droplet Deposition: A droplet of a probe liquid, typically deionized water, of a specific volume is gently placed on the surface.
-
Angle Measurement: The angle formed between the liquid-solid interface and the liquid-vapor interface is measured using a goniometer. Both static contact angles and dynamic contact angles (advancing and receding) can be measured to understand surface heterogeneity and reorganization.
This method is used to assess the hydrodynamic volume of bioconjugates, which is influenced by the attached PEG linker.
-
Sample Preparation: The bioconjugate (e.g., a PEGylated protein) is dissolved in a suitable mobile phase.
-
Chromatographic Separation: The sample is injected into an SEC column. Molecules are separated based on their size in solution; larger molecules elute first.
-
Detection and Analysis: A detector (e.g., refractive index or UV detector) records the elution profile. The hydrodynamic radius is determined by comparing the elution time to that of known standards.
References
A Comparative Guide to PROTAC Linker Stability: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker is not merely a spacer but an active component that dictates the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex required for protein degradation.[1][2] This guide provides an objective comparison of common PROTAC linker types, supported by experimental data and detailed protocols, to inform rational drug design and development.
The Central Role of the Linker in PROTAC Function
A PROTAC's linker composition, length, and rigidity profoundly affect its efficacy, selectivity, and pharmacokinetic profile.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][3] Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or exhibit instability, thereby compromising degradation efficiency.
The linker is often the most metabolically vulnerable part of a PROTAC molecule. Its length, the site of connection to the ligands, and its flexibility can all influence the molecule's overall metabolic stability.
Comparative Analysis of Common Linker Types
PROTAC linkers can be broadly classified into flexible and rigid categories, with "clickable" linkers emerging as a versatile synthetic tool.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalent linker motifs in PROTAC design due to their synthetic accessibility and the ease with which their length can be adjusted.
-
Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers impart hydrophilicity, which can enhance the solubility and cell permeability of PROTACs. However, they may exhibit lower metabolic stability in vivo compared to alkyl-based linkers.
Rigid Linkers
Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or double/triple bonds to limit conformational flexibility. This pre-organization can lead to a more stable ternary complex and enhanced degradation activity.
-
Cycloalkane-Based Linkers: Structures like piperazine and piperidine can improve metabolic stability and water solubility. For instance, replacing a flexible linker with a more rigid one containing piperidine and piperazine significantly improved the metabolic stability of the PROTAC ARV-110.
-
Triazole-Containing Linkers: Often synthesized via copper-catalyzed "click chemistry," the triazole moiety is metabolically stable and can reduce oxidative degradation, making it a favorable choice for therapeutic applications.
Data Presentation: In Vitro and In Vivo Stability Comparison
The following tables summarize representative data on the stability of different PROTAC linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Linker Composition | In Vitro Half-Life (Human Liver Microsomes) | In Vivo Half-Life (Mouse Plasma) | Key Observations | Reference(s) |
| Flexible | 4-carbon alkyl chain | 135 min | Not Reported | Shorter alkyl chains can exhibit greater metabolic stability due to increased steric hindrance, which may limit access to metabolic enzymes. | |
| Flexible | 8-carbon alkyl chain | 18.2 min | Not Reported | Increasing the length of a flexible alkyl linker can decrease metabolic stability. | |
| Flexible | PEG (3 units) | Moderate | Moderate | PEG linkers generally improve solubility but can be susceptible to O-dealkylation. | |
| Rigid | Piperazine-containing | > 240 min | Significantly longer than flexible counterparts | The introduction of rigid cyclic structures like piperazine can significantly enhance metabolic stability. | |
| Rigid | Triazole-containing | High | High | The triazole ring is metabolically stable and resistant to oxidative degradation. |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Stability Assays.
Caption: Logical Relationship of Linker Properties.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.
-
Preparation of Reagents:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a solution of NADPH (cofactor) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the PROTAC to pre-warmed phosphate buffer containing liver microsomes.
-
Initiate the metabolic reaction by adding the NADPH solution. The final concentration of the PROTAC is typically 1 µM.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent PROTAC.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
In Vivo Pharmacokinetic (PK) Study
This study determines the stability and concentration-time profile of a PROTAC in a living organism.
-
Animal Dosing:
-
Administer the PROTAC to a cohort of animals (e.g., mice or rats) via a specific route (e.g., intravenous or oral).
-
-
Blood Sampling:
-
Collect blood samples from the animals at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples, typically by protein precipitation with acetonitrile.
-
Quantify the concentration of the PROTAC in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance, and volume of distribution.
-
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like alkyl and PEG chains offer synthetic convenience, there is a clear trend towards the use of more rigid and metabolically stable linkers to improve potency, selectivity, and overall drug-like properties. The systematic evaluation of linker stability using the in vitro and in vivo assays detailed in this guide is essential for the rational design of the next generation of protein-degrading therapeutics.
References
Assessing the Immunogenicity of PEGylated Bioconjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to biotherapeutics, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase a drug's hydrodynamic size, prolonging its circulation half-life and improving stability.[1][2] While often intended to reduce the immunogenicity of the native molecule, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies (APAs).[1][2] These APAs can have significant clinical consequences, including accelerated blood clearance (ABC) of the drug, reduced efficacy, and hypersensitivity reactions.[1] This guide provides a comparative assessment of the immunogenicity of various PEGylated bioconjugates, supported by experimental data and detailed methodologies for key assays.
Factors Influencing Immunogenicity
The immunogenic potential of a PEGylated bioconjugate is a complex interplay of various factors related to the PEG polymer, the conjugated molecule, and the host's immune system. Understanding these factors is crucial for the rational design of less immunogenic PEGylated therapeutics.
Key contributing factors include:
-
PEG Molecular Weight and Structure: Higher molecular weight PEGs generally exhibit increased immunogenicity. For instance, bovine serum albumin (BSA) modified with a 30,000 Da PEG induced a significantly stronger anti-PEG IgM response compared to its counterpart modified with a 2,000 or 5,000 Da PEG. The structure of the PEG molecule, whether linear or branched, also plays a role, with branched PEGs sometimes offering better immune shielding. However, the branching of methoxy PEG (mPEG) has been shown in some studies to have an insignificant effect on the anti-PEG immune response to PEGylated proteins.
-
Carrier Protein/Molecule: The nature of the molecule to which PEG is conjugated significantly influences the immune response. PEG conjugated to proteins, peptides, or nanoparticles can become immunogenic, while free PEG molecules are generally considered to have minimal immunogenicity. Proteins from non-human sources are more likely to trigger a strong anti-PEG immune response.
-
PEGylation Chemistry and Linker: The chemical linker used to attach PEG to the therapeutic molecule can also impact immunogenicity.
-
Route of Administration and Dosing: Intravenous administration is more likely to induce a systemic immune response, whereas subcutaneous injection may lead to a more localized reaction. Higher doses and more frequent administration can also increase the likelihood of an immune response.
-
Pre-existing Anti-PEG Antibodies: A significant portion of the healthy population has pre-existing APAs, likely due to exposure to PEG in everyday products like cosmetics and pharmaceuticals. The presence of these antibodies can lead to a rapid clearance of the PEGylated drug upon the first administration.
Comparative Immunogenicity of PEGylated Bioconjugates
The incidence and levels of anti-PEG antibodies can vary significantly among different PEGylated bioconjugates. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Bioconjugate | PEG Size (kDa) | PEG Structure | Incidence of Anti-PEG Antibodies | Antibody Isotype(s) | Key Findings | Reference |
| Peginterferon alfa-2a (Pegasys) | 40 | Branched | 9% (pre-existing), 33% (persistent anti-interferon) | IgG, IgM | Pre-existing anti-PEG antibodies were detected. | |
| Peginterferon alfa-2b (PegIntron) | 12 | Linear | 0.7% (treatment-induced NAb) | NAb | Significantly lower incidence of treatment-induced neutralizing antibodies compared to Pegasys in one study. | |
| Pegfilgrastim (Neulasta) | 20 | Linear | Induces anti-PEG IgM | IgM | Anti-PEG IgM production was found to be T-cell dependent. | |
| Pegaspargase (Oncaspar) | 5 | Linear | 32% (IgG), 46% (IgM) | IgG, IgM | High prevalence of both pre-existing and treatment-induced anti-PEG antibodies. | |
| Peginterferon beta-1a | 20 | Linear | 7% (over 2 years) | Not specified | Low incidence of treatment-emergent anti-PEG antibodies. |
NAb: Neutralizing Antibody
Experimental Protocols for Immunogenicity Assessment
A thorough assessment of the immunogenicity of PEGylated bioconjugates involves a multi-tiered approach, including screening, confirmation, and characterization of anti-PEG antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
ELISA is the most common method for detecting and quantifying anti-PEG antibodies.
Protocol for Anti-PEG IgG and IgM ELISA:
-
Coating: Coat high-binding 96-well microplates with 100 µL of 10 µg/mL methoxy-PEG-amine (5 kDa) in phosphate-buffered saline (PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding 200 µL of 1% (w/v) bovine serum albumin (BSA) in PBST to each well and incubate for 1 hour at room temperature.
-
Sample Incubation: Wash the plates three times with PBST. Add 100 µL of diluted serum samples (typically 1:100 in 1% BSA/PBST) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plates three times with PBST. Add 100 µL of horseradish peroxidase (HRP)-conjugated goat anti-human IgG or IgM (diluted according to manufacturer's instructions) to the appropriate wells and incubate for 1 hour at room temperature.
-
Development: Wash the plates five times with PBST. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping and Reading: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well. Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a powerful, label-free technique for real-time monitoring of the binding kinetics between anti-PEG antibodies and a PEGylated surface.
Protocol for Anti-PEG Antibody Kinetic Analysis using SPR:
-
Sensor Chip Preparation: Covalently immobilize methoxy-PEG-amine (5 kDa) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the anti-PEG antibody (e.g., purified monoclonal or polyclonal antibodies, or patient serum) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Binding Analysis:
-
Inject the different concentrations of the anti-PEG antibody over the PEG-functionalized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Inject HBS-EP+ buffer to monitor the dissociation phase (e.g., for 300 seconds).
-
-
Regeneration: Regenerate the sensor surface by injecting a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell-Based Assay for Neutralizing Antibody Detection
Cell-based assays are crucial for determining whether anti-PEG antibodies have a neutralizing capacity, meaning they can inhibit the biological activity of the PEGylated drug.
Protocol for a Generic Cell-Based Neutralizing Antibody Assay:
-
Cell Culture: Culture a cell line that is responsive to the biological activity of the PEGylated drug in appropriate growth medium.
-
Sample Preparation: Pre-incubate patient serum containing potential neutralizing anti-PEG antibodies with a fixed, sub-optimal concentration of the PEGylated bioconjugate for 1-2 hours at 37°C.
-
Cell Treatment: Add the pre-incubated drug-serum mixture to the cultured cells.
-
Incubation: Incubate the cells for a period sufficient to elicit a measurable biological response (e.g., proliferation, cytokine production, or reporter gene expression).
-
Response Measurement: Measure the biological response using a suitable method (e.g., CellTiter-Glo® for proliferation, ELISA for cytokine levels, or luciferase assay for reporter gene activity).
-
Data Analysis: Compare the response of cells treated with the drug pre-incubated with patient serum to the response of cells treated with the drug pre-incubated with normal human serum. A significant reduction in the biological response in the presence of patient serum indicates the presence of neutralizing antibodies.
Visualizing Key Pathways and Workflows
To further clarify the processes involved in the immunogenicity of PEGylated bioconjugates, the following diagrams illustrate the immune response pathway and a typical experimental workflow for immunogenicity assessment.
Caption: Immune response pathway to PEGylated bioconjugates.
Caption: Experimental workflow for immunogenicity assessment.
References
A Comparative Guide to Bioconjugation: Unveiling the Efficiency of Thiol-PEG-Azide Linkers
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules is a cornerstone of innovation. The choice of conjugation chemistry is critical, dictating the stability, homogeneity, and functionality of the resulting biomolecular conjugates. This guide provides a quantitative comparison of conjugation strategies, focusing on the versatile heterobifunctional linker, HS-PEG5-CH2CH2N3, and its alternatives. By examining the performance of its thiol and azide reactive groups, supported by experimental data, we aim to empower you in selecting the optimal method for your application, from targeted therapeutics to advanced diagnostics.
The this compound linker bridges two of the most robust and widely used bioconjugation chemistries: thiol-reactive coupling and azide-alkyne "click chemistry". The thiol (-SH) group offers a reactive handle for targeting cysteine residues in proteins or other thiol-modified molecules, while the azide (-N3) group provides a bioorthogonal partner for click chemistry reactions. This dual functionality allows for a wide range of applications in creating complex biomolecular architectures.
Quantitative Comparison of Conjugation Efficiencies
| Conjugation Chemistry | Reactants | Molar Ratio (Reagent:Biomolecule) | Reaction Time & Temperature | Conjugation Efficiency (%) | Reference |
| Thiol-Maleimide | cRGDfK peptide with maleimide-functionalized PLGA nanoparticles | 2:1 | 30 min at room temperature | 84 ± 4% | [1] |
| Thiol-Maleimide | 11A4 nanobody with maleimide-functionalized PLGA nanoparticles | 5:1 | 2 hours at room temperature | 58 ± 12% | [1] |
| Click Chemistry (Copper-Free) | CRM197 protein with alkyne-derivatized S. Typhimurium O-Antigen | 2:1 to 4:1 (alkyne:azide) | 6 hours (conditions not specified) | 78% to quantitative | [2] |
| Click Chemistry (Copper-Free) | CRM197 protein with a single azide linker | Not specified | 6 hours (conditions not specified) | 38% | [2] |
It is important to note that thiol-alkyne click chemistry reactions are renowned for their high specificity and efficiency, often approaching near-quantitative yields under optimized conditions[3]. In contrast, the efficiency of maleimide-based conjugations can be more variable, influenced by factors such as pH, reagent stability, and the potential for retro-Michael addition.
Experimental Protocols
Reproducibility and high yield in bioconjugation are critically dependent on the experimental protocol. Below are representative methodologies for performing thiol-maleimide and azide-alkyne click chemistry conjugations.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a thiol-containing molecule (such as a peptide or protein with an accessible cysteine) to a maleimide-activated molecule.
Materials:
-
Thiol-containing biomolecule
-
Maleimide-activated molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Quenching Reagent: Free cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the thiol-containing biomolecule and the maleimide-activated molecule in the degassed conjugation buffer.
-
Mix the reactants at a desired molar ratio (e.g., 1:1 to 1:10 of thiol to maleimide, to be optimized for the specific application).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
-
Once the reaction is complete, quench any unreacted maleimide groups by adding an excess of a free thiol-containing reagent.
-
Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatography method.
Protocol 2: Copper-Free Click Chemistry (SPAAC)
This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC), a biocompatible click chemistry reaction that does not require a cytotoxic copper catalyst. This is the reaction that the azide group of this compound would undergo with a strained alkyne like DBCO.
Materials:
-
Azide-functionalized molecule (e.g., a protein modified with this compound)
-
DBCO (dibenzocyclooctyne)-functionalized molecule
-
Reaction Buffer: PBS or other aqueous buffer at a physiological pH
Procedure:
-
Dissolve the azide- and DBCO-functionalized molecules in the reaction buffer.
-
Mix the two components, typically at a near-equimolar ratio or with a slight excess of one reagent.
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to several hours depending on the concentration and reactivity of the specific reagents.
-
The reaction often proceeds to high conversion, and in many cases, purification may not be necessary if stoichiometric amounts are used. If needed, the conjugate can be purified by standard chromatography techniques.
Visualizing the Workflow
To better illustrate the conjugation process using a thiol-PEG-azide linker, the following diagrams outline the experimental workflow and the chemical reactions involved.
References
Safety Operating Guide
Proper Disposal of HS-Peg5-CH2CH2N3: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of HS-Peg5-CH2CH2N3 is critical for ensuring laboratory safety and environmental protection. This molecule contains an organic azide group, which is highly reactive, potentially explosive, and toxic. It also contains a thiol group, which is malodorous. Therefore, all waste containing this compound must be treated as hazardous. Adherence to the following procedures is essential to mitigate risks.
Core Safety Principles
Before beginning any disposal procedure, it is imperative to understand the primary hazards associated with this compound, which are dictated by its azide functional group:
-
Explosivity : Organic azides can be sensitive to shock, heat, or friction, leading to violent decomposition.
-
Toxicity : Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
-
Plumbing Hazards : Never dispose of azide-containing solutions down the drain. This can lead to the formation of highly explosive heavy metal azides (e.g., with lead or copper pipes).
Personal Protective Equipment (PPE)
When handling this compound waste, the following minimum PPE is required:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile gloves).
-
Eye Protection : Safety glasses or splash goggles.
-
Skin and Body Protection : A laboratory coat must be worn.
Step-by-Step Disposal Protocol
The recommended and most straightforward method for the disposal of this compound is to treat it as hazardous waste without attempting chemical deactivation in the lab, due to the complex nature of the molecule.
Step 1: Waste Segregation and Collection
-
Designated Waste Container : All waste contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, leak-proof hazardous waste container.
-
Separate Waste Streams : Azide-containing waste must be collected separately from other chemical waste streams, especially acidic waste.[1]
-
Avoid Metal Contact : Use containers with plastic caps. Avoid using metal implements or containers that could lead to the formation of explosive metal azides.
Step 2: Labeling
-
Clear Identification : The waste container must be clearly labeled with a hazardous waste tag as soon as the first item is added.
-
Contents Declaration : The label must explicitly state "Hazardous Waste," "Organic Azide," and "Thiol." List "this compound" as the primary component. This ensures that environmental health and safety (EH&S) personnel are aware of the contents and can handle the waste appropriately.
Step 3: Storage
-
Secure Location : Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as acids.
-
Secondary Containment : It is best practice to keep the primary waste container within a secondary container to prevent spills.
Step 4: Disposal Request
-
Contact EH&S : Once the waste container is full, or if the experiment is complete, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a hazardous waste pickup.
-
Follow Institutional Protocols : Adhere to all institutional guidelines for hazardous waste disposal requests.
Step 5: Decontamination of Glassware
-
Initial Rinse : Rinse any glassware that came into contact with this compound with a suitable organic solvent (e.g., ethanol or isopropanol) to remove residual compound. This rinsate must be collected as hazardous waste.
-
Bleach Soak : After the initial rinse, soak the glassware in a freshly prepared 10% bleach solution for at least 12 hours. This will help to oxidize the residual thiol.
-
Final Cleaning : After the bleach soak, the glassware can be washed using standard laboratory procedures.
Summary of Disposal Parameters
Since specific quantitative data for this compound is not available, the following table summarizes the qualitative parameters for its disposal based on the general properties of its functional groups.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Presence of a toxic and potentially explosive organic azide group. |
| Allowed Disposal Route | Institutional Hazardous Waste Program | Prevents the formation of explosive metal azides in plumbing and ensures safe handling.[1][2] |
| pH of Waste | Neutral to slightly basic | Avoids the formation of highly toxic and explosive hydrazoic acid.[1] |
| Container Type | Labeled, sealed, non-metallic | Prevents leaks, clearly communicates hazards, and avoids reaction with metals. |
| Storage Conditions | Cool, dry, well-ventilated, away from acids | Minimizes the risk of decomposition or reaction. |
Disposal Decision Workflow
The logical process for determining the proper disposal route for this compound is illustrated in the diagram below. Given the compound's properties, the workflow invariably leads to disposal as hazardous waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling HS-Peg5-CH2CH2N3
Essential Safety and Handling Guide for HS-Peg5-CH2CH2N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a molecule containing both a thiol (-SH) and an azide (-N3) functional group. Due to the inherent hazards associated with these functionalities, meticulous adherence to safety protocols is paramount to ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Risk Assessment
This compound combines the chemical properties of both thiols and organic azides.
-
Azido Group (-N3): Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a potential explosion risk.[1] They can also be highly toxic.[1][2] Contact with acids can generate highly toxic and explosive hydrazoic acid.[1][3] Azides can also form shock-sensitive heavy metal azides.
-
Thiol Group (-SH): Thiols are known for their strong, unpleasant odors and can cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile exam gloves is the standard recommendation. For tasks with higher risk, consider wearing silver shield gloves under the nitrile gloves. | Provides an extra layer of protection against skin absorption of the azide and contact with the thiol. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes or explosions. | Protects against splashes and potential explosions from the azide group. |
| Body Protection | A fully buttoned, flame-retardant lab coat is mandatory. For procedures with a higher risk of contamination, disposable gowns are recommended. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of aerosolization or if working outside a fume hood. | Prevents inhalation of the potentially toxic compound. |
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Blast Shield: A blast shield should be used for all procedures involving azides that are known or suspected to be explosive.
-
Ventilation: Ensure adequate ventilation to mitigate the strong odor of the thiol.
Operational and Disposal Plans
A step-by-step workflow is essential for the safe handling and disposal of this compound.
Experimental Workflow
Caption: Logical workflow for handling this compound from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation:
-
Before starting any work, ensure all necessary PPE is worn correctly.
-
Prepare the work area within the chemical fume hood by lining it with absorbent bench paper.
-
Use only plastic or ceramic spatulas for handling the solid compound to avoid the formation of shock-sensitive metal azides.
-
-
Handling:
-
Weigh the required amount of this compound inside the fume hood.
-
When transferring the compound, do so carefully to avoid creating dust or splashes.
-
Avoid conditions that could lead to decomposition, such as excessive heat, friction, or shock.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Store away from acids, strong oxidizing agents, and heavy metals.
-
Disposal Plan
Proper disposal is critical to ensure safety and environmental protection.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent paper, and pipette tips, should be placed in a separate, clearly labeled hazardous waste container.
-
Decontamination: All glassware that has come into contact with the thiol-containing compound should be immediately rinsed and soaked in a bleach solution to oxidize the residual thiol.
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.
Emergency Procedures
-
Small Spills (inside fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep the absorbed material into a designated hazardous waste container using non-metal tools.
-
Decontaminate the spill area with a bleach solution, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.
-
Inhalation: Move to fresh air immediately and seek medical help.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
